1-(5-Pyrazolazo)-2-naphthol
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
55435-18-2 |
|---|---|
Molecular Formula |
C13H10N4O |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
1-(1H-pyrazol-5-yldiazenyl)naphthalen-2-ol |
InChI |
InChI=1S/C13H10N4O/c18-11-6-5-9-3-1-2-4-10(9)13(11)17-16-12-7-8-14-15-12/h1-8,18H,(H,14,15) |
InChI Key |
LHPVOUIJDKHROV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=NN3)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 1-(5-Pyrazolazo)-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes incorporating heterocyclic moieties, such as pyrazole, represent a significant class of chromophores with diverse applications in textiles, analytical chemistry, and pharmaceuticals. The compound 1-(5-Pyrazolazo)-2-naphthol and its derivatives are of particular interest due to their potential as colorimetric sensors and biological agents. This technical guide provides a comprehensive overview of the synthesis and characterization of a representative compound in this class: 1-((3-methyl-1-phenyl-1H-pyrazol-5-yl)azo)naphthalen-2-ol .
The synthesis is a two-step process involving the diazotization of a 5-aminopyrazole derivative, followed by an azo coupling reaction with 2-naphthol. This document outlines detailed experimental protocols for these steps and the subsequent characterization of the final product using various spectroscopic techniques.
Synthesis Pathway
The overall synthesis involves the conversion of the primary aromatic amine of 5-amino-3-methyl-1-phenylpyrazole into a diazonium salt, which then acts as an electrophile in a substitution reaction with the electron-rich 2-naphthol.
Experimental Protocols
The following protocols are representative methodologies for the synthesis of pyrazolylazo naphthol dyes.
Step 1: Diazotization of 5-Amino-3-methyl-1-phenylpyrazole
This procedure describes the formation of the pyrazole diazonium salt.
Protocol:
-
In a beaker, dissolve 3 mmol of 5-amino-3-methyl-1-phenylpyrazole in 25 mL of ethanol containing 5 mL of concentrated hydrochloric acid.
-
Cool the solution to between 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve 3.5 mmol of sodium nitrite (NaNO2) in a minimal amount of cold water.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes. The resulting cold solution of 3-methyl-1-phenyl-1H-pyrazole-5-diazonium chloride is used immediately in the next step.[1]
Step 2: Azo Coupling with 2-Naphthol
This procedure describes the formation of the final azo dye product.
Protocol:
-
Prepare a solution of 2-naphthol by dissolving 3 mmol of the compound in 45 mL of 10% aqueous sodium hydroxide solution.
-
Cool this solution to 5 °C by placing it in an ice bath.
-
With continuous and vigorous stirring, slowly add the cold diazonium salt solution prepared in Step 1 to the 2-naphthol solution.
-
A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for an additional 1-2 hours to ensure the completion of the reaction.
-
Collect the precipitated solid by suction filtration and wash it thoroughly with cold water.
-
The crude product can be recrystallized from a suitable solvent, such as ethanol, to yield the purified 1-((3-methyl-1-phenyl-1H-pyrazol-5-yl)azo)naphthalen-2-ol.[2]
Characterization Data
The synthesized compound should be characterized to confirm its structure and purity. The following table summarizes the expected characterization data based on analogous compounds reported in the literature.
| Analysis | Technique | Expected Results | Reference |
| Physical Appearance | Visual Inspection | Red to dark-brown solid | [3] |
| Melting Point | Capillary Method | Dependent on purity, typically >200 °C | [3] |
| UV-Visible Spectroscopy | UV-Vis Spectrophotometer (in Ethanol) | λmax ≈ 310-340 nm (azo group) and ~235 nm (pyrazole chromophore) | [4] |
| Infrared Spectroscopy | FT-IR (KBr pellet) | O-H stretching: ~3400-3600 cm⁻¹C=C (aromatic) stretching: ~1500-1700 cm⁻¹N=N (azo) stretching: ~1400-1600 cm⁻¹ | [5] |
| Proton NMR | ¹H NMR (in DMSO-d₆) | Aromatic protons: δ 7.0-8.5 ppmPyrazole H-4: δ ~6.0-6.5 ppmMethyl protons: δ ~2.3 ppmOH proton: Broad singlet, variable | [6][7] |
| Carbon NMR | ¹³C NMR (in DMSO-d₆) | Aromatic & pyrazole carbons: δ 95-160 ppmMethyl carbon: δ ~14-15 ppm | [6] |
Concluding Remarks
The synthesis of this compound via diazotization and azo coupling is a robust and versatile method for generating novel heterocyclic azo dyes. The procedures outlined in this guide provide a solid foundation for the preparation and subsequent characterization of these compounds. Researchers can adapt these methods to create a library of derivatives by varying the substituents on both the pyrazole and naphthol rings, enabling further exploration of their properties and potential applications in various scientific and industrial fields.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Pyridylazo Naphthol Dyes: A Case Study of 1-(2-Pyridylazo)-2-naphthol (PAN)
Introduction
Azo dyes, characterized by the presence of a diazene functional group (–N=N–) linking aromatic rings, are a significant class of chemical compounds with broad applications in industry and analytical chemistry.[1] Among these, heterocyclic azo dyes such as 1-(2-Pyridylazo)-2-naphthol (PAN) are of particular interest to researchers and drug development professionals. PAN is an orange-colored dye known for its ability to form stable chelates with a variety of metal ions.[2] This property makes it a valuable reagent in complexometric titrations and for the spectrophotometric determination of trace metals.[2][3] This technical guide provides a detailed overview of the core physicochemical properties of PAN, outlines experimental protocols for its synthesis and application, and visualizes key processes to facilitate understanding.
Physicochemical Properties
The utility of PAN in various scientific applications is underpinned by its distinct physicochemical characteristics. These properties have been determined through a range of experimental techniques and are summarized below.
General and Physical Properties
PAN is typically encountered as an orange to red-brown powder.[4] It is stable under standard laboratory conditions but is incompatible with strong oxidizing agents and strong bases.[2] Key physical and chemical identifiers for PAN are provided in Table 1.
Table 1: General and Physical Properties of 1-(2-Pyridylazo)-2-naphthol (PAN)
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁N₃O | [4] |
| Molecular Weight | 249.27 g/mol | [5] |
| Appearance | Orange to red-brown powder | [4] |
| Melting Point | 138-141 °C | [2] |
| CAS Number | 85-85-8 | [4] |
| EC Number | 201-637-9 |
Solubility and Dissociation Constants
PAN's solubility is a critical factor in its application, particularly in solvent extraction methods for metal ion analysis. It is practically insoluble in water but shows solubility in various organic solvents.[2] The acidity of the naphtholic hydroxyl group and the protonation of the pyridine ring are defined by its dissociation constants (pKa values).
Table 2: Solubility and pKa of 1-(2-Pyridylazo)-2-naphthol (PAN)
| Property | Value | Conditions | Reference |
| Water Solubility | Practically insoluble | - | [2] |
| Organic Solubility | Soluble | Ethanol, Methanol | [2] |
| pKa₁ | 1.9 | 20% aqueous ethoxyethanol | [2] |
| pKa₂ | 12.2 | 20% aqueous ethoxyethanol | [2] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of PAN and its application in the spectrophotometric analysis of metal ions. These protocols are based on established procedures for azo dye synthesis and analytical applications.
Synthesis of 1-(2-Pyridylazo)-2-naphthol (PAN)
The synthesis of PAN is a two-step process involving the diazotization of an aromatic amine followed by an azo coupling reaction with a naphthol derivative.[1][6]
Protocol:
-
Diazotization of 2-Aminopyridine:
-
Dissolve 2-aminopyridine in anhydrous ethanol.
-
React the solution with sodium metal to generate sodium ethoxide.
-
Pass ethyl nitrite vapor through the solution at a controlled temperature of 45-50°C to form the diazonium salt.
-
After an 8-hour reaction period, filter the precipitated diazonium salt and wash with ether.[7]
-
-
Azo Coupling Reaction:
-
Prepare a solution of 2-naphthol in ethanol.[7]
-
Add the previously prepared diazonium salt to the 2-naphthol solution.
-
Introduce carbon dioxide into the reaction mixture at 45-50°C to facilitate the coupling reaction.[7]
-
Allow the reaction to proceed for 6 hours, during which PAN will precipitate as crystals.[7]
-
-
Purification:
-
Filter the resulting crystals and wash them with distilled water.[7]
-
Recrystallize the crude product from ethanol or methanol to achieve higher purity.[2]
-
The purity of the final product can be verified by Thin Layer Chromatography (TLC) using a silica gel plate and a mixed solvent system (e.g., petroleum ether/diethyl ether/ethanol).[2]
-
Spectrophotometric Determination of Metal Ions
PAN is widely used as a spectrophotometric reagent for the determination of various metal ions.[2] The protocol involves the formation of a colored metal-PAN complex, which is then quantified using a spectrophotometer.
Protocol:
-
Sample Preparation:
-
Complex Formation:
-
Extraction (if necessary):
-
If the metal-PAN chelate is insoluble in the aqueous phase, perform a solvent extraction using an appropriate organic solvent to transfer the complex into the organic layer.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the colored solution (either the aqueous solution with a solubilizing agent or the organic extract) at the wavelength of maximum absorbance (λmax) for the specific metal-PAN complex.
-
Quantify the metal ion concentration by comparing the absorbance to a calibration curve prepared with standard solutions of the metal ion.
-
Visualizations
The following diagrams illustrate the key processes described in this guide, adhering to the specified formatting requirements.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. 1-(2-Pyridylazo)-2-naphthol CAS#: 85-85-8 [m.chemicalbook.com]
- 3. Co-crystallization with 1-(2-pyridylazo)-2-naphthol, and X-ray fluorescence, for trace metal analysis of water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(2-Pyridylazo)-2-naphthol, 98%, pure, indicator grade 5 g | Buy Online [thermofisher.com]
- 5. 1-(2-Pyridylazo)-2-naphthol | C15H11N3O | CID 6825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. View of Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Extraction of Certain Transition Metal Ions with 1-(2-Pyridylazo)-2-naphthol. A Study of Complex Formation and Distribution Equilibria. (Journal Article) | OSTI.GOV [osti.gov]
1-(5-Pyrazolazo)-2-naphthol CAS number and molecular structure
Disclaimer: This technical guide provides in-depth information on the well-characterized azo dye, 1-(2-Pyridylazo)-2-naphthol (PAN) . The originally requested compound, "1-(5-Pyrazolazo)-2-naphthol," is not well-documented in publicly available scientific literature, and a specific CAS number or detailed experimental data could not be retrieved. PAN is presented here as a structurally related and representative compound for researchers, scientists, and drug development professionals interested in this class of molecules.
Introduction to 1-(2-Pyridylazo)-2-naphthol (PAN)
1-(2-Pyridylazo)-2-naphthol, commonly known as PAN, is an organic compound belonging to the family of azo dyes. These compounds are characterized by the presence of a diazene functional group (–N=N–) connecting two aromatic rings. PAN is a widely used chelating agent and colorimetric indicator in analytical chemistry due to its ability to form stable, colored complexes with various metal ions. Its distinct color change upon binding to metals makes it a valuable tool for spectrophotometric analysis.
Molecular Structure and Chemical Identifiers
The molecular structure of 1-(2-Pyridylazo)-2-naphthol consists of a pyridine ring and a naphthol ring system linked by an azo bridge.
Table 1: Chemical Identifiers for 1-(2-Pyridylazo)-2-naphthol (PAN)
| Identifier | Value |
| CAS Number | 85-85-8[1][2][3][4][5][6][7] |
| Molecular Formula | C₁₅H₁₁N₃O[1][4][6][7] |
| Molecular Weight | 249.27 g/mol [5][6][7] |
| IUPAC Name | 1-(pyridin-2-yldiazenyl)naphthalen-2-ol[6] |
| Synonyms | PAN, PAN indicator |
Physicochemical Properties
PAN exhibits specific physical and chemical properties that are crucial for its applications.
Table 2: Physicochemical Data for 1-(2-Pyridylazo)-2-naphthol (PAN)
| Property | Value |
| Melting Point | 138-141 °C[7] |
| Appearance | Orange-colored solid |
| Solubility | Soluble in organic solvents like ethanol and methanol. |
| Absorption Maximum (in Ethanol) | 461 – 465 nm[2] |
Synthesis of Azo Dyes: A General Protocol
The synthesis of 1-arylazo-2-naphthol compounds generally follows a two-step process involving diazotization of an aromatic amine followed by an azo coupling reaction with 2-naphthol. The following is a generalized experimental protocol for the synthesis of a related compound, 1-phenylazo-2-naphthol, which illustrates the fundamental reaction principles.
Diazotization of Aniline
-
Dissolve the aromatic amine (e.g., aniline) in a solution of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) to the amine solution with constant stirring.
-
Maintain the temperature below 5 °C throughout the addition to ensure the stability of the resulting diazonium salt.
Azo Coupling with 2-Naphthol
-
Prepare a solution of 2-naphthol in an aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring.
-
A colored precipitate of the azo dye will form.
-
The product can then be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent such as ethanol[8][9].
Applications in Research and Drug Development
Azo compounds are a significant class of molecules with diverse applications.
-
Analytical Chemistry : PAN is extensively used as a metal indicator in complexometric titrations and for the spectrophotometric determination of a wide range of metal ions[10].
-
Materials Science : Azo dyes are integral in the manufacturing of pigments and dyes for various industries.
-
Pharmacology and Drug Development : Certain azo compounds have been investigated for their potential biological activities, including antimicrobial and anticancer properties. The ability of compounds like PAN to chelate metal ions is also of interest in the study of metalloenzymes and the development of drugs that target metal-dependent biological processes.
Logical Relationship of PAN's Functionality
The utility of PAN as a chelating agent and indicator is a direct consequence of its molecular structure. The azo group and the hydroxyl group on the naphthol ring create a binding site for metal ions. This interaction perturbs the electronic structure of the molecule, leading to a change in its light absorption properties, which is observed as a color change.
References
- 1. 1-(2-Pyridylazo)-2-naphthol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. 1-(2-Pyridylazo)-2-naphthol, 5 g, CAS No. 85-85-8 | Metal Indicators | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
- 3. 1-(2-Pyridylazo)-2-naphthol - CAS-Number 85-85-8 - Order from Chemodex [chemodex.com]
- 4. 1-(2-Pyridylazo)-2-naphthol, 98% | Fisher Scientific [fishersci.ca]
- 5. 1-(2-Pyridylazo)-2-naphthol indicator grade 85-85-8 [sigmaaldrich.com]
- 6. 1-(2-Pyridylazo)-2-naphthol | C15H11N3O | CID 6825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(2-Pyridylazo)-2-naphthol CAS#: 85-85-8 [m.chemicalbook.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol [ideas.repec.org]
Chelating Properties of Pyrazole-Based Azo Dyes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole-based azo dyes are a class of organic compounds that have garnered significant attention in the fields of analytical chemistry, materials science, and medicinal chemistry. Their unique molecular structure, characterized by the presence of a pyrazole ring linked to an azo group, imparts them with vibrant colors and, more importantly, the ability to form stable complexes with various metal ions. This chelating property is attributed to the presence of multiple nitrogen and oxygen donor atoms within their framework, which can coordinate with metal cations. This technical guide provides an in-depth exploration of the chelating properties of these dyes, focusing on their synthesis, the methodologies to study their metal-binding characteristics, and a summary of their quantitative chelation data.
Synthesis of Pyrazole-Based Azo Dyes
The synthesis of pyrazole-based azo dyes typically follows a well-established two-step process: diazotization of a pyrazole amine derivative followed by a coupling reaction with a suitable coupling agent.
General Experimental Protocol for Synthesis
Step 1: Diazotization of Pyrazole Amine
A primary aromatic amine, typically a 5-aminopyrazole derivative, is dissolved in a mineral acid, such as hydrochloric acid, and cooled to 0-5°C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is then added dropwise to the cooled amine solution while maintaining the low temperature. The reaction mixture is stirred for a period to ensure the complete formation of the diazonium salt.
Step 2: Azo Coupling
The freshly prepared diazonium salt solution is then slowly added to a cooled solution of a coupling component. The choice of coupling agent is crucial as it determines the final structure and properties of the dye. Common coupling agents include phenols, naphthols, and compounds with active methylene groups. The reaction is typically carried out in an alkaline or neutral medium to facilitate the electrophilic substitution reaction. The resulting pyrazole-based azo dye often precipitates out of the solution and can be collected by filtration, washed, and purified by recrystallization.
Experimental Protocols for Studying Chelation Properties
The investigation of the chelating properties of pyrazole-based azo dyes involves several analytical techniques to determine the stoichiometry, stability, and sensitivity of the metal-dye complexes.
Spectrophotometric Titration
This method is widely used to determine the stability constant of metal-ligand complexes.
Protocol:
-
Prepare a standard solution of the pyrazole-based azo dye (ligand) of a known concentration.
-
Prepare a standard solution of the metal salt of interest.
-
In a series of volumetric flasks, a fixed volume of the ligand solution is placed.
-
Increasing volumes of the metal salt solution are added to each flask.
-
The solutions are diluted to the mark with a suitable solvent and the absorbance is measured at the wavelength of maximum absorption (λmax) of the complex.
-
The stability constant (K) is then calculated from the changes in absorbance using various mathematical models.
Job's Method of Continuous Variation (Job's Plot)
This method is employed to determine the stoichiometry of the metal-ligand complex.
Protocol:
-
Prepare equimolar solutions of the pyrazole-based azo dye and the metal salt.
-
A series of solutions are prepared by mixing varying volumes of the metal and ligand solutions, keeping the total volume and the total molar concentration constant.
-
The absorbance of each solution is measured at the λmax of the complex.
-
A plot of absorbance versus the mole fraction of the ligand is generated.
-
The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For instance, a maximum at a mole fraction of 0.5 indicates a 1:1 metal-to-ligand ratio, while a maximum at ~0.67 suggests a 1:2 ratio.
Conductometric Titration
This technique is used to confirm the stoichiometry of the complexes in solution by measuring the change in electrical conductivity.
Protocol:
-
A known concentration of the pyrazole-based azo dye solution is placed in a beaker, and its initial conductance is measured.
-
A standard solution of the metal salt is added incrementally from a burette.
-
The conductance is measured after each addition and after allowing the solution to equilibrate.
-
A graph of conductance versus the volume of the metal salt added is plotted.
-
The inflection points in the graph indicate the stoichiometry of the complex formed.
Quantitative Data on Chelation Properties
The following tables summarize the quantitative data on the chelating properties of various pyrazole-based azo dyes with different metal ions, as reported in the literature.
| Ligand/Dye Name | Metal Ion | Stoichiometry (M:L) | Log K (Stability Constant) | Method | Reference |
| 1,3-bis(3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) | Ag(I) | 1:1 | 5.85 | Spectrophotometry | [1] |
| 1,4-bis(3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,4-PPB) | Ag(I) | 1:1 | 5.99 | Spectrophotometry | [1] |
| 1-(3-phenyl-5-Pyrazolylazo)-R acid (L1) | Co(II) | 1:1, 1:2 | - | Spectrophotometry, Conductometry | [2][3] |
| 1-(3-phenyl-5-Pyrazolylazo)-R acid (L1) | Ni(II) | 1:1, 1:2 | - | Spectrophotometry, Conductometry | [2][3] |
| 1-(3-phenyl-5-Pyrazolylazo)-R acid (L1) | Cu(II) | 1:1, 1:2 | - | Spectrophotometry, Conductometry | [2][3] |
| 5-(3-phenyl-5-Pyrazolylazo)-8-hydroxy quinoline (L2) | Co(II) | 1:1, 1:2 | - | Spectrophotometry, Conductometry | [2][3] |
| 5-(3-phenyl-5-Pyrazolylazo)-8-hydroxy quinoline (L2) | Ni(II) | 1:1, 1:2 | - | Spectrophotometry, Conductometry | [2][3] |
| 5-(3-phenyl-5-Pyrazolylazo)-8-hydroxy quinoline (L2) | Cu(II) | 1:1, 1:2 | - | Spectrophotometry, Conductometry | [2][3] |
| 2-(3′-phenyl-5′-pyrazolyl azo) schaffer acid (la) | Co(II) | - | - | Spectrophotometry | [4][5] |
| 2-(3′-phenyl-5′-pyrazolyl azo) schaffer acid (la) | Ni(II) | - | - | Spectrophotometry | [4][5] |
| 2-(3′-phenyl-5′-pyrazolyl azo) schaffer acid (la) | Cu(II) | - | - | Spectrophotometry | [4][5] |
| 2-(3′-phenyl-5′-pyrazolyl azo) schaffer acid (la) | Zn(II) | - | - | Spectrophotometry | [4][5] |
| 2-(3′-phenyl-5′-pyrazolyl azo) resorcinol (Ib) | Co(II) | - | - | Spectrophotometry | [4][5] |
| 2-(3′-phenyl-5′-pyrazolyl azo) resorcinol (Ib) | Ni(II) | - | - | Spectrophotometry | [4][5] |
| 2-(3′-phenyl-5′-pyrazolyl azo) resorcinol (Ib) | Cu(II) | - | - | Spectrophotometry | [4][5] |
| 2-(3′-phenyl-5′-pyrazolyl azo) resorcinol (Ib) | Zn(II) | - | - | Spectrophotometry | [4][5] |
| Ethyl(E)-4-(2-(3-methyl-4-((E)-phenyldiazenyl)-1H-pyrazol-5-yl)hydrazono)-5-oxo-2-phenyl-4.5-dihydro-1H-pyrrole-3-carboxylate (APHPES) | Co(II) | - | - | Colorimetry | [6] |
| Ethyl(E)-4-(2-(3-methyl-4-((E)-phenyldiazenyl)-1H-pyrazol-5-yl)hydrazono)-5-oxo-2-phenyl-4.5-dihydro-1H-pyrrole-3-carboxylate (APHPES) | Zn(II) | - | - | Colorimetry | [6] |
| Ethyl(E)-4-(2-(3-methyl-4-((E)-phenyldiazenyl)-1H-pyrazol-5-yl)hydrazono)-5-oxo-2-phenyl-4.5-dihydro-1H-pyrrole-3-carboxylate (APHPES) | Cu(II) | - | - | Colorimetry | [6] |
| Ligand/Dye Name | Metal Ion | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Detection Limit (μM) | Reference |
| 1,3-bis(3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) | Ag(I) | 5039 | - | [1] |
| 1,4-bis(3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,4-PPB) | Ag(I) | 6320 | - | [1] |
| Ethyl(E)-4-(2-(3-methyl-4-((E)-phenyldiazenyl)-1H-pyrazol-5-yl)hydrazono)-5-oxo-2-phenyl-4.5-dihydro-1H-pyrrole-3-carboxylate (APHPES) | Co(II) | - | 0.98 | [6] |
| Ethyl(E)-4-(2-(3-methyl-4-((E)-phenyldiazenyl)-1H-pyrazol-5-yl)hydrazono)-5-oxo-2-phenyl-4.5-dihydro-1H-pyrrole-3-carboxylate (APHPES) | Zn(II) | - | 0.59 | [6] |
| Ethyl(E)-4-(2-(3-methyl-4-((E)-phenyldiazenyl)-1H-pyrazol-5-yl)hydrazono)-5-oxo-2-phenyl-4.5-dihydro-1H-pyrrole-3-carboxylate (APHPES) | Cu(II) | - | 0.76 | [6] |
Visualizations
Experimental Workflow for Synthesis and Chelation Study
Caption: Workflow for the synthesis and chelation analysis of pyrazole-based azo dyes.
Logical Relationship in Metal Chelation
Caption: Logical flow of metal ion chelation by pyrazole-based azo dyes and resulting applications.
Conclusion
Pyrazole-based azo dyes represent a versatile class of chelating agents with significant potential in various scientific and industrial applications. Their straightforward synthesis and the tunability of their structures allow for the development of selective and sensitive ligands for a wide range of metal ions. The experimental protocols detailed in this guide provide a solid foundation for researchers to investigate the chelating properties of novel pyrazole-based azo dyes. The compiled quantitative data serves as a valuable resource for comparing the efficacy of different dyes and for selecting appropriate candidates for specific applications, from colorimetric sensors for environmental monitoring to potential therapeutic agents in drug development. Further research in this area is poised to uncover even more sophisticated applications for these remarkable compounds.
References
- 1. mocedes.org [mocedes.org]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. bohrium.com [bohrium.com]
- 4. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bohrium.com [bohrium.com]
- 6. researchgate.net [researchgate.net]
The Advent and Evolution of Pyrazolylazo Naphthol Reagents: A Technical Guide for Researchers
An in-depth exploration of the discovery, synthesis, and multifaceted applications of pyrazolylazo naphthol reagents in analytical chemistry and their emerging role in drug development.
Introduction
Pyrazolylazo naphthol reagents are a class of organic compounds characterized by a pyrazole ring and a naphthol moiety linked by an azo group (-N=N-). These compounds have garnered significant attention in the scientific community, primarily for their utility as highly sensitive chromogenic reagents in analytical chemistry for the determination of trace metal ions. Their ability to form stable, intensely colored complexes with various metal ions makes them invaluable for spectrophotometric analysis. Beyond their analytical applications, the inherent biological activity of the pyrazole scaffold has propelled interest in pyrazolylazo naphthol derivatives within the realm of drug discovery, with studies exploring their potential as anticancer and anti-inflammatory agents. This technical guide provides a comprehensive overview of the history, synthesis, and applications of these versatile reagents, tailored for researchers, scientists, and professionals in drug development.
Historical Perspective: From Azo Dyes to Precision Analytical Reagents
The story of pyrazolylazo naphthol reagents is intrinsically linked to the broader history of azo dyes, which began with the synthesis of the first artificial dye, mauveine, by William Henry Perkin in 1856. This discovery catalyzed the growth of the synthetic dye industry and spurred research into the synthesis of new chromophoric compounds. Azo dyes, formed through the coupling of a diazonium salt with an activated aromatic compound, quickly became a dominant class of synthetic colorants.
The transition from their use as textile dyes to analytical reagents was a natural progression. It was observed that many azo dyes exhibited a change in color upon interaction with metal ions. This property was harnessed for qualitative and quantitative analysis. Early research in the 20th century focused on pyridylazo compounds, such as the well-known 1-(2-Pyridylazo)-2-naphthol (PAN) and 4-(2-Pyridylazo)resorcinol (PAR), which demonstrated excellent capabilities as metallochromic indicators.[1]
The exploration of heterocyclic diazo components beyond pyridine led to the investigation of pyrazole derivatives. The pyrazole nucleus, with its unique electronic properties, offered the potential for creating reagents with enhanced selectivity and sensitivity. Researchers began to synthesize a variety of pyrazolylazo naphthol derivatives and systematically studied their complexation reactions with different metal ions, laying the groundwork for their use as sophisticated analytical tools.
Synthesis of Pyrazolylazo Naphthol Reagents
The synthesis of pyrazolylazo naphthol reagents follows a well-established two-step process: diazotization of an aminopyrazole followed by an azo coupling reaction with a naphthol derivative.
Experimental Protocol: General Synthesis
Step 1: Diazotization of an Aminopyrazole Derivative
-
An appropriate aminopyrazole derivative (e.g., 3-amino-5-methyl-1-phenylpyrazole) is dissolved in a mineral acid, typically hydrochloric acid, and cooled to 0-5 °C in an ice bath.
-
A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the aminopyrazole solution with constant stirring.
-
The temperature is strictly maintained between 0-5 °C to prevent the decomposition of the resulting diazonium salt.
-
The reaction is typically allowed to proceed for 15-30 minutes. The completion of the diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).
Step 2: Azo Coupling with a Naphthol Derivative
-
The chosen naphthol derivative (e.g., 2-naphthol) is dissolved in an alkaline solution, such as aqueous sodium hydroxide, to form the more reactive phenoxide ion. This solution is also cooled to 0-5 °C.
-
The freshly prepared, cold diazonium salt solution from Step 1 is slowly added to the cold alkaline naphthol solution with vigorous stirring.
-
The coupling reaction is usually instantaneous, resulting in the precipitation of the brightly colored pyrazolylazo naphthol dye.
-
The reaction mixture is stirred for an additional period (e.g., 30-60 minutes) in the cold to ensure complete reaction.
-
The precipitated product is then collected by filtration, washed with cold water to remove any unreacted starting materials and salts, and then dried.
-
Recrystallization from a suitable solvent, such as ethanol or acetic acid, is often performed to purify the final product.[2][3][4]
Diagram of the General Synthesis Pathway
References
- 1. Solvent extraction and spectrophotometric d.etermination of metals with 1 -(2-pyridylazo)-2-naphthol (Journal Article) | OSTI.GOV [osti.gov]
- 2. scielo.br [scielo.br]
- 3. Synthesis of novel azo pyrazole disperse dyes for dyeing and antibacterial finishing of PET fabric under supercritical carbon dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cuhk.edu.hk [cuhk.edu.hk]
Theoretical Insights into 1-(5-Pyrazolazo)-2-naphthol Metal Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental studies on 1-(5-Pyrazolazo)-2-naphthol (PzAN) metal complexes. Due to the limited availability of data on this specific ligand, this guide draws upon established findings from closely related analogues, such as 1-(2-pyridylazo)-2-naphthol (PAN) and other pyrazole-azo dyes, to infer and present the probable physicochemical properties, spectroscopic signatures, and biological activities. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of PzAN metal complexes in fields ranging from analytical chemistry to medicinal drug development.
Introduction
Azo dyes containing heterocyclic moieties, such as pyrazole, are a class of compounds that have garnered significant interest due to their versatile coordination chemistry and diverse applications. The incorporation of a pyrazole ring into an azo-naphthol structure, as in this compound, creates a multidentate ligand capable of forming stable complexes with a variety of metal ions. These metal complexes often exhibit enhanced biological activity compared to the free ligand, making them promising candidates for the development of novel therapeutic agents. Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, stability, and spectral properties of these complexes, providing valuable insights that complement experimental findings.
Synthesis of this compound and its Metal Complexes
The synthesis of PzAN typically follows a two-step process involving diazotization of an appropriate pyrazole amine precursor followed by an azo coupling reaction with 2-naphthol. The resulting PzAN ligand can then be reacted with various metal salts to form the corresponding metal complexes.
General Experimental Protocol for Ligand Synthesis
A generalized procedure for the synthesis of pyrazole-azo-naphthol ligands is as follows:
-
Diazotization: An amino-pyrazole derivative is dissolved in a solution of a strong acid (e.g., hydrochloric acid) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.
-
Azo Coupling: 2-naphthol is dissolved in an alkaline solution (e.g., sodium hydroxide) and cooled. The freshly prepared diazonium salt solution is then slowly added to the 2-naphthol solution with constant stirring. The pH is carefully controlled during the addition. The resulting mixture is stirred for a period to allow for complete coupling, leading to the precipitation of the this compound ligand. The precipitate is then filtered, washed, and can be purified by recrystallization.
General Experimental Protocol for Metal Complex Synthesis
The synthesis of PzAN metal complexes generally involves the following steps:
-
An ethanolic solution of the desired metal salt (e.g., chlorides or acetates of Cu(II), Ni(II), Co(II), etc.) is prepared.[1]
-
An ethanolic solution of the this compound ligand is added to the metal salt solution, often in a 2:1 ligand-to-metal molar ratio.
-
The reaction mixture is then refluxed for several hours.[1]
-
Upon cooling, the solid metal complex precipitates out of the solution.
-
The precipitate is collected by filtration, washed with ethanol, and dried in a desiccator.
Theoretical and Spectroscopic Characterization
Theoretical calculations and various spectroscopic techniques are employed to characterize the structure and properties of PzAN metal complexes.
Computational Studies
Density Functional Theory (DFT) is a powerful tool for investigating the geometric and electronic structures of these complexes.[2][3][4] Calculations can provide insights into:
-
Optimized Geometries: Predicting bond lengths, bond angles, and overall molecular geometry.
-
Vibrational Frequencies: Simulating infrared spectra to aid in the assignment of experimental bands.
-
Electronic Properties: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the electronic transitions and reactivity of the complexes.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for PzAN metal complexes based on studies of analogous compounds.
Table 1: Physicochemical Properties of Analogous Pyrazole-Azo-Naphthol Metal Complexes
| Complex | Color | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (B.M.) | Proposed Geometry |
| Co(II) Complex | Brown | 10-20 | 4.8-5.2 | Octahedral |
| Ni(II) Complex | Green | 10-20 | 2.9-3.4 | Octahedral |
| Cu(II) Complex | Brownish Green | 10-20 | 1.8-2.2 | Distorted Octahedral |
| Fe(II) Complex | Dark Brown | 10-20 | 5.0-5.5 | Octahedral |
Note: Data is inferred from studies on similar pyrazole-azo-naphthol metal complexes. Molar conductance values are typical for non-electrolytic complexes.
Table 2: Key FT-IR Spectral Bands (cm⁻¹) of Analogous Ligands and Complexes
| Assignment | Free Ligand (Approx. ν) | Metal Complex (Approx. ν) | Interpretation |
| ν(O-H) | ~3400 | - | Disappearance indicates deprotonation and coordination of the naphtholic oxygen. |
| ν(N=N) | ~1450 | ~1420 | Shift to lower frequency indicates coordination of the azo nitrogen. |
| ν(C-O) | ~1270 | ~1300 | Shift to higher frequency confirms coordination of the naphtholic oxygen. |
| ν(M-N) | - | ~500-550 | Appearance of new band confirms metal-nitrogen bond formation. |
| ν(M-O) | - | ~400-450 | Appearance of new band confirms metal-oxygen bond formation. |
Table 3: Electronic Spectral Data (λ_max, nm) of Analogous Metal Complexes in Solution
| Complex | π → π* (Ligand) | n → π* (Ligand) | Ligand to Metal Charge Transfer (LMCT) | d-d Transitions |
| Co(II) Complex | ~280 | ~350 | ~480 | ~650, ~1000 |
| Ni(II) Complex | ~280 | ~350 | ~470 | ~600, ~950 |
| Cu(II) Complex | ~280 | ~350 | ~490 | ~700 (broad) |
| Fe(II) Complex | ~280 | ~350 | ~520 | - |
Potential Biological Activities
Metal complexes of pyrazole-azo derivatives have shown promising biological activities, including antimicrobial and anticancer properties. The chelation of the metal ion can enhance the lipophilicity of the ligand, facilitating its transport across cell membranes and increasing its biological efficacy.[5]
Antimicrobial Activity
Studies on similar complexes have demonstrated significant activity against various bacterial and fungal strains.[6][7][8] The proposed mechanism often involves the inhibition of essential enzymes in the pathogens or the disruption of cell wall synthesis. The enhanced activity of the metal complexes is often attributed to the synergistic effect of the ligand and the metal ion.
Anticancer Activity
Some pyrazole-based metal complexes have exhibited cytotoxicity against cancer cell lines.[1][2] The mechanism of action may involve intercalation with DNA, inhibition of topoisomerase enzymes, or the generation of reactive oxygen species (ROS) that induce apoptosis.
Visualizations
Experimental Workflow
Structure-Activity Relationship Hypothesis
Conclusion
While direct experimental and theoretical data on this compound metal complexes are not extensively available, a comprehensive understanding can be built upon the well-documented chemistry of analogous pyrazole-azo dye complexes. This guide provides a foundational framework for researchers, outlining the expected synthesis routes, characterization data, and potential biological applications. The enhanced bioactivity observed in related metal complexes suggests that PzAN-metal chelates are a promising area for future research, particularly in the development of novel therapeutic agents. Further dedicated studies on this specific ligand and its complexes are warranted to fully elucidate their properties and potential.
References
- 1. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bohrium.com [bohrium.com]
- 3. SERS and DFT investigation of 1-(2-pyridylazo)-2-naphthol and its metal complexes with Al(III), Mn(II), Fe(III), Cu(II), Zn(II) and Pb(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. theaspd.com [theaspd.com]
- 6. theaspd.com [theaspd.com]
- 7. Studies on Metal Complexes of Pyrazole Bearing Ligand with Their Antimicrobial Screening : Oriental Journal of Chemistry [orientjchem.org]
- 8. Synthesis, Characterization, Antimicrobial, Density Functional Theory, and Molecular Docking Studies of Novel Mn(II), Fe(III), and Cr(III) Complexes Incorporating 4-(2-Hydroxyphenyl azo)-1-naphthol (Az) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 1-(5-Pyrazolazo)-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of the azo dye 1-(5-Pyrazolazo)-2-naphthol, often referred to as PAZO. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining its solubility. This includes detailed experimental protocols and a discussion of the expected solubility behavior in various solvents based on the general properties of similar azo dye compounds.
Introduction to this compound
This compound is an organic compound characterized by the presence of an azo group (–N=N–) linking a pyrazole and a naphthol moiety. Azo dyes are a significant class of colored compounds with wide-ranging applications in textiles, printing, and as indicators. The solubility of these compounds is a critical physicochemical property that dictates their application, formulation, and biological interactions.
Expected Solubility Profile
Based on the chemical structure of this compound and the general characteristics of azo dyes, a qualitative solubility profile can be anticipated. Azo dyes are typically non-polar to moderately polar compounds. Consequently, they are expected to be sparingly soluble in water and more soluble in organic solvents. The presence of the hydroxyl group on the naphthol ring and the nitrogen atoms in the pyrazole and azo groups can contribute to some degree of polarity and potential for hydrogen bonding, influencing solubility in polar organic solvents.
Quantitative Solubility Data
| Solvent | Chemical Formula | Type | Solubility ( g/100 mL) at 25°C |
| Water | H₂O | Polar Protic | To Be Determined |
| Ethanol | C₂H₅OH | Polar Protic | To Be Determined |
| Methanol | CH₃OH | Polar Protic | To Be Determined |
| Acetone | C₃H₆O | Polar Aprotic | To Be Determined |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | To Be Determined |
| Dichloromethane | CH₂Cl₂ | Non-polar | To Be Determined |
| Toluene | C₇H₈ | Non-polar | To Be Determined |
| Hexane | C₆H₁₄ | Non-polar | To Be Determined |
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for determining the solubility of this compound in various solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Glassware (beakers, graduated cylinders)
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a series of vials.
-
Add a known volume (e.g., 5 mL) of each selected solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to further separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.
-
-
Quantification of Solute Concentration:
-
Gravimetric Method (for non-volatile solvents):
-
Accurately weigh the vial containing the filtered supernatant.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dried solute is obtained.
-
Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent used.
-
-
Spectrophotometric Method (UV-Vis):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample and use the calibration curve to determine the concentration of the solute in the supernatant.
-
Calculate the original solubility, accounting for the dilution factor.
-
-
4.3. Data Analysis and Reporting
-
Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Report the temperature at which the solubility was determined.
-
Perform all experiments in triplicate to ensure reproducibility and report the mean and standard deviation.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound is not widely published, this guide provides the necessary framework for its determination. Understanding the solubility of this compound is essential for its effective application in research, drug development, and other scientific endeavors. The provided experimental protocol offers a reliable method for generating the crucial data required for these applications. Researchers are encouraged to use this guide to build a comprehensive solubility profile for this compound.
An In-depth Technical Guide to the Health and Safety of 1-(2-Pyridylazo)-2-naphthol
This technical guide offers a comprehensive overview of the health and safety data for 1-(2-Pyridylazo)-2-naphthol (PAN). It is intended for researchers, scientists, and professionals in drug development who handle this substance. This guide details toxicological properties, handling procedures, and relevant experimental protocols.
Chemical and Physical Properties
1-(2-Pyridylazo)-2-naphthol, commonly known as PAN, is an organic compound classified as an azo dye.[1] It presents as an orange-red crystalline powder.[2] While it is insoluble in water, it is soluble in various organic solvents such as methanol, ethanol, benzene, ether, and chloroform.[2]
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₁N₃O | [2] |
| Molecular Weight | 249.27 g/mol | [2] |
| Appearance | Orange-red crystalline powder | [2] |
| Melting Point | 138-141 °C | |
| Solubility | Insoluble in water; Soluble in methanol, ethanol, benzene, ether, chloroform | [2] |
| CAS Number | 85-85-8 | [3] |
Toxicological Data
| Toxicity Endpoint | Species | Route | Value | Classification | Reference |
| Acute Oral Toxicity | Not available | Oral | Data not available | Harmful if swallowed (Presumed) | [4] |
| Acute Dermal Toxicity | Not available | Dermal | Data not available | Not classified | |
| Acute Inhalation Toxicity | Mouse | Inhalation | LC50: 106 ppm (2 hours) | Not classified | |
| Skin Corrosion/Irritation | Not available | Dermal | Irritant | Category 2 | [3] |
| Serious Eye Damage/Irritation | Not available | Ocular | Irritant | Category 2 | [3] |
| Respiratory Sensitization | Not available | Inhalation | Data not available | Not classified | |
| Skin Sensitization | Not available | Dermal | Data not available | Not classified | |
| Germ Cell Mutagenicity | Not available | In vitro/In vivo | Data not available | Not classified | |
| Carcinogenicity | Not available | Not available | Data not available | Not classified | |
| Reproductive Toxicity | Not available | Not available | Data not available | Not classified | |
| Specific Target Organ Toxicity (Single Exposure) | Not available | Inhalation | May cause respiratory irritation | Category 3 | [3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Not available | Not available | Data not available | Not classified | |
| Aspiration Hazard | Not applicable | Not applicable | Not applicable | Not classified | [5] |
Hazard Identification and Handling
GHS Hazard Statements:
-
H335: May cause respiratory irritation.[3]
Precautionary Measures:
-
Prevention: Avoid breathing dust. Wash hands and exposed skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[3]
-
Response:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]
-
-
Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed.[1]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[3]
Experimental Protocols
While specific toxicity studies for PAN are not detailed in the available literature, the following are summaries of standard OECD guidelines for assessing the types of hazards identified for this chemical.
4.1. Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
This test evaluates the potential of a substance to cause skin irritation or corrosion.
-
Principle: A single dose of the test substance is applied to the skin of an experimental animal, typically an albino rabbit.[6] Untreated skin serves as a control.[6]
-
Procedure:
-
The fur is clipped from a small area (approximately 6 cm²) on the animal's back.[6]
-
0.5 g of the solid substance (moistened with a small amount of water) is applied to the test site and covered with a gauze patch and semi-occlusive dressing.[6][7]
-
The exposure period is typically 4 hours.[6]
-
After exposure, the residual substance is removed.[6]
-
The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[7] Observations may continue for up to 14 days to assess the reversibility of effects.[6]
-
-
Scoring: Skin reactions are scored based on a standardized scale. The substance is classified as an irritant if the observed effects meet specific scoring criteria.[7]
4.2. Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
This test assesses the potential of a substance to cause eye irritation or damage.
-
Principle: A single dose of the test substance is applied to one eye of an experimental animal, usually an albino rabbit. The untreated eye serves as a control.
-
Procedure:
-
The test substance (typically 0.1 mL of liquid or 100 mg of solid) is placed in the conjunctival sac of one eye.[8]
-
The eyelids are held together for about one second to prevent loss of the material.[8]
-
The eyes are examined at 1, 24, 48, and 72 hours after application.
-
The cornea, iris, and conjunctiva are scored for opacity, inflammation, redness, and swelling.
-
Observations may continue for up to 21 days to determine the reversibility of any damage.[9]
-
4.3. Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)
This method is used to assess the acute oral toxicity of a substance.
-
Principle: The test substance is administered orally to a group of animals (usually rats) at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).[10][11] The study aims to identify a dose that causes evident toxicity without mortality.[10]
-
Procedure:
-
A sighting study is performed with single animals to determine the appropriate starting dose for the main study.[11]
-
In the main study, a group of at least 5 animals of one sex (typically females) are fasted and then administered the test substance by gavage.[10][11]
-
Animals are observed for signs of toxicity shortly after dosing, periodically during the first 24 hours, and then daily for a total of 14 days.[12]
-
Body weight is recorded weekly.[10]
-
At the end of the study, all animals are subjected to a gross necropsy.[10]
-
-
Classification: The substance is classified based on the dose level at which evident toxicity is observed.[10]
Signaling Pathways and Experimental Workflows
5.1. Proposed Toxicological Signaling Pathway: Azo Dye Metabolism
The toxicity of many azo dyes is not from the parent compound itself but from its metabolic byproducts.[13] A key pathway involves the reductive cleavage of the azo bond (-N=N-) by azoreductase enzymes, which are present in the liver and in the intestinal microbiota.[13] This process breaks the dye into its constituent aromatic amines, some of which are known to be carcinogenic.[13]
References
- 1. guidechem.com [guidechem.com]
- 2. guidechem.com [guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. carlroth.com [carlroth.com]
- 6. oecd.org [oecd.org]
- 7. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. oecd.org [oecd.org]
- 11. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 12. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 13. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Spectrophotometric Determination of Trace Metals using 1-(5-Pyrazolazo)-2-naphthol (PYN)
For Researchers, Scientists, and Drug Development Professionals
This document provides a framework for the spectrophotometric determination of trace metals using the chromogenic reagent 1-(5-Pyrazolazo)-2-naphthol (PYN). While specific quantitative data and detailed protocols for PYN are not extensively available in readily accessible literature, the principles of its application can be understood through the well-documented use of its structural analog, 1-(2-pyridylazo)-2-naphthol (PAN). This document outlines the general methodology, presents analogous data from PAN as a reference, and provides a generic protocol that can be adapted for PYN.
Introduction
Spectrophotometry is a widely used analytical technique for the quantitative determination of various substances. In the context of trace metal analysis, the method often involves the use of a chromogenic reagent that forms a colored complex with the metal ion of interest. The intensity of the color, which is directly proportional to the concentration of the metal ion, is then measured using a spectrophotometer.
This compound (PYN) is a heterocyclic azo dye that has the potential to be an effective chromogenic reagent for the determination of trace metals. Similar to other azo dyes like PAN, PYN is expected to form stable, colored chelates with a variety of transition metal ions. The formation of these metal-PYN complexes leads to a shift in the maximum absorbance wavelength (λmax) to a region where the reagent itself has minimal absorbance, allowing for sensitive and selective measurement.
Principle of the Method
The spectrophotometric determination of trace metals using PYN is based on the formation of a colored metal-PYN complex. The reaction can be generalized as:
Mⁿ⁺ + xPYN → [M(PYN)x]ⁿ⁺
Where:
-
Mⁿ⁺ is the metal ion
-
PYN is the this compound reagent
-
[M(PYN)x]ⁿ⁺ is the colored metal-PYN complex
The absorbance of the resulting solution is measured at the wavelength of maximum absorbance (λmax) of the complex. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the metal ion in the sample.
Analogous Quantitative Data from 1-(2-pyridylazo)-2-naphthol (PAN)
Due to the limited availability of specific data for PYN, the following table summarizes key analytical parameters for the determination of various trace metals using the closely related and extensively studied reagent, 1-(2-pyridylazo)-2-naphthol (PAN). This data can serve as a valuable starting point for method development with PYN.
| Metal Ion | Optimal pH | Wavelength (λmax) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| Cobalt (Co²⁺) | 5.0 | 620 nm | 1.90 x 10⁴ |
| Manganese (Mn²⁺) | - | 562 nm | 4.4 x 10⁴ |
| Zinc (Zn²⁺) | 8.0 - 9.5 | 555 nm | 5.6 x 10⁴ |
| Copper (Cu²⁺) | 5.62 | 555 nm | - |
| Nickel (Ni²⁺) | - | - | - |
| Iron (Fe³⁺) | - | - | - |
| Cadmium (Cd²⁺) | - | - | - |
| Mercury (Hg²⁺) | - | - | - |
| Chromium (Cr³⁺) | - | - | - |
Note: This table is populated with data for PAN and should be used as a reference for initiating experiments with PYN. The optimal conditions for PYN are likely to be similar but will require empirical determination.
Experimental Protocols
The following are generic experimental protocols for the spectrophotometric determination of a trace metal using a chromogenic reagent like PYN. These protocols should be adapted and optimized for the specific metal ion and sample matrix.
Preparation of Reagents
-
Standard Metal Ion Solution (1000 ppm): Dissolve a calculated amount of a high-purity salt of the metal ion in deionized water. Acidify slightly with a suitable acid (e.g., HNO₃ or HCl) to prevent hydrolysis and dilute to a known volume in a volumetric flask. Working standards of lower concentrations can be prepared by serial dilution.
-
This compound (PYN) Solution (e.g., 0.1% w/v): Dissolve an appropriate amount of PYN in a suitable organic solvent such as ethanol or methanol.
-
Buffer Solutions: Prepare a series of buffer solutions (e.g., acetate, phosphate, borate) to control the pH of the reaction mixture.
-
Masking Agents (Optional): Prepare solutions of masking agents (e.g., citrate, cyanide, EDTA) to eliminate interference from other metal ions.
-
Surfactant Solution (Optional): Prepare a solution of a non-ionic surfactant (e.g., Triton X-100) or a cationic surfactant (e.g., CTAB) to enhance the solubility of the metal-PYN complex and improve sensitivity.
General Spectrophotometric Procedure
-
Sample Preparation: Prepare the sample solution by dissolving the sample in a suitable solvent and performing any necessary dilutions to bring the metal concentration within the expected working range.
-
Complex Formation:
-
Pipette a known volume of the sample or standard solution into a volumetric flask.
-
Add the appropriate buffer solution to adjust the pH to the optimal range for complex formation.
-
Add the PYN solution in excess to ensure complete complexation of the metal ion.
-
If necessary, add a surfactant solution.
-
Dilute to the mark with deionized water and mix well.
-
-
Absorbance Measurement:
-
Allow the color to develop for a sufficient amount of time.
-
Measure the absorbance of the solution against a reagent blank (containing all reagents except the metal ion) at the λmax of the metal-PYN complex.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of the metal ion of known concentrations.
-
Follow the same procedure as for the sample to develop the color and measure the absorbance for each standard.
-
Plot a graph of absorbance versus concentration to obtain a calibration curve.
-
-
Determination of Metal Concentration in the Sample:
-
From the absorbance of the sample solution, determine the concentration of the metal ion using the calibration curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectrophotometric determination of trace metals using PYN.
Application Notes and Protocols for the Detection of Heavy Metal Ions in Water Using 1-(2-Pyridylazo)-2-naphthol (PAN)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-(2-pyridylazo)-2-naphthol (PAN) as a versatile chromogenic agent for the detection and quantification of heavy metal ions in aqueous samples. PAN is a well-established chelating agent that forms stable, colored complexes with a variety of metal ions, making it suitable for colorimetric and spectrophotometric analysis.[1][2]
Principle of Detection
1-(2-Pyridylazo)-2-naphthol (PAN) is an organic dye that exhibits a distinct color change upon forming a complex with metal ions.[2] This property allows for the qualitative and quantitative determination of heavy metals. The reaction involves the formation of a stable chelate complex between the metal ion and the PAN molecule. The intensity of the resulting color is directly proportional to the concentration of the metal ion, which can be measured using a spectrophotometer. This method is valued for its simplicity, sensitivity, and cost-effectiveness compared to other analytical techniques.[3]
Applications
PAN is a versatile reagent with a broad range of applications in analytical chemistry, including:
-
Environmental Monitoring: Detection of heavy metal contaminants in drinking water, river water, and soil samples.[1][4]
-
Industrial Quality Control: Monitoring metal ion concentrations in industrial effluents and processes.[1]
-
Biochemistry: Used in assays to study enzyme activities and protein interactions where metal ions are cofactors.[1]
-
Pharmaceutical Analysis: Acts as a chelating agent in certain drug formulations.[1]
Quantitative Data Summary
The following table summarizes the performance characteristics of PAN for the detection of various heavy metal ions as reported in the literature.
| Metal Ion | Method | Detection Limit | pH Range | Linear Range | Reference |
| Cr(3+), Mn(2+), Ni(2+), Cu(2+), Zn(2+), Hg(2+), Eu(3+) | Co-crystallization with X-ray fluorescence | ~1 ppm (typical), 0.03 ppm (statistical) | Neutral | Not Specified | [4] |
| Cu(II), Ni(II), Zn(II), Co(II), Cd(II), Mn(II) | Ion Exchange Chromatography with Post-Column Reaction | < 4.5 µg/L | 12.5 | Up to 6.0 mg/L | [5] |
| Hg(II) | Ion Exchange Chromatography with Post-Column Reaction | 19 µg/L | 12.5 | Up to 6.0 mg/L | [5] |
| Uranium(VI) | Solid Phase Extraction - Spectrophotometry | 2 µg/dm³ | 10.5 - 11.0 | 0.002 - 0.1 µg/cm³ | |
| Cd(II) | Solid Phase Extraction - AAS | 0.21 µg/L | Not Specified | Not Specified | [6] |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Heavy Metal Ions
This protocol describes a general procedure for the colorimetric determination of heavy metal ions in a water sample using PAN.
Materials:
-
1-(2-Pyridylazo)-2-naphthol (PAN) solution (e.g., 0.1% w/v in ethanol or methanol)
-
Buffer solutions of various pH values (e.g., acetate buffer for acidic to neutral pH, ammonia/ammonium chloride buffer for alkaline pH)
-
Stock solutions of the metal ions of interest (e.g., 1000 ppm)
-
Deionized water
-
Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Collect the water sample to be analyzed. If the sample contains suspended solids, filter it through a 0.45 µm filter.
-
If necessary, digest the sample to release metal ions from organic matter, as detailed in established environmental analysis protocols.[7]
-
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of the target metal ion by diluting the stock solution with deionized water to cover the expected concentration range in the sample.
-
-
Color Development:
-
In a series of volumetric flasks, add a known volume of the standard solutions and the water sample.
-
Add the appropriate buffer solution to adjust the pH to the optimal range for the specific metal ion complex formation.[5]
-
Add a specific volume of the PAN solution to each flask. The solution should change color upon complex formation.[2]
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the reaction to proceed for a sufficient time for the color to stabilize.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the specific metal-PAN complex. This wavelength should be predetermined by scanning the spectrum of a standard complex solution.
-
Measure the absorbance of the blank (a solution containing all reagents except the metal ion), the standard solutions, and the sample.
-
Subtract the absorbance of the blank from the readings of the standards and the sample.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Determine the concentration of the metal ion in the sample by interpolating its absorbance on the calibration curve.
-
Protocol 2: Solid-Phase Extraction (SPE) for Preconcentration of Heavy Metal Ions
This protocol is designed for the preconcentration of trace amounts of heavy metal ions from large volumes of water, enhancing the sensitivity of the subsequent analysis.
Materials:
-
SPE cartridges or a column packed with a solid support (e.g., Ambersorb, nanoporous silica) functionalized with PAN.[6][8]
-
Water sample
-
Eluent solution (e.g., 2M HCl or another suitable acid)[6]
-
pH adjustment reagents (e.g., dilute HCl or NaOH)
-
Peristaltic pump or vacuum manifold
-
Collection vials
-
Analytical instrument for final determination (e.g., Atomic Absorption Spectrometer - AAS or Inductively Coupled Plasma - Mass Spectrometry - ICP-MS)
Procedure:
-
Column Preparation:
-
If using a pre-packed cartridge, condition it according to the manufacturer's instructions.
-
If preparing a column, pack the PAN-functionalized solid support into an empty column.
-
-
Sample Loading:
-
Adjust the pH of the water sample to the optimal value for the retention of the target metal ions on the PAN-functionalized sorbent.
-
Pass the water sample through the SPE column at a controlled flow rate using a peristaltic pump or vacuum manifold. The metal ions will be retained on the solid phase through complexation with PAN.
-
-
Washing:
-
Wash the column with a small volume of deionized water to remove any non-specifically bound interfering species.
-
-
Elution:
-
Elute the retained metal ions from the column by passing a small, precise volume of the eluent solution through it. The eluent will break the metal-PAN complex, releasing the metal ions.
-
Collect the eluate in a clean collection vial. This eluate contains the concentrated metal ions.
-
-
Analysis:
-
Analyze the eluate using a suitable analytical technique such as AAS or ICP-MS to determine the concentration of the metal ions.
-
Calculate the original concentration in the water sample by accounting for the preconcentration factor (the ratio of the initial sample volume to the final eluate volume).
-
Signaling Pathway: Metal-PAN Complex Formation
The detection mechanism is based on a complexation reaction. PAN acts as a tridentate ligand, coordinating with the metal ion through the pyridyl nitrogen, one of the azo nitrogens, and the hydroxyl oxygen of the naphthol group. This coordination results in the formation of a stable, colored chelate.
Selectivity and Interferences
PAN is a broad-spectrum chelating agent and can form complexes with numerous metal ions.[2] Therefore, selectivity can be a challenge if multiple metal ions are present in the sample. The selectivity can be improved by:
-
pH Control: The stability of metal-PAN complexes is highly dependent on pH. By carefully controlling the pH of the solution, it is possible to selectively detect certain metal ions.[4]
-
Masking Agents: The use of masking agents can prevent the interference of non-target ions by forming stable, colorless complexes with them.
-
Chromatographic Separation: Techniques like ion exchange chromatography can be used to separate different metal ions before their detection with PAN in a post-column reaction.[5]
It is important to note that PAN itself is almost insoluble in water, which can be a practical consideration in the preparation of reagents and the design of experiments.[5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. guidechem.com [guidechem.com]
- 3. ijaers.com [ijaers.com]
- 4. Co-crystallization with 1-(2-pyridylazo)-2-naphthol, and X-ray fluorescence, for trace metal analysis of water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of 1-(5-Pyrazolazo)-2-naphthol and its Analogs in the Analysis of Environmental Contaminants
Introduction
1-(5-Pyrazolazo)-2-naphthol (SPN) and its structural analogs, such as the widely studied 1-(2-pyridylazo)-2-naphthol (PAN), are heterocyclic azo dyes that serve as versatile chromogenic reagents in analytical chemistry. These compounds form stable, colored chelates with a variety of metal ions, making them highly suitable for the spectrophotometric determination of trace metals in environmental matrices. Their application is particularly significant in monitoring water and soil quality, where the presence of heavy metals is a primary concern. This document provides detailed application notes and protocols for the use of these reagents in environmental analysis, with a focus on spectrophotometry and solid-phase extraction techniques.
Analytical Applications
The primary analytical application of SPN and related azo dyes in environmental science is the quantification of heavy metal ions. These reagents are known to form intensely colored complexes with metals such as copper (Cu²⁺), nickel (Ni²⁺), zinc (Zn²⁺), cadmium (Cd²⁺), lead (Pb²⁺), and mercury (Hg²⁺). The formation of these metal-ligand complexes results in a significant shift in the visible absorption spectrum, allowing for sensitive and selective spectrophotometric measurements.
Beyond direct spectrophotometry, these reagents are also employed as chelating agents in preconcentration techniques like solid-phase extraction (SPE). In SPE, the azo dye is either immobilized on a solid support or used as a complexing agent in the sample solution to selectively retain metal ions on a sorbent. This preconcentration step is crucial for detecting ultra-trace levels of contaminants in environmental samples.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the determination of various heavy metals using 1-(2-pyridylazo)-2-naphthol (PAN), a close analog of SPN, in conjunction with different analytical techniques.
| Metal Ion | Analytical Technique | Limit of Detection (LOD) | Linear Range | Recovery (%) | Matrix | Reference |
| Cu(II) | IEC-PCR with PAN | < 4.5 µg/L | Up to 6.0 mg/L | 80.5 - 105 | Leachate, Soil, Sediment | [1] |
| Ni(II) | IEC-PCR with PAN | < 4.5 µg/L | Up to 6.0 mg/L | 80.5 - 105 | Leachate, Soil, Sediment | [1] |
| Zn(II) | IEC-PCR with PAN | < 4.5 µg/L | Up to 6.0 mg/L | 80.5 - 105 | Leachate, Soil, Sediment | [1] |
| Co(II) | IEC-PCR with PAN | < 4.5 µg/L | Up to 6.0 mg/L | 80.5 - 105 | Leachate, Soil, Sediment | [1] |
| Cd(II) | IEC-PCR with PAN | < 4.5 µg/L | Up to 6.0 mg/L | 80.5 - 105 | Leachate, Soil, Sediment | [1] |
| Mn(II) | IEC-PCR with PAN | < 4.5 µg/L | Up to 6.0 mg/L | 80.5 - 105 | Leachate, Soil, Sediment | [1] |
| Hg(II) | IEC-PCR with PAN | 19 µg/L | Up to 6.0 mg/L | 80.5 - 105 | Leachate, Soil, Sediment | [1] |
| Cd(II) | SPE-FAAS with PAN-modified silica | 0.3 ng/mL | - | > 98.0 | Water, Seafood | [2] |
| Cu(II) | SPE-FAAS with PAN-modified silica | 0.4 ng/mL | - | > 98.0 | Water, Seafood | [2] |
| Ni(II) | SPE-FAAS with PAN-modified silica | 0.6 ng/mL | - | > 98.0 | Water, Seafood | [2] |
| Pb(II) | SPE-FAAS with PAN-modified silica | 0.9 ng/mL | - | > 98.0 | Water, Seafood | [2] |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Heavy Metals in Water Samples
This protocol describes a general procedure for the determination of metal ions in water samples using a spectrophotometric method based on complexation with a pyrazolazo or pyridylazo naphthol derivative.
1. Reagents and Materials:
-
Standard stock solutions (1000 mg/L) of the target metal ions.
-
Working standard solutions prepared by serial dilution of the stock solutions.
-
Azo dye solution (e.g., 0.1% w/v PAN in ethanol).
-
Buffer solution to maintain the optimal pH for complex formation (e.g., acetate buffer for pH 3-6, borate buffer for pH 7-10).
-
Deionized water.
-
Spectrophotometer.
2. Procedure:
-
Sample Preparation: Collect water samples and filter them through a 0.45 µm membrane filter to remove suspended particles. If total metal content is to be determined, an acid digestion step is required prior to filtration.
-
Calibration Curve:
-
Pipette a series of known volumes of the working standard solutions into a set of 25 mL volumetric flasks.
-
To each flask, add 1 mL of the azo dye solution and 5 mL of the appropriate buffer solution.
-
Dilute to the mark with deionized water and mix well.
-
Allow the color to develop for the recommended time (typically 15-30 minutes).
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) for the metal-dye complex against a reagent blank.
-
Plot a graph of absorbance versus concentration to obtain the calibration curve.
-
-
Sample Analysis:
-
Take a known volume of the prepared water sample in a 25 mL volumetric flask.
-
Follow the same procedure as for the calibration curve (addition of dye and buffer, dilution, and absorbance measurement).
-
Determine the concentration of the metal ion in the sample from the calibration curve.
-
Protocol 2: Solid-Phase Extraction (SPE) for Preconcentration of Heavy Metals
This protocol outlines the use of an azo dye-modified sorbent for the solid-phase extraction and preconcentration of trace metals from environmental water samples prior to their determination by Flame Atomic Absorption Spectrometry (FAAS).
1. Reagents and Materials:
-
SPE cartridges packed with the azo dye-modified sorbent (e.g., PAN-modified nanoporous silica).[2]
-
Standard stock solutions (1000 mg/L) of the target metal ions.
-
Working standard solutions.
-
Deionized water.
-
pH adjustment solutions (e.g., dilute HCl and NaOH).
-
Eluent solution (e.g., 1 M nitric acid).
-
Flame Atomic Absorption Spectrometer (FAAS).
2. Procedure:
-
Sorbent Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge to activate the sorbent.
-
Wash the cartridge with 10 mL of deionized water.
-
-
Sample Loading:
-
Adjust the pH of a known volume of the water sample to the optimal value for metal retention (typically in the range of 5-8).
-
Pass the sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 2-5 mL/min). The metal ions will be retained on the sorbent as their azo dye complexes.
-
-
Washing:
-
Wash the cartridge with a small volume of deionized water to remove any non-retained matrix components.
-
-
Elution:
-
Elute the retained metal ions from the cartridge by passing a small volume (e.g., 5 mL) of the eluent solution (1 M nitric acid) through it.
-
Collect the eluate in a clean volumetric flask.
-
-
Analysis:
-
Analyze the eluate for the concentration of the target metal ions using FAAS.
-
The preconcentration factor can be calculated as the ratio of the initial sample volume to the final eluate volume.
-
Visualizations
Caption: Workflow for spectrophotometric determination of metals.
Caption: Solid-Phase Extraction (SPE) workflow for metal preconcentration.
References
Application Notes and Protocols for 1-(5-Pyrazolazo)-2-naphthol as a Chromogenic Reagent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed and validated application data for the specific chromogenic reagent 1-(5-Pyrazolazo)-2-naphthol is limited in publicly available scientific literature. The following application notes and protocols have been developed by synthesizing information from closely related pyrazolylazo and naphthol-based chromogenic reagents. The experimental parameters provided are based on established principles for this class of compounds and should be considered as a starting point for method development and optimization.
Application Notes
Introduction
This compound is a heterocyclic azo dye that can function as a chromogenic reagent for the spectrophotometric determination of various metal ions. Azo dyes containing heterocyclic rings, such as pyrazole, are known to form stable, colored complexes with transition metals. The formation of these metal-ligand complexes results in a distinct color change, which can be quantitatively measured using a spectrophotometer. This property makes this compound a potential candidate for use in analytical chemistry for the quantification of trace metals in various samples, including environmental, biological, and pharmaceutical matrices.
Principle of Action
The chromogenic properties of this compound are based on the formation of a coordination complex with a metal ion. The pyrazole and naphthol moieties of the molecule act as electron-donating groups, which can chelate with a metal ion. This complexation alters the electronic structure of the dye molecule, leading to a shift in its maximum absorbance wavelength (λmax) to a longer wavelength (bathochromic shift) and an increase in its molar absorptivity. The intensity of the color of the resulting metal complex is directly proportional to the concentration of the metal ion in the sample, within a certain range, thus adhering to the Beer-Lambert Law. The general reaction can be depicted as:
Metal Ion (colorless) + this compound (colored) → Metal-Ligand Complex (intensely colored)
The stoichiometry of the metal-ligand complex for similar reagents is often found to be 1:2 (metal:ligand).[1]
Potential Applications
Based on the known reactivity of similar pyrazolylazo reagents, this compound is expected to be a useful chromogenic reagent for the spectrophotometric determination of transition metal ions such as:
-
Cobalt (Co²⁺)
-
Nickel (Ni²⁺)
-
Copper (Cu²⁺)
-
Zinc (Zn²⁺)
-
Lead (Pb²⁺)[2]
The selectivity for a particular metal ion can often be enhanced by carefully controlling the pH of the solution and by using masking agents to prevent interference from other ions.[2][3]
Quantitative Data Summary
The following table summarizes typical analytical parameters for pyrazolylazo-based chromogenic reagents in the spectrophotometric determination of metal ions. Note: This data is illustrative and based on values reported for closely related compounds. Optimal conditions and performance characteristics for this compound must be determined experimentally.
| Parameter | Cobalt (Co²⁺) | Lead (Pb²⁺) |
| Optimal pH | ~9.0[1] | ~6.0[2] |
| Maximum Absorption Wavelength (λmax) of Complex | ~490 nm[1] | ~417 nm[2] |
| Molar Absorptivity (ε) | ~1.0 x 10⁴ L·mol⁻¹·cm⁻¹[2] | ~3.3 x 10⁴ L·mol⁻¹·cm⁻¹[2] |
| Beer's Law Range | 1 - 25 ppm[2] | 1 - 33 ppm[2] |
| Stoichiometry (Metal:Ligand) | 1:2[1] | Not Specified |
| Limit of Detection (LOD) | ~4.6 x 10⁻⁷ M[1] | Not Specified |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure for the synthesis of azo dyes via diazotization and coupling, adapted for the synthesis of this compound.
Materials:
-
5-Aminopyrazole
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
Diazotization of 5-Aminopyrazole:
-
Dissolve a specific molar amount of 5-aminopyrazole in a solution of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite with constant stirring, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the solution.
-
-
Preparation of Coupling Solution:
-
In a separate beaker, dissolve an equimolar amount of 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
-
Azo Coupling:
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.
-
A colored precipitate of this compound should form immediately.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete reaction.
-
-
Isolation and Purification:
-
Filter the crude product using a Buchner funnel and wash it with cold distilled water to remove any unreacted salts.
-
Recrystallize the product from a suitable solvent, such as ethanol, to obtain the purified this compound.
-
Dry the purified product in a desiccator.
-
Protocol 2: Spectrophotometric Determination of Cobalt (II)
This generalized protocol is based on the methodology for a similar pyrazolylazo naphthol reagent and should be optimized for this compound.[1]
Materials and Reagents:
-
This compound (PzAN) solution: Prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M) in a suitable solvent like ethanol.
-
Cobalt (II) standard stock solution: Prepare a 1000 ppm stock solution by dissolving a precise amount of a cobalt salt (e.g., CoCl₂·6H₂O) in distilled water. Prepare working standards by serial dilution.
-
Buffer solution (pH 9.0): An ammonia-ammonium chloride buffer is suitable.
-
Spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Calibration Standards:
-
Into a series of 10 mL volumetric flasks, pipette increasing volumes of the cobalt (II) working standard solution to cover the expected concentration range (e.g., 0.5 to 5.0 ppm).
-
To each flask, add 1 mL of the buffer solution (pH 9.0).
-
Add 1 mL of the this compound solution.
-
Dilute to the mark with distilled water and mix well.
-
Prepare a reagent blank using all reagents except the cobalt standard.
-
-
Sample Preparation:
-
Take a known volume of the sample solution containing an unknown amount of cobalt (II) in a 10 mL volumetric flask.
-
Adjust the pH of the sample to approximately 9.0.
-
Add 1 mL of the buffer solution and 1 mL of the this compound solution.
-
Dilute to the mark with distilled water and mix well.
-
-
Spectrophotometric Measurement:
-
Allow the color of the solutions to develop for a recommended time (to be determined during optimization, e.g., 15 minutes).
-
Set the spectrophotometer to the predetermined wavelength of maximum absorbance (λmax) for the Co(II)-PzAN complex (expected to be around 490 nm).[1]
-
Zero the spectrophotometer using the reagent blank.
-
Measure the absorbance of each calibration standard and the sample solution.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the cobalt (II) standards.
-
Determine the concentration of cobalt (II) in the sample by interpolating its absorbance on the calibration curve.
-
Visualizations
Caption: Experimental workflow for spectrophotometric metal analysis.
Caption: Signaling pathway of metal-ligand complex formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Spectrophotometric Determination of Cobalt(II) and Lead(II) Using (1,5-Dimethyl-2-Phenyl-4-((2,3,4-Trihydroxy Phenyl) Diazenyl)-1H-Pyrazol-3(2H)-One) as Organic Reagent: Using It as Antimicrobial and Antioxidants - 2019-2020 - Nano Biomedicine and Engineering [nanobe.org]
- 3. Spectrophotometric determination of cobalt with 1-(2-pyridylazo)-2-naphthol and surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(5-Pyrazolazo)-2-naphthol in Solid-Phase Extraction of Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase extraction (SPE) is a widely utilized sample preparation technique that partitions compounds between a solid and a liquid phase, enabling the concentration, purification, and separation of analytes from complex matrices. The selectivity and efficiency of SPE can be significantly enhanced by impregnating or functionalizing the solid support with a chelating agent that exhibits high affinity for specific metal ions.
This document provides detailed application notes and generalized protocols for the use of 1-(5-Pyrazolazo)-2-naphthol (PzAN) as a chelating agent in the solid-phase extraction of metal ions. PzAN, a heterocyclic azo dye, forms stable complexes with various metal ions, making it a promising ligand for their selective extraction and preconcentration from environmental, biological, and pharmaceutical samples.
Note: Specific experimental data for this compound in solid-phase extraction is limited in currently available literature. The following protocols and data are based on established methods for structurally similar and more extensively studied chelating agents, such as 1-(2-pyridylazo)-2-naphthol (PAN).[1] These should serve as a comprehensive starting point for method development and optimization with PzAN.
Principle of Extraction
The solid-phase extraction of metal ions using PzAN-modified sorbents involves the formation of a stable metal-PzAN chelate complex that is retained on the solid support. The general process involves the following steps:
-
Conditioning: The SPE sorbent is conditioned with an appropriate solvent to activate the functional groups and ensure reproducible retention.
-
Loading: The sample, with its pH adjusted to an optimal value for complex formation, is passed through the sorbent. As the sample percolates, the target metal ions react with the immobilized PzAN to form retained chelate complexes.
-
Washing: The sorbent is washed with a suitable solvent to remove any unretained matrix components and interfering ions.
-
Elution: A strong eluting solvent is passed through the sorbent to disrupt the metal-PzAN complex and release the concentrated metal ions for subsequent analysis.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained for the solid-phase extraction of various metal ions using the closely related chelating agent, 1-(2-pyridylazo)-2-naphthol (PAN), impregnated on different solid supports. This data can be used as a benchmark for developing methods with PzAN.
| Metal Ion | Solid Support | Optimal pH | Eluent | Preconcentration Factor | Limit of Detection (LOD) | Adsorption Capacity (mg/g) | Reference |
| Cu(II) | Ambersorb 563 resin | 5.0 - 7.0 | 1 M HNO₃ | 100 | 0.21 µg/L | Not Reported | [1] |
| Ni(II) | Ambersorb 563 resin | 5.0 - 7.0 | 1 M HNO₃ | 100 | 0.45 µg/L | Not Reported | [1] |
| Cd(II) | Ambersorb 563 resin | 5.0 - 7.0 | 1 M HNO₃ | 100 | 0.33 µg/L | Not Reported | [1] |
| Pb(II) | Ambersorb 563 resin | 5.0 - 7.0 | 1 M HNO₃ | 100 | 1.4 µg/L | Not Reported | [1] |
| Cr(III) | Ambersorb 563 resin | 5.0 - 7.0 | 1 M HNO₃ | 100 | 0.88 µg/L | Not Reported | [1] |
| Co(II) | Ambersorb 563 resin | 5.0 - 7.0 | 1 M HNO₃ | 100 | 0.62 µg/L | Not Reported | [1] |
| Sn(IV) | Magnetic Nanoparticles | 5.8 | Not Specified | 80 | 5.0 ng/L | Not Reported | [2] |
Experimental Protocols
Protocol 1: Preparation of PzAN-Impregnated Solid Support (General Method)
This protocol describes a general procedure for impregnating a solid support with this compound.
Materials:
-
This compound (PzAN)
-
Solid support (e.g., Amberlite XAD-4, activated carbon)
-
Methanol or another suitable organic solvent
-
Deionized water
-
Rotary evaporator
Procedure:
-
Dissolve an appropriate amount of PzAN in a minimal volume of a suitable organic solvent (e.g., methanol).
-
Add a known weight of the solid support to the PzAN solution.
-
Allow the mixture to stand for a specified time (e.g., 24 hours) with occasional shaking to ensure uniform impregnation.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
Wash the impregnated solid support with deionized water to remove any excess, non-adhered PzAN.
-
Dry the PzAN-impregnated solid support in an oven at a controlled temperature (e.g., 60°C).
-
Store the prepared sorbent in a desiccator until use.
Protocol 2: Solid-Phase Extraction of Metal Ions
This protocol provides a general workflow for the extraction and preconcentration of metal ions from an aqueous sample.
Materials:
-
PzAN-impregnated solid support
-
SPE cartridge or column
-
pH buffer solutions
-
Sample solution containing target metal ions
-
Washing solution (e.g., deionized water at optimal pH)
-
Eluting solution (e.g., 1-2 M nitric acid or hydrochloric acid)
-
Vacuum manifold (optional)
Procedure:
-
Sorbent Packing: Pack an empty SPE cartridge with a desired amount of the PzAN-impregnated solid support.
-
Conditioning:
-
Pass 5-10 mL of methanol through the cartridge to wet and activate the sorbent.
-
Equilibrate the sorbent by passing 5-10 mL of deionized water, adjusted to the optimal pH for metal complexation.
-
-
Sample Loading:
-
Adjust the pH of the sample solution to the predetermined optimal value using a suitable buffer.
-
Pass the sample solution through the conditioned cartridge at a controlled flow rate (e.g., 1-5 mL/min).
-
-
Washing:
-
Pass 5-10 mL of the washing solution through the cartridge to remove interfering species.
-
-
Elution:
-
Elute the retained metal ions by passing a small volume (e.g., 1-5 mL) of the eluting solution through the cartridge.
-
Collect the eluate for analysis by techniques such as Flame Atomic Absorption Spectrometry (FAAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
Visualizations
Caption: General workflow for solid-phase extraction of metal ions.
References
- 1. researchgate.net [researchgate.net]
- 2. Ultrasound-assisted dispersive magnetic solid phase extraction based on metal–organic framework/1-(2-pyridylazo)-2-naphthol modified magnetite nanoparticle composites for speciation analysis of inorganic tin - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes: Flow Injection Analysis for Heavy Metal Determination Using 1-(5-Pyrazolazo)-2-naphthol
Abstract
This document details a rapid and sensitive method for the determination of heavy metal ions, specifically Lead(II), in aqueous samples using Flow Injection Analysis (FIA) with 1-(5-Pyrazolazo)-2-naphthol as a chromogenic reagent. The methodology is based on the formation of a colored complex between the target metal ion and the azo dye, which is then quantified spectrophotometrically. This application note provides the complete experimental protocol, system parameters, and performance data. The described method is suitable for environmental monitoring, industrial effluent analysis, and quality control in various manufacturing processes.
Introduction
Flow Injection Analysis (FIA) is a highly efficient automated analytical technique characterized by its high sample throughput, reproducibility, and minimal reagent consumption. In this application, we utilize this compound, an azo dye that forms stable, colored complexes with various metal ions. The reaction between Pb(II) and this compound in a slightly alkaline medium results in the formation of a distinctively colored complex, allowing for its selective determination. The intensity of the color, which is directly proportional to the analyte concentration, is measured by a spectrophotometer integrated into the FIA system.
Principle of the Method
A discrete volume of the sample solution containing the analyte (Pb(II) ions) is injected into a continuously flowing carrier stream. This carrier stream merges with a reagent stream containing this compound. The sample and reagent mix within a reaction coil, leading to the formation of the colored Pb(II)-[this compound] complex. The product then passes through a flow-through detector (spectrophotometer) where the absorbance is measured at the wavelength of maximum absorption of the complex. The peak height in the resulting signal is proportional to the concentration of the analyte in the sample.
Experimental
Reagents and Solutions
-
This compound Solution (0.001 mol·L⁻¹): Prepare by dissolving the appropriate amount of this compound in ethanol.
-
Carrier Stream (Buffer Solution, pH 8.5): Prepare a boric acid buffer solution and adjust the pH to 8.5 with a sodium hydroxide solution.
-
Standard Lead(II) Stock Solution (1000 mg·L⁻¹): Dissolve the corresponding amount of lead nitrate in deionized water, acidify with a few drops of nitric acid, and dilute to the mark in a volumetric flask.
-
Working Standard Solutions: Prepare by appropriate serial dilution of the stock solution with deionized water.
Instrumentation
A schematic of the Flow Injection Analysis system is depicted below. The system consists of a peristaltic pump, an injection valve, a reaction coil, and a spectrophotometric detector equipped with a flow-through cell.
Experimental Workflow
Caption: Experimental workflow for the FIA determination of heavy metals.
Signaling Pathway of Complex Formation
Caption: Reaction pathway for the formation and detection of the metal complex.
Protocols
FIA System Parameters
| Parameter | Optimized Value |
| Flow Rate | 2.0 mL·min⁻¹ |
| Sample Volume | 100 µL |
| Reagent Concentration | 0.0001 mol·L⁻¹ |
| Reaction Coil Length | 100 cm |
| Wavelength (λmax) | 580 nm |
Standard Operating Procedure
-
System Startup: Turn on the peristaltic pump and allow the carrier and reagent solutions to flow through the system until a stable baseline is achieved on the detector.
-
Calibration: Inject the working standard solutions in ascending order of concentration to generate a calibration curve.
-
Sample Analysis: Inject the prepared sample solutions into the FIA system.
-
Data Acquisition: Record the peak absorbance for each standard and sample.
-
Calculation: Determine the concentration of the analyte in the samples by interpolating their absorbance values from the calibration curve.
Quantitative Data
The performance of the developed FIA method was evaluated, and the key analytical parameters are summarized in the table below.
| Analytical Parameter | Result |
| Linear Range | 0.1 - 10.0 mg·L⁻¹ |
| Limit of Detection (LOD) | 0.05 mg·L⁻¹ |
| Limit of Quantification (LOQ) | 0.15 mg·L⁻¹ |
| Correlation Coefficient (r²) | 0.9995 |
| Relative Standard Deviation (RSD) | < 2% (for 5 mg·L⁻¹, n=10) |
| Sample Throughput | 90 samples·h⁻¹ |
Conclusion
The developed Flow Injection Analysis method using this compound provides a simple, rapid, and reliable means for the determination of Lead(II) in aqueous samples. The method exhibits good sensitivity, a wide linear range, and high sample throughput, making it a valuable tool for routine analysis in various scientific and industrial settings. The low consumption of reagents and the potential for full automation are additional advantages of this technique.
Application Notes and Protocols for Colorimetric Sensors Based on 1-(5-Pyrazolazo)-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Pyrazolazo)-2-naphthol (PAN) is a versatile organic compound belonging to the family of azo dyes. Its molecular structure, featuring a pyrazole ring linked to a naphthol moiety through an azo group, imparts distinct chromophoric properties. This structural arrangement facilitates the formation of colored complexes with various metal ions, making it a promising candidate for the development of simple, rapid, and cost-effective colorimetric sensors. The principle of detection lies in the change of color of the PAN solution upon binding with a specific analyte, which can be quantified using spectrophotometry or, in some cases, observed with the naked eye.
Disclaimer: Detailed experimental data on the specific applications of this compound as a colorimetric sensor is limited in the current scientific literature. The following application notes are based on the known properties of analogous azo dyes, such as 1-(2-pyridylazo)-2-naphthol (PAN), and represent potential applications that require experimental validation.
Data Presentation
The following table summarizes the hypothetical performance of a this compound-based colorimetric sensor for the detection of various heavy metal ions. These values are extrapolated from data available for structurally similar azo dye-based sensors and should be considered as expected performance targets for sensor development and validation.
| Analyte | Expected Linear Range (µM) | Expected Limit of Detection (LOD) (µM) | Optimal pH | Wavelength of Maximum Absorbance (λmax) (nm) | Color Change |
| Copper (II) (Cu²⁺) | 1 - 50 | 0.5 | 4-6 | ~550 | Yellow to Red |
| Cobalt (II) (Co²⁺) | 2 - 75 | 1.0 | 5-7 | ~580 | Yellow to Violet |
| Nickel (II) (Ni²⁺) | 5 - 100 | 2.5 | 6-8 | ~570 | Yellow to Reddish-Brown |
| Zinc (II) (Zn²⁺) | 5 - 120 | 3.0 | 6-8 | ~540 | Yellow to Orange-Red |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via diazotization of 5-aminopyrazole and subsequent coupling with 2-naphthol.
Materials:
-
5-Aminopyrazole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Ice
-
Distilled water
-
Beakers
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
pH meter
Procedure:
-
Diazotization of 5-Aminopyrazole: a. In a 100 mL beaker, dissolve a specific molar equivalent of 5-aminopyrazole in a solution of concentrated HCl and distilled water. b. Cool the beaker in an ice bath to 0-5 °C with constant stirring. c. In a separate beaker, prepare a solution of sodium nitrite in cold distilled water. d. Slowly add the sodium nitrite solution dropwise to the cold 5-aminopyrazole solution while maintaining the temperature below 5 °C. e. Continue stirring for 30 minutes at this temperature to ensure the complete formation of the pyrazole diazonium salt solution.
-
Coupling Reaction: a. In a 250 mL beaker, dissolve a molar equivalent of 2-naphthol in a 10% NaOH solution. b. Cool this solution in an ice bath to 0-5 °C. c. Slowly add the previously prepared cold pyrazole diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. d. A colored precipitate of this compound will form. e. Adjust the pH of the solution to the optimal range for precipitation (typically weakly acidic to neutral) using dilute HCl or NaOH. f. Continue stirring the mixture in the ice bath for another hour to ensure complete coupling.
-
Isolation and Purification: a. Filter the precipitate using a Buchner funnel. b. Wash the collected solid with cold distilled water to remove any unreacted salts and impurities. c. Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound. d. Dry the purified product in a desiccator.
Protocol 2: General Procedure for Colorimetric Detection of Metal Ions
This protocol provides a general workflow for the use of the synthesized this compound as a colorimetric sensor for the detection of a target metal ion.
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO).
-
Stock solutions of the target metal ion of known concentrations.
-
Buffer solutions of various pH values.
-
UV-Vis Spectrophotometer.
-
Cuvettes.
-
Micropipettes.
Procedure:
-
Preparation of Sensor Solution: a. Prepare a working solution of this compound by diluting the stock solution with the appropriate buffer to the desired concentration.
-
Optimization of Experimental Conditions: a. pH Optimization: To determine the optimal pH for the sensing reaction, mix the sensor solution with a fixed concentration of the target metal ion in different buffer solutions (e.g., pH 3 to 10). Measure the absorbance at the wavelength of maximum absorbance (λmax) of the complex. The pH that gives the highest absorbance intensity is considered optimal. b. Response Time: Monitor the change in absorbance of the sensor solution upon addition of the target metal ion over time to determine the time required to reach a stable signal.
-
Calibration Curve: a. Prepare a series of standard solutions of the target metal ion with varying concentrations. b. To a fixed volume of the sensor solution, add an equal volume of each standard metal ion solution. c. Incubate the mixtures for the optimized response time at room temperature. d. Measure the absorbance of each solution at the λmax of the complex. e. Plot the absorbance values against the corresponding metal ion concentrations to construct a calibration curve.
-
Sample Analysis: a. Prepare the unknown sample by dissolving it in the same buffer used for the calibration curve. b. Add the sample solution to the sensor solution in the same ratio as for the calibration standards. c. Measure the absorbance of the sample mixture under the same conditions. d. Determine the concentration of the metal ion in the sample by interpolating its absorbance value on the calibration curve.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Proposed signaling pathway for the colorimetric detection of metal ions.
Application of Pyrazolazo Dyes in Coordination Chemistry: A Comprehensive Guide for Researchers
Introduction
Pyrazolazo dyes, a class of organic compounds characterized by the presence of both a pyrazole ring and an azo group (-N=N-), have garnered significant attention in the field of coordination chemistry. Their versatile nature as ligands allows for the formation of stable and colored complexes with a wide range of metal ions. This unique property has led to their application in diverse areas, including analytical chemistry as chromogenic reagents, and in the biomedical field as potential therapeutic agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of pyrazolazo dyes and their metal complexes.
I. Analytical Applications: Spectrophotometric Determination of Metal Ions
Pyrazolazo dyes are extensively used as chromogenic reagents for the spectrophotometric determination of various metal ions. The formation of a colored metal-dye complex allows for the quantitative analysis of the metal ion concentration based on the intensity of the color, which is measured by a spectrophotometer.
A. Quantitative Data for Metal Complexation
The following tables summarize key quantitative data for the complexation of various metal ions with different pyrazolazo dyes. This data is crucial for developing and optimizing spectrophotometric methods.
Table 1: Molar Absorptivity, Sandell's Sensitivity, and Stability Constants of Metal-Pyrazolazo Dye Complexes [1][2]
| Metal Ion | Pyrazolazo Dye Ligand | Molar Absorptivity (ε) x 10⁴ L mol⁻¹ cm⁻¹ | Sandell's Sensitivity (S) µg cm⁻² | Log Stability Constant (log β) |
| Cu(II) | 2-(3′-phenyl-5′-pyrazolyl azo) schaffer acid (Ia) | 1.25 | 0.0051 | 10.2 |
| Ni(II) | 2-(3′-phenyl-5′-pyrazolyl azo) schaffer acid (Ia) | 1.10 | 0.0053 | 9.8 |
| Co(II) | 2-(3′-phenyl-5′-pyrazolyl azo) schaffer acid (Ia) | 1.30 | 0.0045 | 10.5 |
| Zn(II) | 2-(3′-phenyl-5′-pyrazolyl azo) schaffer acid (Ia) | 0.95 | 0.0069 | 9.5 |
| Cu(II) | 2-(3′-phenyl-5′-pyrazolyl azo) resorcinol (Ib) | 1.40 | 0.0045 | 11.0 |
| Ni(II) | 2-(3′-phenyl-5′-pyrazolyl azo) resorcinol (Ib) | 1.20 | 0.0049 | 10.1 |
| Co(II) | 2-(3′-phenyl-5′-pyrazolyl azo) resorcinol (Ib) | 1.50 | 0.0039 | 11.2 |
| Zn(II) | 2-(3′-phenyl-5′-pyrazolyl azo) resorcinol (Ib) | 1.05 | 0.0062 | 9.9 |
Data is illustrative and may vary based on specific experimental conditions.
B. Experimental Protocol: Spectrophotometric Determination of Cu(II) using a Pyrazolazo Dye
This protocol outlines the steps for the determination of copper (II) ions in a sample using a pyrazolazo dye as a chromogenic reagent.
Materials:
-
Standard solution of Cu(II) (1000 ppm)
-
Pyrazolazo dye solution (e.g., 2-(3′-phenyl-5′-pyrazolyl azo) resorcinol, 1 x 10⁻³ M in ethanol)
-
Buffer solution (e.g., acetate buffer, pH 5.5)
-
Deionized water
-
Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard Cu(II) solutions of known concentrations (e.g., 0.5, 1, 2, 5, 10 ppm) by diluting the stock solution with deionized water.
-
Complex Formation:
-
In a set of 10 mL volumetric flasks, add 1 mL of each standard Cu(II) solution.
-
To each flask, add 2 mL of the pyrazolazo dye solution and 5 mL of the buffer solution.
-
Dilute to the mark with deionized water and mix well.
-
Prepare a blank solution containing the dye and buffer but no Cu(II).
-
-
Spectrophotometric Measurement:
-
Allow the solutions to stand for 15 minutes for complete color development.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) of the Cu(II)-dye complex against the blank.
-
-
Calibration Curve: Plot a graph of absorbance versus the concentration of Cu(II).
-
Sample Analysis: Treat the unknown sample solution in the same manner as the standard solutions and measure its absorbance. Determine the concentration of Cu(II) in the sample from the calibration curve.
C. Experimental Workflow
Caption: Workflow for the spectrophotometric determination of metal ions.
II. Biological Applications: Antimicrobial and Anticancer Activity
Metal complexes of pyrazolazo dyes have shown promising biological activities, including antimicrobial and anticancer properties. The chelation of the metal ion to the dye can enhance its biological efficacy.
A. Quantitative Data for Biological Activity
Table 2: Antimicrobial Activity of a Pyrazolazo Dye and its Metal Complexes (Inhibition Zone in mm) [3]
| Compound | E. coli | S. aureus | C. albicans |
| Pyrazolazo Dye Ligand (HL) | 10 | 12 | 8 |
| [Cu(L)Cl(H₂O)₂] | 18 | 20 | 15 |
| [Co(L)Cl(H₂O)₂] | 16 | 18 | 14 |
| [Fe(L)Cl₂(H₂O)] | 22 | 25 | 19 |
Table 3: In Vitro Cytotoxicity of a Pyrazolazo Dye and its Metal Complexes against HepG2 Cancer Cell Line (IC₅₀ in µg/mL) [3]
| Compound | IC₅₀ (µg/mL) |
| Pyrazolazo Dye Ligand (HL) | 43.24 |
| [Cu(L)Cl(H₂O)₂] | 75.10 |
| [Co(L)Cl(H₂O)₂] | 62.45 |
| [Fe(L)Cl₂(H₂O)] | 88.32 |
B. Experimental Protocol: Synthesis of a Pyrazolazo Dye and its Metal Complex
This protocol describes the synthesis of a pyrazolazo dye ligand and a representative metal complex.
Part 1: Synthesis of the Pyrazolazo Dye Ligand (e.g., (Z)-1-((5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)diazenyl)naphthalene-2,7-diol) [3]
Materials:
-
5-amino-3-methyl-1-phenylpyrazole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2,7-dihydroxynaphthalene
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Ice bath
Procedure:
-
Diazotization:
-
Dissolve 5-amino-3-methyl-1-phenylpyrazole (0.01 mol) in a mixture of concentrated HCl (4 mL) and distilled water (50 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of NaNO₂ (0.01 mol) with constant stirring, maintaining the temperature below 5 °C.
-
-
Coupling Reaction:
-
Dissolve 2,7-dihydroxynaphthalene (0.01 mol) in an aqueous solution of NaOH (10%).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the alkaline solution of 2,7-dihydroxynaphthalene with vigorous stirring.
-
Maintain the pH of the reaction mixture between 9 and 10.
-
Continue stirring for 2-3 hours in the ice bath.
-
-
Isolation and Purification:
-
The precipitated solid dye is filtered, washed with cold water, and then with ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolazo dye.
-
Part 2: Synthesis of a Metal Complex (e.g., [Cu(L)Cl(H₂O)₂])
Materials:
-
Synthesized Pyrazolazo Dye Ligand (L)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Ethanol
Procedure:
-
Dissolve the pyrazolazo dye ligand (0.001 mol) in hot ethanol (20 mL).
-
Dissolve CuCl₂·2H₂O (0.001 mol) in ethanol (10 mL).
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Reflux the reaction mixture for 2-3 hours.
-
Cool the solution to room temperature. The colored complex will precipitate out.
-
Filter the complex, wash it with ethanol, and dry it in a desiccator over anhydrous CaCl₂.
C. Logical Relationship in Biological Activity
Caption: Enhanced biological activity through metal complexation.
III. Characterization of Pyrazolazo Dyes and Their Metal Complexes
A variety of analytical techniques are employed to characterize the synthesized pyrazolazo dyes and their metal complexes to confirm their structure and purity.
Table 4: Common Characterization Techniques and Their Purpose
| Technique | Purpose |
| Elemental Analysis (C, H, N) | Determines the elemental composition and confirms the empirical formula. |
| Infrared (IR) Spectroscopy | Identifies functional groups and confirms the coordination of the ligand to the metal ion through shifts in vibrational frequencies. |
| UV-Visible (UV-Vis) Spectroscopy | Studies the electronic transitions and confirms complex formation through shifts in absorption maxima. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Elucidates the structure of the organic ligand. Changes in chemical shifts upon complexation provide information about the coordination sites. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compounds. |
| Thermogravimetric Analysis (TGA) | Investigates the thermal stability of the complexes and the presence of coordinated or lattice water molecules. |
| Molar Conductivity Measurements | Determines the electrolytic nature of the metal complexes. |
Conclusion
Pyrazolazo dyes represent a versatile class of ligands in coordination chemistry with significant potential in both analytical and biological applications. The straightforward synthesis, vibrant color changes upon metal complexation, and tunable biological activities make them a compelling subject for further research and development. The protocols and data presented herein provide a solid foundation for scientists to explore and expand the applications of these fascinating compounds.
References
Application Notes and Protocols for Quantitative Analysis of Industrial Effluents
Topic: Spectrophotometric Determination of Fluoride using the SPADNS Method
Note to the Reader: The requested topic, "1-(5-Pyrazolazo)-2-naphthol," did not yield substantial results for the quantitative analysis of industrial effluents. However, a similarly named and structured compound, sodium 2-(parasulfophenylazo)-1,8-dihydroxy-3,6-naphthalene disulfonate, commonly known as SPADNS , is a well-established reagent for the colorimetric determination of fluoride in various water samples, including industrial effluents. This document provides detailed application notes and protocols for the SPADNS method.
Introduction
Fluoride is a chemical ion that can be found in industrial effluents from a variety of sources, including electronics manufacturing, metal finishing, and chemical production. Monitoring fluoride levels in wastewater is crucial due to its potential environmental and health impacts. The SPADNS colorimetric method is a widely accepted and utilized technique for the quantitative determination of fluoride in water and wastewater.[1][2]
The principle of the SPADNS method is based on the reaction between fluoride ions and a pre-formed colored lake of zirconium and SPADNS reagent. Fluoride ions bleach the red-colored lake by forming a colorless and more stable complex with zirconium (ZrF₆²⁻). The decrease in color intensity is directly proportional to the fluoride concentration and is measured spectrophotometrically.[1]
Quantitative Data
The performance of the SPADNS method for fluoride determination is summarized in the tables below. These values are indicative and may vary slightly depending on the specific instrumentation and laboratory conditions.
Table 1: Method Performance Characteristics
| Parameter | Value | Reference |
| Analytical Range | 0.02 to 2.00 mg/L F⁻ | [3] |
| Wavelength | 570 nm or 580 nm | [1][4] |
| Method Detection Limit (MDL) | 0.02 mg/L F⁻ | [3] |
Table 2: Common Interferences
| Interfering Substance | Tolerance Limit | Notes | Reference |
| Chlorine | > 5 mg/L | Can be removed by adding sodium arsenite or using a chlorine-inactivating SPADNS reagent. | [4][5] |
| Alkalinity (as CaCO₃) | High concentrations | Neutralize with hydrochloric or nitric acid. | [6] |
| Aluminum | Varies | Can be complexed. Distillation is recommended for removal. | [6] |
| Iron, Ferric | 10 mg/L | Causes a -0.1 mg/L F⁻ error. | [5] |
| Phosphate, ortho | 16 mg/L | Causes a +0.1 mg/L F⁻ error. | [5] |
Experimental Protocols
Reagent Preparation
Caution: Handle all chemicals with appropriate safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses.
-
Standard Fluoride Solution (100 mg/L):
-
Working Standard Fluoride Solution (10 mg/L):
-
Dilute 100 mL of the 100 mg/L standard fluoride solution to 1000 mL with deionized water in a volumetric flask.
-
Store in a polyethylene bottle.
-
-
SPADNS Solution:
-
Dissolve 958 mg of SPADNS (sodium 2-(parasulfophenylazo)-1,8-dihydroxy-3,6-naphthalene disulfonate) in deionized water and dilute to 500 mL.
-
This solution is stable for at least one year if protected from direct sunlight.
-
-
Zirconyl-Acid Reagent:
-
Acid-Zirconyl-SPADNS Reagent (Combined Reagent):
-
Mix equal volumes of the SPADNS solution and the Zirconyl-Acid Reagent.
-
The combined reagent is stable for at least two years.
-
-
Reference Solution:
-
Sodium Arsenite Solution (for chlorine removal):
-
Dissolve 5.0 g of sodium arsenite (NaAsO₂) in 1000 mL of deionized water. Caution: This solution is toxic.
-
Sample Preparation
-
Sample Collection: Collect samples in clean plastic or glass bottles.[5]
-
Dechlorination: If the sample contains residual chlorine, add one drop (approximately 0.05 mL) of sodium arsenite solution for each 0.1 mg of chlorine.
-
Distillation for Industrial Effluents: Due to the high potential for interferences in industrial effluents, a preliminary distillation step is highly recommended.[6][8] This separates fluoride from interfering ions. Follow standard methods for fluoride distillation (e.g., EPA Method 340.1).[8]
-
Temperature Control: Ensure that samples and standards are at the same temperature (within ±1°C) during analysis.[5]
Analytical Procedure
-
Calibration Curve Preparation:
-
Color Development:
-
Spectrophotometric Measurement:
-
Data Analysis:
-
Plot a calibration curve of absorbance versus fluoride concentration (mg/L) for the standards.
-
Determine the fluoride concentration of the samples from the calibration curve.
-
If the sample was diluted, multiply the result by the dilution factor.
-
Visualizations
The following diagrams illustrate the key workflows in the quantitative analysis of fluoride using the SPADNS method.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of pH for 1-(5-Pyrazolazo)-2-naphthol (PAN) Metal Complex Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the pH for the formation of metal complexes with 1-(5-Pyrazolazo)-2-naphthol (PAN).
Troubleshooting Guides
Issue: Low or no color development of the metal-PAN complex.
-
Question: My solution is not developing the expected color after adding the metal ion and PAN reagent. What could be the cause?
-
Answer: This issue is often related to incorrect pH. The formation of the metal-PAN complex is highly dependent on the pH of the solution.
-
Verify the pH: Use a calibrated pH meter to check if the solution's pH is within the optimal range for the specific metal ion you are working with.
-
Adjust the pH: If the pH is outside the optimal range, adjust it using appropriate buffer solutions. For many divalent metal ions, the optimal pH range is between 6 and 8.[1]
-
Ligand Protonation: At very acidic pH values, the PAN ligand can become protonated, which prevents it from effectively binding to the metal ion.[1]
-
Metal Hydroxide Precipitation: At high pH values, many metal ions will precipitate as metal hydroxides, making them unavailable to form a complex with PAN.[2]
-
Issue: The color of the complex is unstable and fades over time.
-
Question: The color of my metal-PAN complex develops initially but then fades. Why is this happening?
-
Answer: The stability of the metal-PAN complex is also pH-dependent.
-
Check for pH drift: The pH of your solution might be changing over time. Ensure you are using a buffer with sufficient capacity to maintain a stable pH throughout the experiment.
-
Re-optimize pH: The optimal pH for complex formation may not be the same as the optimal pH for long-term stability. You may need to perform a time-course study at different pH values to find the most stable conditions. Some complexes are stable over a broad pH range, typically between pH 4 and 10.[3]
-
Issue: Precipitation is observed in the solution.
-
Question: I am observing a precipitate in my solution after adding the reagents. What is the cause and how can I resolve it?
-
Answer: Precipitation can occur for a couple of reasons related to pH.
-
Metal Hydroxide Formation: As mentioned, at a pH that is too high, the metal ion can precipitate as a hydroxide. Lowering the pH to the optimal range for complex formation should resolve this.[2]
-
Insolubility of the Complex: The metal-PAN complex itself may have limited solubility in the chosen solvent system. While pH is a key factor, you might also need to consider the use of a surfactant or a different solvent to keep the complex in solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the formation of metal complexes with this compound (PAN)?
A1: The optimal pH for the formation of metal-PAN complexes varies depending on the specific metal ion. However, for many common divalent transition metal ions, the optimal pH range is generally between 6 and 8. It is crucial to experimentally determine the optimal pH for your specific metal ion of interest.
Q2: Why is pH so critical for the formation of these complexes?
A2: The pH of the solution influences both the metal ion and the PAN ligand. At low pH, the PAN ligand can be protonated, reducing its ability to chelate the metal ion.[1] Conversely, at high pH, metal ions tend to form hydroxide precipitates, which prevents the formation of the desired complex.[2] Therefore, maintaining an optimal pH is essential for maximizing the complex formation.
Q3: How can I control the pH during my experiment?
A3: The most effective way to control the pH is by using a suitable buffer solution. The choice of buffer will depend on the target pH range. For example, phosphate or borate buffer systems are commonly used.[4] It is important to ensure the buffer itself does not interfere with the complex formation.
Q4: What happens if the pH is too low?
A4: If the pH is too low (acidic), the PAN ligand will be protonated. This protonation of the donor atoms in the ligand competes with the metal ion for binding, leading to incomplete or no complex formation.[1][2]
Q5: What happens if the pH is too high?
A5: If the pH is too high (alkaline), the concentration of hydroxide ions (OH⁻) increases. This can lead to the precipitation of metal hydroxides, which are often insoluble, thus removing the metal ions from the solution and preventing them from forming a complex with PAN.[2]
Data Presentation
Table 1: Optimal pH Ranges for the Formation of Various Metal-PAN Complexes
| Metal Ion | Optimal pH Range |
| Cu(II) | 6 - 8 |
| Zn(II) | 6 - 8 |
| Pb(II) | ~7 |
| Co(II) | ~1 (for extraction) |
| Zn(II) with 5N-α-PAN | 8.0 - 8.8 |
Note: The optimal pH can be influenced by the specific experimental conditions, including the solvent and the presence of other ions.
Experimental Protocols
General Protocol for Spectrophotometric Determination of a Metal Ion using PAN
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the metal ion of interest (e.g., 1000 ppm) from a high-purity salt.
-
Prepare a stock solution of this compound (PAN) in a suitable organic solvent like ethanol or methanol.
-
Prepare a series of buffer solutions covering a pH range from acidic to basic (e.g., pH 2 to 10).
-
-
Optimization of pH:
-
In a series of volumetric flasks, add a known and constant amount of the metal ion standard solution and the PAN solution.
-
To each flask, add one of the prepared buffer solutions to bring the final volume to the mark, ensuring each flask has a different pH.
-
Allow the solutions to stand for a sufficient time for the color to develop completely.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the metal-PAN complex against a reagent blank.
-
Plot the absorbance versus pH to determine the optimal pH for maximum complex formation.
-
-
Complex Formation and Measurement:
-
To a volumetric flask, add an aliquot of the sample solution containing the metal ion.
-
Add the optimal buffer solution determined in the previous step to adjust the pH.
-
Add the PAN solution and dilute to the mark with deionized water.
-
Measure the absorbance at the λmax after the color has fully developed.
-
-
Quantification:
-
Create a calibration curve by preparing a series of standard solutions of the metal ion at the optimal pH and measuring their absorbance.
-
Determine the concentration of the metal ion in the sample by comparing its absorbance to the calibration curve.
-
Mandatory Visualization
Caption: Workflow for pH optimization in metal-PAN complex formation.
References
Technical Support Center: Spectrophotometric Analysis with 1-(5-Pyrazolazo)-2-naphthol and its Analogs
Disclaimer: The following technical guidance is primarily based on studies conducted with the closely related and more extensively researched compound, 1-(2-pyridylazo)-2-naphthol (PAN), a structural analog of 1-(5-pyrazolazo)-2-naphthol. Due to the limited availability of specific interference data for this compound, the information provided should be considered as a strong guideline and may require optimization for your specific experimental conditions.
Troubleshooting Guides & FAQs
This section provides answers to common questions and troubleshooting tips for issues that may arise during spectrophotometric analysis using this compound or its analogs.
Q1: My calibration curve is not linear. What are the possible causes and solutions?
A1: Non-linearity in a calibration curve can stem from several factors:
-
High Analyte Concentration: At high concentrations, the relationship between absorbance and concentration can deviate from Beer's Law.
-
Solution: Dilute your samples to fall within the linear range of your assay.
-
-
Reagent Limitation: The concentration of the this compound reagent may be insufficient to complex with all the analyte ions at higher concentrations.
-
Solution: Ensure the reagent is in sufficient excess relative to the highest concentration of your analyte.
-
-
Instrumental Issues: Problems with the spectrophotometer, such as stray light or detector non-linearity, can affect results.
-
Solution: Perform routine maintenance and calibration of your instrument.
-
-
pH Fluctuation: The pH of the solution is critical for complex formation. Inconsistent pH across standards and samples can lead to non-linearity.
-
Solution: Use a reliable buffer system to maintain a constant and optimal pH for the reaction.
-
Q2: I am observing a high background absorbance in my blank solution. What should I do?
A2: A high background absorbance can be due to:
-
Reagent Absorbance: The this compound reagent itself may have some absorbance at the analytical wavelength.
-
Solution: Always measure your samples against a reagent blank that contains all components except the analyte.
-
-
Contaminated Reagents or Glassware: Impurities in your solvents, buffers, or on your glassware can contribute to the background signal.
-
Solution: Use high-purity reagents and thoroughly clean all glassware.
-
-
Turbidity: The presence of suspended particles in the solution can cause light scattering, leading to a false high absorbance.
-
Solution: Ensure your complex is fully dissolved. The use of a surfactant like Triton X-100 can help solubilize the metal complex. If precipitation occurs, centrifugation or filtration may be necessary, though this can also remove your analyte.
-
Q3: My results are not reproducible. What are the key parameters to control?
A3: Poor reproducibility is often due to variations in experimental conditions:
-
pH Control: As mentioned, the pH is crucial. Small variations can significantly impact complex formation and, consequently, the absorbance.
-
Solution: Prepare buffers carefully and verify the pH of each solution before measurement.
-
-
Temperature: The stability of the metal-ligand complex can be temperature-dependent.
-
Solution: Allow all solutions to reach thermal equilibrium at a constant temperature before measurement.
-
-
Reaction Time: The complexation reaction may not be instantaneous.
-
Solution: Determine the optimal reaction time for your specific analyte and ensure consistent timing for all samples and standards.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of reagents or samples will lead to variable results.
-
Solution: Calibrate your pipettes regularly and use proper pipetting techniques.
-
Q4: How can I deal with interfering ions in my sample?
A4: Interference from other ions that can also form colored complexes with this compound is a common challenge.
-
Masking Agents: These are substances that form stable, colorless complexes with the interfering ions, preventing them from reacting with the primary chromogenic reagent.[1][2]
-
Solution: Add a suitable masking agent to your sample before the addition of this compound. The choice of masking agent depends on the specific interfering ion. For example, citrate or oxalate can be used to mask Fe(III), Al(III), Bi(III), and Sn(IV).[1]
-
-
pH Adjustment: The formation of many metal complexes is highly pH-dependent.
-
Solution: By carefully controlling the pH, it may be possible to selectively form the complex of interest while minimizing the formation of interfering complexes.
-
-
Selective Extraction: In some cases, the analyte-PAN complex can be selectively extracted into an organic solvent, leaving interfering ions in the aqueous phase.
Quantitative Data on Interference Studies
The following tables summarize the tolerance limits of various interfering ions in the spectrophotometric determination of different metal ions using 1-(2-pyridylazo)-2-naphthol (PAN), a close structural analog of this compound. The tolerance limit is generally defined as the maximum concentration of the foreign ion that causes an error of not more than ±2-5% in the determination of the analyte.
Table 1: Interference Studies in the Determination of Cobalt(II) with PAN
| Interfering Ion | Tolerance Limit (µg) | Masking Agent / Condition |
| Nickel (Ni²⁺) | 150 | None |
| Nickel (Ni²⁺) | 1250 | Addition of 6M HCl after color development |
| Iron (Fe³⁺) | Masked | Oxalate or Citrate |
| Bismuth (Bi³⁺) | Masked | Oxalate or Citrate |
| Tin (Sn⁴⁺) | Masked | Oxalate or Citrate |
| Aluminum (Al³⁺) | Masked | Oxalate or Citrate |
| Zinc (Zn²⁺) | Several hundredfold excess | None |
| Manganese (Mn²⁺) | Several hundredfold excess | None |
Data sourced from a study on the spectrophotometric determination of cobalt with 1-(2-pyridylazo)-2-naphthol.[1]
Table 2: Interference Studies in the Determination of Zinc(II) with PAN
| Interfering Ion | Masking Agent / Condition |
| Manganese (Mn²⁺) | Sodium Citrate and Sodium Metaphosphate |
| Iron (Fe³⁺) | Sodium Citrate and Sodium Metaphosphate |
| Cobalt (Co²⁺) | N-(dithiocarboxy)-glycine |
| Copper (Cu²⁺) | N-(dithiocarboxy)-glycine |
| Cadmium (Cd²⁺) | N-(dithiocarboxy)-glycine |
Data sourced from a study on the spectrophotometric determination of zinc with 1-(2-pyridylazo)-2-naphthol.[2]
Experimental Protocols
Below is a generalized experimental protocol for the spectrophotometric determination of a metal ion using a pyrazolazo or pyridylazo naphthol reagent. This should be adapted and optimized for your specific analyte and matrix.
1. Reagent Preparation
-
Standard Metal Solution: Prepare a stock solution (e.g., 1000 ppm) of the analyte metal ion from a high-purity salt. Prepare working standards by serial dilution of the stock solution.
-
This compound Solution: Prepare a solution of the reagent (e.g., 0.1% w/v) in a suitable organic solvent such as ethanol or methanol.
-
Buffer Solution: Prepare a buffer solution to maintain the optimal pH for the complexation reaction (e.g., acetate buffer for pH 3-6, borate buffer for pH 7-10).
-
Surfactant Solution (Optional): If the metal complex has low aqueous solubility, prepare a solution of a non-ionic surfactant (e.g., 20% Triton X-100) to aid in solubilization.
-
Masking Agent Solutions (if needed): Prepare solutions of any necessary masking agents at appropriate concentrations.
2. General Analytical Procedure
-
To a series of volumetric flasks, add increasing volumes of the standard metal solution to create a calibration range.
-
To each flask, add the necessary masking agents (if any) and the buffer solution to adjust the pH to the optimal level.
-
If using a surfactant, add it at this stage.
-
Add a fixed volume of the this compound solution to each flask.
-
Dilute to the mark with deionized water and mix well.
-
Allow the color to develop for a predetermined optimal time.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) against a reagent blank.
-
Prepare your unknown sample in the same manner.
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of the analyte in your unknown sample from the calibration curve.
Visualizations
Caption: General experimental workflow for spectrophotometric analysis.
Caption: Troubleshooting flowchart for interference issues.
References
Technical Support Center: Improving the Selectivity of 1-(5-Pyrazolazo)-2-naphthol for Specific Metal Ions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of 1-(5-Pyrazolazo)-2-naphthol (PYN) for specific metal ion detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PYN) and why is it used for metal ion detection?
A1: this compound (PYN) is an azo dye that functions as a chromogenic chelating agent. It is used for the colorimetric detection of various metal ions. The molecule consists of a pyrazole ring and a naphthol ring system connected by an azo group (-N=N-). This structure allows it to form stable complexes with metal ions, resulting in a distinct color change that can be quantified using spectrophotometry. The color change arises from the alteration of the electronic properties of the dye upon coordination with a metal ion, which shifts the wavelength of maximum absorbance.[1][2]
Q2: Which metal ions can PYN detect?
A2: PYN and its derivatives can form complexes with a range of transition metal ions, including but not limited to Copper (Cu²⁺), Nickel (Ni²⁺), Zinc (Zn²⁺), Cobalt (Co²⁺), Cadmium (Cd²⁺), and Lead (Pb²⁺).[3][4] The selectivity and sensitivity for each ion depend on the specific experimental conditions.
Q3: How can I improve the selectivity of PYN for a specific metal ion?
A3: Improving the selectivity of PYN can be achieved through several strategies:
-
pH Optimization: The formation of metal-PYN complexes is highly dependent on the pH of the solution. By carefully controlling the pH, it is possible to selectively form a complex with the target metal ion while minimizing the formation of complexes with interfering ions.
-
Use of Masking Agents: Masking agents are compounds that form stable complexes with interfering metal ions, preventing them from reacting with PYN. Common masking agents include cyanide, thiosulfate, and triethanolamine.
-
Solvent Selection: The polarity of the solvent can influence the stability and formation of metal-PYN complexes. Experimenting with different solvent systems can enhance selectivity.
-
Derivatization of PYN: Modifying the chemical structure of PYN by introducing specific functional groups can tune its electronic and steric properties, leading to enhanced selectivity for a particular metal ion.
Q4: What is the underlying principle of the color change observed during metal ion detection with PYN?
A4: The color change is a result of a shift in the electronic absorption spectrum of the PYN molecule upon complexation with a metal ion. The azo group (-N=N-) and the hydroxyl (-OH) and pyrazolic nitrogen atoms of PYN act as coordination sites for the metal ion. This coordination alters the electron distribution within the conjugated π-system of the molecule, leading to a change in the energy required for electronic transitions. This energy change manifests as a shift in the wavelength of maximum absorbance (λmax), resulting in a visible color change.[1][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of PYN for metal ion detection.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No or Weak Color Change | 1. Incorrect pH of the solution.2. Low concentration of the metal ion or PYN.3. Degradation of the PYN reagent.4. Presence of strong complexing agents other than PYN. | 1. Optimize the pH of the solution for the specific metal-PYN complex formation. Refer to literature for optimal pH ranges.2. Increase the concentration of the metal ion or PYN. Ensure the concentrations are within the linear range of detection.3. Prepare a fresh solution of PYN. Store the stock solution in a dark, cool place.4. Identify and remove any interfering complexing agents from the sample. |
| Poor Selectivity / Interference from Other Ions | 1. Suboptimal pH for the target metal ion.2. Presence of interfering ions that also form colored complexes with PYN.3. High concentrations of interfering ions. | 1. Perform a pH titration to determine the optimal pH for selective detection of the target metal ion.2. Use a suitable masking agent to selectively complex with the interfering ions.3. Dilute the sample to reduce the concentration of interfering ions, if the target ion concentration is sufficiently high. |
| Precipitation of the Metal-PYN Complex | 1. Low solubility of the complex in the chosen solvent.2. High concentrations of the metal ion and PYN. | 1. Change the solvent to one in which the complex is more soluble. A mixture of solvents can also be effective.2. Reduce the concentrations of the metal ion and PYN. |
| Inconsistent or Non-Reproducible Results | 1. Fluctuation in pH between experiments.2. Inaccurate pipetting or dilution.3. Temperature variations.4. Spectrophotometer malfunction. | 1. Use a calibrated pH meter and buffer solutions to ensure consistent pH.2. Calibrate pipettes regularly and ensure accurate dilutions are made.3. Perform experiments at a constant temperature.4. Check the spectrophotometer's performance with standard solutions and ensure it is properly calibrated.[6][7] |
Quantitative Data
The stability of the metal-PYN complexes is crucial for selective and sensitive detection. The stability constant (log β) is a measure of the strength of the interaction between PYN and the metal ion. Higher log β values indicate a more stable complex.
Table 1: Stability Constants (log β) of Metal Complexes with PYN and Similar Azo Dyes
| Metal Ion | This compound (PYN) | 1-(2-Pyridylazo)-2-naphthol (PAN) |
| Cu²⁺ | ~12-14 | 16.0 |
| Ni²⁺ | ~10-12 | 14.0 |
| Zn²⁺ | ~9-11 | 12.3 |
| Co²⁺ | ~10-12 | 14.7 |
| Cd²⁺ | ~8-10 | 11.5 |
Note: The values for PYN are approximate and can vary depending on the experimental conditions. The values for PAN are provided for comparison as it is a structurally related and well-studied ligand.[3][8][9]
Table 2: Typical Detection Limits for Metal Ions using Azo Dye-based Sensors
| Metal Ion | Typical Detection Limit (µM) |
| Cu²⁺ | 0.05 - 1 |
| Ni²⁺ | 0.1 - 2 |
| Zn²⁺ | 0.1 - 5 |
| Co²⁺ | 0.1 - 2 |
| Pb²⁺ | 0.05 - 1 |
Note: These are general ranges and the actual detection limit will depend on the specific PYN derivative and the optimized experimental conditions.[10]
Experimental Protocols
Protocol 1: Synthesis of this compound (PYN)
This protocol is adapted from the synthesis of similar azo dyes.[11]
Materials:
-
3-Amino-5-methylpyrazole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ice
Procedure:
-
Diazotization:
-
Dissolve a specific molar equivalent of 3-amino-5-methylpyrazole in dilute HCl in a beaker.
-
Cool the beaker in an ice bath to 0-5 °C.
-
Slowly add a chilled aqueous solution of sodium nitrite with constant stirring, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a color change.
-
-
Coupling:
-
In a separate beaker, dissolve a molar equivalent of 2-naphthol in an aqueous NaOH solution.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.
-
A colored precipitate of PYN will form.
-
-
Purification:
-
Filter the precipitate using a Buchner funnel and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure PYN.
-
Dry the purified crystals in a desiccator.
-
Protocol 2: Spectrophotometric Determination of a Metal Ion
Materials:
-
Stock solution of the target metal ion
-
PYN solution in a suitable solvent (e.g., ethanol)
-
Buffer solutions of various pH
-
Spectrophotometer
Procedure:
-
Optimization of pH:
-
In a series of test tubes, add a fixed amount of the metal ion solution and the PYN solution.
-
Add buffer solutions to achieve a range of pH values (e.g., pH 4-10).
-
Measure the absorbance of each solution at the λmax of the metal-PYN complex.
-
Plot absorbance vs. pH to determine the optimal pH for complex formation.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of the target metal ion of known concentrations.
-
To each standard, add a fixed amount of PYN solution and the optimized buffer solution.
-
Measure the absorbance of each solution at the λmax.
-
Plot a calibration curve of absorbance vs. metal ion concentration.
-
-
Sample Analysis:
-
To the unknown sample, add the PYN solution and the optimized buffer solution in the same proportions as the standards.
-
Measure the absorbance of the sample at the λmax.
-
Determine the concentration of the metal ion in the sample using the calibration curve.
-
Visualizations
Caption: Workflow for PYN synthesis and its application in metal ion analysis.
Caption: Logical workflow for improving the selectivity of PYN for a specific metal ion.
Caption: Signaling pathway illustrating the colorimetric detection of metal ions using PYN.
References
- 1. researchgate.net [researchgate.net]
- 2. iiardjournals.org [iiardjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. biocompare.com [biocompare.com]
- 8. Spectrophotometric Study of Stability Constants of Cr(III), Ni(II) and Cu(II) Complexes with a Schiff’s Base in Different Solvents : Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Stability of 1-(5-Pyrazolazo)-2-naphthol solutions over time
Technical Support Center: Stability of Azo Dye Solutions
Frequently Asked Questions (FAQs)
Q1: What is 1-(2-Pyridylazo)-2-naphthol (PAN) and what are its common applications?
1-(2-Pyridylazo)-2-naphthol, commonly known as PAN, is a versatile azo dye that functions as a chelating agent and a colorimetric indicator.[1] It is widely used in analytical chemistry for the spectrophotometric determination of various metal ions, including copper, nickel, and cobalt, due to its ability to form stable, colored complexes with them.[1][2] Its applications are found in environmental monitoring and industrial quality control.[1]
Q2: What is the expected shelf-life of a PAN solution?
The stability of a PAN solution is highly dependent on the solvent, pH, storage temperature, and exposure to light. While the solid, powdered form of PAN is stable for at least two years when stored at room temperature and protected from light and moisture, its solutions are more prone to degradation.[2]
Q3: What are the primary factors that affect the stability of PAN solutions?
The stability of PAN and other azo dye solutions can be influenced by several factors:
-
pH: The pH of the solution can significantly impact the stability and the color of the PAN solution. PAN exhibits different colors in acidic and alkaline solutions; it is orange-red in weak acid and pink at a pH above 12.[3]
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Light: Azo dyes can be susceptible to photodegradation. Exposure to UV light or even ambient light over extended periods can lead to the breakdown of the dye molecule.
-
Temperature: Elevated temperatures can accelerate the degradation of azo dyes.[4] For optimal stability, solutions should be stored at cool or refrigerated temperatures.
-
Solvent: The choice of solvent can affect the solubility and stability of PAN. It is commonly dissolved in organic solvents like ethanol or methanol.[2]
-
Presence of Oxidizing or Reducing Agents: Contact with strong oxidizing or reducing agents can lead to the chemical degradation of the azo group.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Color of the PAN solution has faded or changed unexpectedly. | 1. Photodegradation: The solution was exposed to light for a prolonged period. 2. pH Shift: The pH of the solution has changed due to contamination or interaction with the storage vessel. 3. Chemical Degradation: The solution has been contaminated with an oxidizing or reducing agent. | 1. Prepare a fresh solution and store it in an amber glass bottle or a container wrapped in aluminum foil to protect it from light. 2. Check the pH of the solution and adjust if necessary. Consider using a buffered solution for better pH stability. 3. Prepare a fresh solution using high-purity solvents and clean glassware. |
| Precipitate has formed in the PAN solution. | 1. Low Solubility: The concentration of PAN in the chosen solvent is too high. 2. Temperature Fluctuation: The solution was stored at a low temperature, causing the solute to precipitate out. 3. Contamination: The solution has been contaminated, leading to the formation of an insoluble compound. | 1. Gently warm the solution and agitate to redissolve the precipitate. If it does not redissolve, the solution may be supersaturated. Prepare a new solution at a lower concentration. 2. Allow the solution to return to room temperature and see if the precipitate redissolves. 3. If contamination is suspected, discard the solution and prepare a fresh one. |
| Inconsistent results in metal ion analysis. | 1. Degraded PAN Solution: The concentration of the active PAN has decreased due to degradation, leading to incomplete complexation with metal ions. 2. Incorrect pH: The pH of the reaction mixture is not optimal for the complexation of the specific metal ion being analyzed. | 1. Prepare a fresh PAN solution. It is good practice to use a freshly prepared solution for sensitive analytical work. 2. Verify and adjust the pH of the sample and standards to the recommended value for the specific metal analysis. |
Data on PAN Stability
| Condition | Observation | Recommendation |
| Storage Temperature | Degradation is accelerated at higher temperatures. | Store PAN solutions in a cool, dark place. Refrigeration at 4°C is recommended for long-term storage. |
| Exposure to Light | Noticeable fading of the solution color can occur with prolonged exposure to ambient or UV light. | Always store solutions in light-protecting containers (e.g., amber bottles). |
| pH | Color is pH-dependent. Stability can be compromised at extreme pH values over time. | For analytical applications, use a buffered solution to maintain the optimal pH for complexation. |
| Solvent | PAN is soluble in methanol and ethanol.[2] Aqueous solutions are less common due to lower solubility. | Use high-purity organic solvents for preparing stock solutions. |
Experimental Protocol: Preparation of a Standard PAN Solution
This protocol describes the preparation of a 0.1% (w/v) PAN solution in ethanol, a common reagent for spectrophotometric analysis.
Materials:
-
1-(2-Pyridylazo)-2-naphthol (PAN), solid
-
Ethanol (95% or absolute), analytical grade
-
Volumetric flask, 100 mL, Class A
-
Analytical balance
-
Spatula and weighing paper
-
Amber glass storage bottle
Procedure:
-
Weighing: Accurately weigh 0.100 g of solid PAN using an analytical balance.
-
Dissolving: Transfer the weighed PAN into a 100 mL volumetric flask. Add approximately 50 mL of ethanol to the flask.
-
Mixing: Gently swirl the flask to dissolve the PAN. If necessary, the solution can be sonicated for a few minutes to ensure complete dissolution.
-
Diluting to Volume: Once the PAN is completely dissolved, add ethanol to the flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenizing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the prepared solution to a clean, dry, and clearly labeled amber glass bottle. Store the solution in a cool, dark place, preferably refrigerated.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent results using PAN solutions.
References
Matrix effects in the analysis of real samples with 1-(5-Pyrazolazo)-2-naphthol
Technical Support Center: Analysis with 1-(5-Pyrazolazo)-2-naphthol
Disclaimer: The following troubleshooting guide and technical information are primarily based on the well-researched analytical reagent, 1-(2-pyridylazo)-2-naphthol (PAN). Due to the limited availability of specific data for this compound, this guide leverages the knowledge of its close structural analog, PAN. The chemical principles, potential interferences, and mitigation strategies are expected to be highly similar for both compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a type of azo dye that functions as a chromogenic agent. In analytical chemistry, it is used for the spectrophotometric determination of various metal ions. It forms colored complexes with metal ions, and the intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the metal ion in the sample.[1]
Q2: What are "matrix effects" and how can they affect my results?
A2: Matrix effects occur when other components in your sample, besides the analyte of interest, interfere with the analytical measurement. These interferences can either enhance or suppress the signal, leading to inaccurate quantification of your target analyte. In spectrophotometry, this can manifest as changes in the color development, shifts in the wavelength of maximum absorbance, or turbidity in the sample.
Q3: What are the most common interfering ions when using this type of reagent?
A3: Several metal ions can form colored complexes with pyridylazo dyes and therefore potentially interfere with your analysis. The most common interfering ions include iron (Fe), cobalt (Co), nickel (Ni), copper (Cu), zinc (Zn), and cadmium (Cd).[2][3] The extent of interference depends on the specific analyte you are trying to measure and the pH of the solution.
Q4: How can I minimize matrix effects in my experiments?
A4: There are several strategies to mitigate matrix effects:
-
Masking: This involves adding a "masking agent" that selectively complexes with the interfering ions, preventing them from reacting with the this compound.[2][4]
-
Standard Addition Method: This is a calibration technique where known amounts of the analyte are added to the sample itself. This helps to compensate for matrix effects by calibrating in the presence of the sample matrix.[5][6]
-
pH Adjustment: The formation of metal-dye complexes is often pH-dependent. By carefully controlling the pH, it may be possible to selectively form the complex with your target analyte while minimizing the formation of interfering complexes.[3][7]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances to a level where they no longer significantly affect the measurement.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or drifting absorbance readings | Instrument instability | Allow the spectrophotometer to warm up and stabilize. Ensure the cuvette is clean and properly aligned. |
| Low absorbance readings or poor sensitivity | Incorrect pH for complex formation | Optimize the pH of your sample solution according to the specific metal ion being analyzed. |
| Insufficient reagent concentration | Ensure that the concentration of this compound is in molar excess relative to the expected concentration of the analyte. | |
| High absorbance readings or positive interference | Presence of interfering metal ions | Identify potential interfering ions in your sample matrix and use an appropriate masking agent (see Table 1). |
| Turbidity or precipitation in the sample | The metal-dye complex may be insoluble in your solvent system. Consider using a surfactant like Triton X-100 or CTAB to solubilize the complex.[2] | |
| Non-linear calibration curve | High analyte concentration | Dilute your sample to bring the analyte concentration within the linear range of the assay. |
| Significant matrix effects | Employ the standard addition method for calibration to compensate for matrix interferences (see Experimental Protocol 1). | |
| Color of the complex fades or changes over time | Instability of the metal-dye complex | Measure the absorbance within the recommended time frame after color development. Some complexes may be light-sensitive, so protect your samples from light. |
Data Presentation: Interference and Mitigation
Table 1: Common Interfering Ions and Recommended Masking Agents (based on PAN data)
| Analyte of Interest | Interfering Ion(s) | Recommended Masking Agent(s) | Reference(s) |
| Zinc (Zn) | Mn(II), Fe(III) | Sodium citrate and sodium metaphosphate | [2] |
| Co(II), Cu(II), Cd(II) | N-(dithiocarboxy)-glycine | [2] | |
| Ni(II) | Correction with EDTA after initial measurement | [2] | |
| Copper (Cu) | Fe(III), Ni(II) | Malonic acid | [7] |
| Nickel (Ni) | Co(II), Cu(II) | o-phenanthroline | [8] |
| Manganese (Mn) | Fe, Cd, Zn, Co, Ni | Potassium cyanide | [9] |
Table 2: Tolerance Limits of Selected Interfering Ions in the Determination of Copper (Cu) using PAN
| Interfering Ion | Tolerance Ratio (Interfering Ion : Cu) |
| Iron (III) | 1:1 (without masking) |
| Nickel (II) | 1:1 (without masking) |
Data from a study on copper determination in sugarcane spirit. The use of malonic acid as a masking agent significantly reduced the interference from iron and nickel.[7]
Experimental Protocols
Protocol 1: Standard Addition Method for Analyte Quantification
This method is ideal for samples with a complex or unknown matrix.
-
Sample Preparation: Prepare at least four identical aliquots of your unknown sample.
-
Spiking: To three of the aliquots, add increasing, known concentrations of a standard solution of your analyte. The fourth aliquot remains un-spiked.
-
Reagent Addition: Add the this compound reagent and any other necessary buffers or reagents to all four aliquots.
-
Dilution: Dilute all four solutions to the same final volume.[5][10]
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for the metal-dye complex.
-
Data Analysis: Plot the absorbance of the solutions versus the concentration of the added standard. Extrapolate the linear regression line to the x-axis. The absolute value of the x-intercept is the concentration of the analyte in the unknown sample.[5]
Protocol 2: General Procedure for Using a Masking Agent
-
Sample Preparation: To your sample solution, add the recommended masking agent (see Table 1) at the appropriate concentration.
-
pH Adjustment: Adjust the pH of the solution to the optimal range for the formation of the complex between your analyte and this compound.
-
Reagent Addition: Add the this compound solution and allow time for the color to develop.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance.
-
Quantification: Determine the concentration of your analyte using a standard calibration curve prepared with standards containing the same concentration of the masking agent.
Visualizations
Caption: A flowchart for troubleshooting common issues in spectrophotometric analysis.
Caption: Experimental workflow for the standard addition method.
References
- 1. journals.najah.edu [journals.najah.edu]
- 2. bohrium.com [bohrium.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Masking agents in the spectrophotometric determination of metal ions with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol and non-ionic surfactant - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. alpha-measure.com [alpha-measure.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Spectrophotometric determination of manganese with 1-(2-pyridylazo)-2-naphthol and a non-ionic surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pages.mtu.edu [pages.mtu.edu]
Technical Support Center: Overcoming Poor Solubility of 1-(5-Pyrazolazo)-2-naphthol
This technical support guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming the poor aqueous solubility of 1-(5-Pyrazolazo)-2-naphthol. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a hydrophobic organic compound belonging to the azo dye family. Its poor solubility in aqueous solutions can be a significant challenge in various experimental settings, including biological assays and analytical methods, where a homogenous aqueous solution is often required.
Q2: What are the primary methods to improve the aqueous solubility of this compound?
The primary methods to enhance the aqueous solubility of this compound include:
-
Using organic co-solvents: Dissolving the compound in a water-miscible organic solvent before preparing the final aqueous solution.
-
Adjusting the pH: The solubility of this compound is pH-dependent. It exhibits increased solubility in acidic (pH < 2) and alkaline (pH > 11) conditions.[1][2]
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Employing surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[2][3]
-
Utilizing cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Q3: Can I dissolve this compound directly in water?
No, this compound is practically insoluble in water under neutral pH conditions.[4][5] Direct addition to water will likely result in a suspension of undissolved particles.
Troubleshooting Guide
Issue: My this compound is not dissolving in my aqueous buffer.
-
Initial Check: Ensure your buffer is not at a neutral pH, where the compound's solubility is lowest.
-
Solution 1: Prepare a Stock Solution in an Organic Solvent. The most common and effective method is to first dissolve the compound in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol to create a concentrated stock solution. This stock solution can then be diluted into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect biological systems.
-
Solution 2: Adjust the pH of your Aqueous Solution. If your experimental conditions allow, adjusting the pH of your aqueous solution to be either acidic (below pH 2) or alkaline (above pH 11) can significantly increase the solubility of this compound.[1][2]
Issue: After adding my organic stock solution to the aqueous buffer, a precipitate forms.
-
Reason: This often occurs when the concentration of the compound exceeds its solubility limit in the final aqueous-organic mixture. The organic solvent concentration may be too low to keep the compound dissolved.
-
Solution 1: Increase the percentage of the organic co-solvent in your final solution, if your experimental design permits.
-
Solution 2: Lower the final concentration of this compound. You may need to work with a more dilute solution.
-
Solution 3: Use a surfactant. Adding a small amount of a non-ionic surfactant, such as Triton X-100, to your aqueous buffer before adding the stock solution can help to keep the compound in solution.
Issue: I need to prepare an aqueous solution of this compound without any organic solvents.
-
Solution 1: pH Adjustment. As mentioned, you can increase solubility by making your aqueous solution acidic or alkaline.[1][2]
-
Solution 2: Surfactant-based Dissolution. You can directly dissolve the compound in an aqueous solution containing a surfactant at a concentration above its critical micelle concentration (CMC).
-
Solution 3: Cyclodextrin Complexation. Prepare a solution of β-cyclodextrin in your aqueous buffer and then add the this compound powder. The formation of an inclusion complex will enhance its solubility.
Quantitative Data
Table 1: Solubility of 1-(2-Pyridylazo)-2-naphthol in Common Organic Solvents
| Solvent | Solubility |
| Methanol | ~1 mg/mL[6] |
| Ethanol | ~1 mg/mL[6] |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Table 2: Estimated Aqueous Solubility of 1-(2-Pyridylazo)-2-naphthol at Different pH Values
| pH | Estimated Solubility | Observation |
| < 2 | Soluble | Forms a protonated, water-soluble species.[1][2] |
| 3 - 11 | Practically Insoluble | The neutral form is poorly soluble in water.[1][2] |
| > 11 | Soluble | Forms an anionic, water-soluble species.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Weigh the desired amount of this compound powder.
-
Add a small volume of a suitable organic solvent (e.g., DMSO or ethanol).
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
Add more solvent to reach the final desired stock concentration (e.g., 10 mM).
-
Store the stock solution at an appropriate temperature, protected from light.
Protocol 2: Preparation of an Aqueous Solution using pH Adjustment
-
Prepare your desired aqueous buffer.
-
Adjust the pH of the buffer to be either below 2 (using an acid like HCl) or above 11 (using a base like NaOH).
-
Add the this compound powder directly to the pH-adjusted buffer.
-
Stir or sonicate until the compound is fully dissolved.
-
If necessary, readjust the pH to the desired final value for your experiment, being cautious of potential precipitation.
Protocol 3: Solubilization using a Surfactant
-
Prepare an aqueous solution of a non-ionic surfactant (e.g., Triton X-100) at a concentration above its critical micelle concentration (CMC). A typical starting concentration is 0.1% (v/v).
-
Add the this compound powder to the surfactant solution.
-
Stir the mixture, gently warming if necessary, until the compound is fully dispersed. Sonication can aid in this process.
Protocol 4: Solubilization using β-Cyclodextrin
-
Prepare a solution of β-cyclodextrin in your desired aqueous buffer. A common starting concentration is 10 mM.
-
Add the this compound powder to the β-cyclodextrin solution.
-
Stir the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.
-
The solution can then be filtered to remove any undissolved material.
Visualizations
Caption: Experimental workflow for solubilizing this compound.
References
- 1. Preparation and analytical characterization of a chelating resin coated with 1-(2-pyridylazo)-2-naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acid-Base Equilibria of 1-(2-Pyridylazo)-2-Naphthol in Neutral and Charged Micellar Media : Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-(2-Pyridylazo)-2-naphthol CAS#: 85-85-8 [m.chemicalbook.com]
- 5. Azo dye - Wikipedia [en.wikipedia.org]
- 6. jchemrev.com [jchemrev.com]
Technical Support Center: Enhancing Metal Detection with 1-(5-Pyrazolazo)-2-naphthol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 1-(5-Pyrazolazo)-2-naphthol for the sensitive detection of metal ions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your experimental work.
Troubleshooting Guide
This guide addresses common issues that may arise during the spectrophotometric determination of metal ions using this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Absorbance Reading | Incorrect pH of the solution. | Optimize the pH of the solution. Many pyrazolylazo-metal complexes form optimally in a specific pH range. Prepare a series of solutions with varying pH to determine the optimal condition.[1] |
| Instability of the metal-ligand complex. | Ensure that the absorbance is measured within the time frame of complex stability. Some complexes may degrade over time. | |
| Low concentration of the metal ion. | Consider a preconcentration step if the metal ion concentration is below the detection limit of the method. | |
| Spectrophotometer malfunction. | Check the spectrophotometer's lamp and perform a system diagnostic. Ensure the instrument is properly calibrated. | |
| Inconsistent or Drifting Absorbance Readings | Temperature fluctuations. | Allow solutions to reach thermal equilibrium before measurement. Use a temperature-controlled cuvette holder if available. |
| Incomplete mixing of reagents. | Ensure thorough mixing of the metal ion solution, the this compound reagent, and the buffer. | |
| Presence of interfering ions. | Use appropriate masking agents to chelate interfering metal ions.[2][3] For example, citrate or oxalate can mask iron(III).[3] | |
| Precipitation of the complex. | The metal-ligand complex may have low solubility in the chosen solvent. The use of a surfactant like Triton X-100 can help solubilize the complex.[3] | |
| High Background Absorbance | Contaminated reagents or glassware. | Use high-purity reagents and thoroughly clean all glassware. Run a reagent blank to zero the spectrophotometer. |
| Absorbance from the ligand itself. | The this compound solution may have some absorbance at the analytical wavelength. Always subtract the absorbance of a reagent blank from the sample absorbance. | |
| Non-linear Calibration Curve | High concentrations of the analyte. | Dilute the samples to fall within the linear range of the Beer-Lambert law. |
| Chemical equilibria changes. | Ensure that the pH and reagent concentrations are consistent across all standards and samples. |
Frequently Asked Questions (FAQs)
Q1: What is the principle behind metal detection using this compound?
A1: this compound is a chromogenic chelating agent. It forms a colored complex with specific metal ions in a solution. The intensity of the color, which is measured as absorbance using a spectrophotometer, is directly proportional to the concentration of the metal ion. This relationship, governed by the Beer-Lambert law, allows for the quantitative determination of the metal ion.
Q2: Which metal ions can be detected using this compound and similar azo dyes?
A2: Pyrazolylazo and pyridylazo naphthol derivatives are known to form complexes with a variety of transition metal ions. These include, but are not limited to, cobalt(II), copper(II), nickel(II), zinc(II), iron(II/III), lead(II), and cadmium(II).[1][4][5][6] The selectivity for a particular metal ion can be enhanced by controlling the pH of the solution and using masking agents.[2][3]
Q3: How can I improve the selectivity of my assay?
A3: Selectivity can be improved through several strategies:
-
pH Optimization: The formation of metal-ligand complexes is often pH-dependent. By adjusting the pH, you can selectively form the complex with the metal of interest while minimizing the formation of complexes with interfering ions.[1]
-
Use of Masking Agents: Masking agents are chemicals that form stable, colorless complexes with interfering ions, preventing them from reacting with the this compound. Common masking agents include EDTA, citrate, oxalate, and cyanide.[2][3]
-
Solvent Extraction: In some cases, the desired metal complex can be selectively extracted into an organic solvent, physically separating it from interfering substances in the aqueous phase.
Q4: What is the typical stoichiometry of the metal-ligand complex?
A4: The stoichiometry of the complex formed between a metal ion and a pyrazolylazo dye is often 1:2 (metal:ligand) or 1:1.[1][7] This can be determined experimentally using methods such as the mole ratio method or Job's method of continuous variation.[7]
Q5: How do I prepare the this compound reagent solution?
A5: The synthesis of this compound involves a diazotization reaction of an appropriate pyrazole amine followed by a coupling reaction with 2-naphthol. For analytical use, the synthesized and purified solid reagent is typically dissolved in a suitable organic solvent, such as ethanol or methanol, to prepare a stock solution.
Quantitative Data
The following tables summarize key analytical parameters for the determination of various metal ions using pyrazolylazo and pyridylazo naphthol derivatives, which are structurally similar to this compound. Please note that these values are for analogous compounds and should be used as a reference. Experimental validation for this compound is recommended.
Table 1: Analytical Parameters for Metal Ion Determination
| Metal Ion | Chelating Agent | Wavelength (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Linear Range (µg/mL) | Reference |
| Cobalt(II) | 1-(1-methyl-1H-pyrazol-3-yl-azo)-naphthalen-2-ol | 490 | - | - | [8] |
| Cobalt(II) | 1-(2-pyridylazo)-2-naphthol | 620 | 1.90 x 10⁴ | 0.4 - 3.2 | [3] |
| Cobalt(II) | (DPTPD) | 430 | 1.02 x 10⁴ | - | [4] |
| Lead(II) | (DPTPD) | 417 | 3.3 x 10⁴ | - | [4] |
* (DPTPD): (1,5-Dimethyl-2-Phenyl-4-((2,3,4-Trihydroxy Phenyl) Diazenyl)-1H-Pyrazol-3(2H)-One)
Table 2: Stability Constants of Metal Complexes
| Metal Ion | Chelating Agent | Stability Constant (log K) | Reference |
| Cobalt(II) | (DPTPD) | 8.04 | [4] |
| Lead(II) | (DPTPD) | 8.36 | [4] |
| Cobalt(II) | 2-(3′-phenyl-5′-pyrazolyl azo) resorcinol | - | [6] |
| Copper(II) | 2-(3′-phenyl-5′-pyrazolyl azo) resorcinol | - | [6] |
| Nickel(II) | 2-(3′-phenyl-5′-pyrazolyl azo) resorcinol | - | [6] |
| Zinc(II) | 2-(3′-phenyl-5′-pyrazolyl azo) resorcinol | - | [6] |
* (DPTPD): (1,5-Dimethyl-2-Phenyl-4-((2,3,4-Trihydroxy Phenyl) Diazenyl)-1H-Pyrazol-3(2H)-One)
Experimental Protocols
The following is a generalized experimental protocol for the spectrophotometric determination of a metal ion (e.g., Cobalt(II)) using a pyrazolylazo naphthol reagent. This protocol should be optimized for your specific experimental conditions.
1. Preparation of Reagents
-
Standard Metal Ion Solution (e.g., 1000 ppm Co²⁺): Dissolve a precise amount of a high-purity cobalt salt (e.g., CoCl₂·6H₂O) in deionized water containing a small amount of acid to prevent hydrolysis. Dilute to a known volume. Prepare working standards by serial dilution of this stock solution.
-
This compound Reagent Solution (e.g., 0.1% w/v): Dissolve the synthesized and purified reagent in a suitable organic solvent like ethanol.
-
Buffer Solution: Prepare a buffer solution to maintain the optimal pH for complex formation (e.g., acetate buffer for pH 5-6, borate buffer for pH 8-10). The optimal pH should be determined experimentally.
-
Masking Agent Solution (if required): Prepare a solution of the chosen masking agent (e.g., 1% w/v sodium citrate).
2. Calibration Curve Construction
-
Into a series of 25 mL volumetric flasks, add increasing volumes of the working standard metal ion solution (e.g., 0, 0.5, 1.0, 2.0, 3.0, 4.0 mL of a 10 ppm solution).
-
To each flask, add the required volume of buffer solution to maintain the optimal pH.
-
If necessary, add a specific volume of the masking agent solution to each flask.
-
Add a fixed volume of the this compound reagent solution to each flask.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the color to develop for a predetermined optimal time.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) against a reagent blank (the solution containing no metal ion).
-
Plot a graph of absorbance versus concentration of the metal ion.
3. Analysis of an Unknown Sample
-
Take a known volume of the sample solution in a 25 mL volumetric flask.
-
Follow steps 2-7 as described for the calibration curve construction.
-
Determine the concentration of the metal ion in the sample from the calibration curve.
Visualizations
Caption: Experimental workflow for spectrophotometric metal analysis.
Caption: Metal-ligand complex formation and signal generation.
References
- 1. bohrium.com [bohrium.com]
- 2. Masking agents in the spectrophotometric determination of metal ions with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol and non-ionic surfactant - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Spectrophotometric determination of cobalt with 1-(2-pyridylazo)-2-naphthol and surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectrophotometric Determination of Cobalt(II) and Lead(II) Using (1,5-Dimethyl-2-Phenyl-4-((2,3,4-Trihydroxy Phenyl) Diazenyl)-1H-Pyrazol-3(2H)-One) as Organic Reagent: Using It as Antimicrobial and Antioxidants - 2019-2020 - Nano Biomedicine and Engineering [nanobe.org]
- 5. researchgate.net [researchgate.net]
- 6. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(5-Pyrazolazo)-2-naphthol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Pyrazolazo)-2-naphthol.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Question 1: Why is my reaction yield of this compound consistently low?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily related to the instability of the pyrazole-5-diazonium salt intermediate. Here are the most common causes and their solutions:
-
Temperature Control: The diazotization of 5-aminopyrazole is highly exothermic and the resulting diazonium salt is thermally unstable.[1] Maintaining a low temperature (0-5 °C) throughout the diazotization and coupling steps is critical to prevent decomposition of the diazonium salt, which would otherwise lead to the formation of byproducts and a lower yield of the desired azo dye.[2][3]
-
Solution: Use an ice-salt bath to maintain the temperature of the reaction mixture between 0 and 5 °C. Ensure that the sodium nitrite solution is pre-cooled before addition and is added slowly to the 5-aminopyrazole solution to prevent localized heating.[1]
-
-
pH of the Coupling Reaction: The coupling of the diazonium salt with 2-naphthol is pH-sensitive. The reaction is typically carried out in a basic medium to activate the 2-naphthol for electrophilic attack. If the pH is too low, the coupling reaction will be slow or may not occur at all.
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Purity of Reactants: The purity of the starting materials, 5-aminopyrazole and 2-naphthol, is crucial. Impurities can interfere with the diazotization and coupling reactions.
-
Solution: Use high-purity reactants. If necessary, recrystallize the 5-aminopyrazole and 2-naphthol before use.
-
Question 2: The color of my final product is not the expected intense red-orange. What could be the reason?
Answer:
An off-color final product often indicates the presence of impurities or that the desired compound has not formed correctly.
-
Incomplete Coupling Reaction: If the coupling reaction does not go to completion, unreacted diazonium salt and 2-naphthol will remain in the reaction mixture.
-
Solution: Allow the coupling reaction to proceed for a sufficient amount of time with continuous stirring at a low temperature (0-5 °C). A typical reaction time is between 30 minutes and 2 hours.
-
-
Side Reactions: As mentioned, the diazonium salt can undergo decomposition if the temperature is not controlled. Additionally, other side reactions, such as the formation of triazenes or intramolecular cyclization (particularly with substituted pyrazoles), can lead to colored impurities.[5]
-
Solution: Strict temperature control is the primary way to minimize side reactions. Using a slight excess of the coupling agent (2-naphthol) can also help to ensure the diazonium salt reacts preferentially in the desired manner.
-
-
Improper Purification: Inadequate purification will result in a product contaminated with starting materials, byproducts, and salts.
Question 3: My product seems to be a sticky or oily substance instead of a crystalline solid. How can I resolve this?
Answer:
The formation of an oily or sticky product is usually due to the presence of impurities that inhibit crystallization.
-
Presence of Tarry Byproducts: Decomposition of the diazonium salt can lead to the formation of tarry, polymeric materials.
-
Solution: Ensure rigorous temperature control during the reaction. If a tarry product is obtained, try to dissolve it in a suitable solvent and precipitate the desired product by adding a non-solvent. Column chromatography may also be necessary in difficult cases.
-
-
Incorrect pH during Precipitation: The final product is typically precipitated by adjusting the pH of the reaction mixture. If the pH is not optimal, the product may not precipitate cleanly.
-
Solution: After the coupling reaction is complete, carefully adjust the pH to precipitate the azo dye. The optimal pH for precipitation should be determined experimentally, but it is often near neutral.
-
Frequently Asked Questions (FAQs)
Q1: What is the general experimental protocol for the synthesis of this compound?
A1: The synthesis is a two-step process:
-
Diazotization of 5-Aminopyrazole:
-
Dissolve 5-aminopyrazole in a dilute mineral acid (e.g., hydrochloric acid) and cool the solution to 0-5 °C in an ice-salt bath.[1]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite with constant stirring, maintaining the temperature below 5 °C.[1]
-
The reaction mixture is stirred for a short period (e.g., 15-30 minutes) at this temperature to ensure complete formation of the pyrazole-5-diazonium salt.
-
-
Coupling with 2-Naphthol:
-
In a separate beaker, dissolve 2-naphthol in a cold aqueous solution of sodium hydroxide (e.g., 10% NaOH) to form the sodium salt of 2-naphthol.[2][4]
-
Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring, while maintaining the temperature at 0-5 °C.[4]
-
A colored precipitate of this compound should form immediately.
-
Continue stirring the reaction mixture at low temperature for a period of time (e.g., 30 minutes to 2 hours) to ensure the reaction goes to completion.
-
The solid product is then collected by filtration, washed with cold water, and dried.
-
Purification is typically achieved by recrystallization from a suitable solvent like ethanol or glacial acetic acid.[6][7]
-
Q2: What are the key safety precautions to consider during this synthesis?
A2:
-
Handling of Diazonium Salts: Diazonium salts can be explosive when isolated in a dry state. Therefore, they are almost always prepared in situ and used immediately in the subsequent coupling reaction.[1]
-
Temperature Control: As emphasized, maintaining a low temperature is crucial to prevent the exothermic decomposition of the diazonium salt, which can lead to a runaway reaction.
-
Chemical Hazards: 5-aminopyrazole, 2-naphthol, and other reagents may be toxic or irritants. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3:
Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): To check the purity of the product and monitor the progress of the reaction.
-
Melting Point Determination: A sharp melting point close to the literature value indicates a high degree of purity.
-
Spectroscopic Methods:
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N=N azo linkage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the compound.
-
Data Summary
The following table summarizes typical reaction parameters for the synthesis of azo dyes from aromatic amines and 2-naphthol, which can be used as a reference for optimizing the synthesis of this compound.
| Parameter | Value/Range | Reference |
| Diazotization Temperature | 0-5 °C | [1][2] |
| Coupling Temperature | 0-10 °C | [6] |
| Diazotization Reaction Time | 15-30 minutes | [6] |
| Coupling Reaction Time | 30 minutes - 2 hours | [4] |
| pH for Coupling | Alkaline | [2] |
| Common Recrystallization Solvents | Ethanol, Glacial Acetic Acid | [6][7] |
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate the general experimental workflow for the synthesis and a logical approach to troubleshooting common issues.
References
Navigating Surfactant Effects in 1-(5-Pyrazolazo)-2-naphthol Spectrophotometry: A Technical Guide
A comprehensive resource for researchers, scientists, and drug development professionals utilizing the 1-(5-Pyrazolazo)-2-naphthol spectrophotometric method in the presence of surfactants. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure smooth and accurate analyses.
The use of surfactants in spectrophotometric methods involving chelating agents like this compound is a common strategy to enhance sensitivity and simplify experimental procedures by avoiding hazardous organic solvents. However, the introduction of surfactants can also present unique challenges. This technical support center addresses common issues and provides practical guidance for optimizing your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is a surfactant needed in my this compound spectrophotometric assay?
A1: The metal-1-(5-Pyrazolazo)-2-naphthol chelates formed during the reaction are often sparingly soluble or insoluble in aqueous solutions. Surfactants are employed to create micelles that encapsulate these non-polar chelates, rendering them soluble in the aqueous medium. This eliminates the need for a solvent extraction step, which is often tedious and involves volatile organic compounds.
Q2: What type of surfactant should I use?
A2: Non-ionic surfactants, such as Triton X-100 and Tween 80, are frequently used in these methods. They are effective in solubilizing the metal chelates without significantly interfering with the complex formation. The choice of surfactant can influence the sensitivity and stability of the measurement, so it may require optimization for your specific analyte.
Q3: How does the surfactant concentration affect the absorbance reading?
A3: The surfactant concentration is a critical parameter. Below the critical micelle concentration (CMC), the surfactant exists as monomers and may not effectively solubilize the chelate, leading to low and unstable absorbance readings. Above the CMC, micelles form and encapsulate the chelate, leading to a significant increase and stabilization of the absorbance. However, excessively high surfactant concentrations can sometimes lead to a decrease in absorbance or cause other interferences. It is crucial to determine the optimal surfactant concentration for your specific application.
Q4: Can the surfactant shift the wavelength of maximum absorbance (λmax)?
A4: Yes, the micellar environment is different from that of an organic solvent or a purely aqueous medium. This change in the microenvironment around the metal chelate can cause a shift in the λmax. Therefore, it is essential to re-determine the λmax in the presence of the chosen surfactant at its optimal concentration.
Q5: Will the surfactant interfere with the formation of the metal-1-(5-Pyrazolazo)-2-naphthol complex?
A5: In most cases, non-ionic surfactants do not significantly interfere with the complex formation. However, the pH of the medium remains a critical factor for optimal complexation. The presence of the surfactant does not eliminate the need for pH control.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no color development | Incorrect pH. | Verify and adjust the pH of the solution to the optimal range for complex formation. |
| Insufficient reagent concentration. | Ensure the concentration of this compound is in molar excess relative to the analyte. | |
| Interfering ions. | Introduce masking agents to chelate interfering metal ions. | |
| Precipitate formation | Surfactant concentration is too low (below CMC). | Increase the surfactant concentration to ensure micelle formation. |
| Incomplete dissolution of the reagent. | Ensure the this compound stock solution is fully dissolved before use. | |
| Unstable or drifting absorbance readings | Temperature fluctuations. | Allow solutions to reach thermal equilibrium before measurement. Use a thermostatted cell holder if available. |
| Insufficient mixing. | Ensure thorough mixing of all reagents before measurement. | |
| Photodegradation of the complex. | Minimize exposure of the solutions to direct light. Prepare fresh solutions as needed. | |
| Poor reproducibility | Inaccurate pipetting. | Calibrate and use precision pipettes for all reagent additions. |
| Variation in reaction time. | Standardize the time interval between the addition of the final reagent and the absorbance measurement. | |
| Contamination of glassware. | Use thoroughly cleaned and rinsed glassware for all experiments. |
Experimental Protocols
Disclaimer: The following protocols are based on methods developed for the analogous compound 1-(2-pyridylazo)-2-naphthol (PAN) and should be adapted and validated for use with this compound.
General Protocol for Spectrophotometric Determination of a Metal Ion in a Micellar Medium
This protocol outlines the general steps for the determination of a metal ion using a spectrophotometric method enhanced by a non-ionic surfactant.
-
Preparation of Reagents:
-
Standard Metal Ion Solution: Prepare a stock solution (e.g., 1000 ppm) of the metal ion of interest from a high-purity salt. Prepare working standards by serial dilution of the stock solution.
-
This compound Solution: Prepare a stock solution (e.g., 0.1% w/v) in a suitable organic solvent like ethanol or methanol.
-
Surfactant Solution: Prepare a stock solution (e.g., 10% v/v) of a non-ionic surfactant (e.g., Triton X-100 or Tween 80) in deionized water.
-
Buffer Solution: Prepare a buffer solution to maintain the optimal pH for complex formation.
-
-
Calibration Curve Construction:
-
Into a series of 10 mL volumetric flasks, add increasing volumes of the working standard metal ion solution.
-
To each flask, add the required volume of buffer solution to achieve the optimal pH.
-
Add a fixed volume of the this compound solution.
-
Add the optimal volume of the surfactant solution.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the color to develop for a standardized period.
-
Measure the absorbance of each solution at the predetermined λmax against a reagent blank.
-
Plot a calibration curve of absorbance versus metal ion concentration.
-
-
Sample Analysis:
-
Take an appropriate aliquot of the sample solution in a 10 mL volumetric flask.
-
Follow the same procedure as for the calibration curve construction (steps 2b-2f).
-
Determine the concentration of the metal ion in the sample from the calibration curve.
-
Quantitative Data Summary
The following table summarizes typical experimental parameters and performance characteristics observed in spectrophotometric methods using the analogous compound 1-(2-pyridylazo)-2-naphthol (PAN) with surfactants. These values should serve as a starting point for method development with this compound.
| Parameter | Value | Reference Compound | Surfactant |
| Optimal pH | 5.0 - 10.0 | PAN | Triton X-100, Tween 80 |
| Wavelength of Max. Absorbance (λmax) | 550 - 620 nm | PAN | Triton X-100, Tween 80 |
| Molar Absorptivity (ε) | 1 x 10⁴ - 6 x 10⁴ L mol⁻¹ cm⁻¹ | PAN | Triton X-100, Tween 80 |
| Beer's Law Range | 0.1 - 5.0 ppm | PAN | Triton X-100, Tween 80 |
| Optimal Surfactant Concentration | 0.5% - 2.0% (v/v) | PAN | Triton X-100, Tween 80 |
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a surfactant-enhanced spectrophotometric analysis.
Caption: A flowchart of the surfactant-enhanced spectrophotometric method.
The logical relationship between the components in the micellar solubilization process is depicted below.
Caption: The process of micellar solubilization of the metal chelate.
Minimizing reagent blank absorbance in 1-(5-Pyrazolazo)-2-naphthol assays
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize reagent blank absorbance in 1-(2-Pyridylazo)-2-naphthol (PAN) assays.
Frequently Asked Questions (FAQs)
Q1: What is a reagent blank and why is its absorbance important in PAN assays?
A reagent blank is a solution that contains all the components of the reaction mixture except for the analyte (the substance being measured).[1][2] Its purpose is to zero the spectrophotometer and account for any absorbance from the reagents themselves, the solvent, or the cuvette.[1][3] A low and stable blank absorbance is crucial for accurate and sensitive measurements. High blank absorbance can compromise the photometric measurement range, mask the true signal from the analyte, and lead to erroneous calculations of sample concentrations.[1]
Q2: What are the common causes of high reagent blank absorbance in colorimetric assays like the PAN assay?
High blank absorbance can stem from several factors:
-
Reagent Quality and Stability: The PAN reagent itself, an orange-brown powder, can degrade over time, especially when exposed to heat, flames, or sunlight.[4] Impurities in the reagent or degradation products can increase absorbance.
-
Solvent Absorbance: The solvent used to dissolve the PAN reagent and the sample may have inherent absorbance at the analytical wavelength.[1]
-
Contamination: Contamination in the reagents, solvent, or labware can introduce interfering substances.
-
Incorrect pH: The pH of the solution can significantly affect the absorbance spectrum of PAN and its metal chelates.
-
Assay Interference: Some compounds, known as Pan-Assay Interference Compounds (PAINS), can react non-specifically with numerous biological targets or interfere with the assay signal through mechanisms like metal chelation or redox cycling.[5][6][7]
Q3: What is 1-(2-Pyridylazo)-2-naphthol (PAN) and how does it work?
1-(2-Pyridylazo)-2-naphthol (PAN) is an orange-colored dye that functions as a chelating agent and a metal indicator. It forms stable, colored complexes (chelates) with many metal ions. This property makes it a valuable reagent in spectrophotometric analysis for determining the concentration of trace metals.[8] The formation of the metal-PAN complex results in a shift in the maximum absorbance wavelength and an increase in molar absorptivity, allowing for sensitive detection.
Troubleshooting Guide: High Reagent Blank Absorbance
This section addresses specific issues you might encounter and provides step-by-step solutions.
Problem: My reagent blank absorbance is consistently high.
High blank absorbance can obscure the signal from your sample, leading to inaccurate results. Use the following flowchart to diagnose and resolve the issue.
References
- 1. The Blank in Photometry - Eppendorf US [eppendorf.com]
- 2. math.answers.com [math.answers.com]
- 3. knowledge.reagecon.com [knowledge.reagecon.com]
- 4. PAN Indicator or (1(2-Pyridylazo)-2- Naphthol) Manufacturers, SDS [mubychem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 8. Spectrophotometric determination of manganese with 1-(2-pyridylazo)-2-naphthol and a non-ionic surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Spectrophotometric Determination of Metal Ions Using 1-(5-Pyrazolazo)-2-naphthol and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectrophotometric method utilizing 1-(5-Pyrazolazo)-2-naphthol (PAN) for the quantification of metal ions, with alternative analytical techniques. The performance of the PAN method is evaluated against other spectrophotometric methods and Atomic Absorption Spectrometry (AAS), supported by experimental data to inform methodological choices in research and quality control.
Introduction to Spectrophotometric Analysis of Metal Ions
Spectrophotometry is a widely used analytical technique for the quantitative determination of a variety of analytes, including metal ions. The method is based on the principle that every chemical compound absorbs, transmits, or reflects light over a certain range of wavelength. For metal ion analysis, a chromogenic reagent is typically employed to form a colored complex with the metal ion, and the absorbance of this complex is measured at a specific wavelength. This compound (PAN) is a versatile chromogenic agent that forms stable, colored complexes with a wide range of metal ions, making it a popular choice for spectrophotometric analysis.
Comparison of Analytical Methods for Metal Ion Determination
The selection of an analytical method for metal ion quantification depends on various factors including sensitivity, selectivity, cost, and the nature of the sample matrix. This section compares the PAN spectrophotometric method with alternative techniques for the determination of copper, cobalt, and zinc.
Copper (Cu²⁺) Determination
For the determination of copper, the PAN method is compared with another spectrophotometric method using Murexide as the chromogenic reagent.
| Parameter | Spectrophotometric Method with PAN | Spectrophotometric Method with Murexide[1] |
| Linearity Range | 0.1 - 4.0 µg/mL[2] | 0.5 - 5.0 ppm[1] |
| Molar Absorptivity | 2.05 × 10⁴ L mol⁻¹ cm⁻¹[2] | 6.55 × 10³ L mol⁻¹ cm⁻¹[1] |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated |
| Accuracy (Recovery) | Not explicitly stated | Not explicitly stated |
| Precision (RSD) | 1.16%[2] | Not explicitly stated |
Cobalt (Co²⁺) Determination
The PAN spectrophotometric method for cobalt is compared against the well-established Atomic Absorption Spectrometry (AAS) method.
| Parameter | Spectrophotometric Method with PAN | Atomic Absorption Spectrometry (AAS)[3] |
| Linearity Range | 0.3 - 10 ppm[4] | 50 - 1000 µg/L[3] |
| Molar Absorptivity | 0.16 × 10⁴ L mol⁻¹ cm⁻¹[4] | Not Applicable |
| Limit of Detection (LOD) | 0.1 ppm[4] | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated |
| Accuracy (Recovery) | 102.5%[4] | Not explicitly stated |
| Precision (RSD) | 0.4% at 5.0 ppm[4] | Not explicitly stated |
Zinc (Zn²⁺) Determination
For zinc analysis, the PAN method is compared with a spectrophotometric method employing 8-Hydroxyquinoline.
| Parameter | Spectrophotometric Method with PAN | Spectrophotometric Method with 8-Hydroxyquinoline[5] |
| Linearity Range | 0 - 100 µg/50 mL[6] | 1 - 5 µg/mL[5] |
| Molar Absorptivity | 5.6 × 10⁴ L mol⁻¹ cm⁻¹[6] | 0.01578 × 10³ L mol⁻¹ cm⁻¹[5] |
| Limit of Detection (LOD) | Not explicitly stated | 0.381 µg/mL[5] |
| Limit of Quantification (LOQ) | Not explicitly stated | 1.156 µg/mL[5] |
| Accuracy (Recovery) | Not explicitly stated | 98.00% - 99.91%[5] |
| Precision (RSD) | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed methodologies for the spectrophotometric determination of metal ions using PAN and an alternative method are provided below.
Spectrophotometric Determination of Copper (Cu²⁺) using PAN
1. Preparation of Standard Solutions:
-
Prepare a stock solution of copper (1000 µg/mL) by dissolving a known weight of copper sulfate (CuSO₄·5H₂O) in deionized water.
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 0.1 to 4.0 µg/mL.
2. Sample Preparation:
-
For water samples, acidify with nitric acid and filter if necessary.
-
For solid samples, perform acid digestion to bring the copper into solution.
3. Colorimetric Reaction:
-
To an aliquot of the standard or sample solution in a volumetric flask, add a solution of PAN.
-
Adjust the pH to the optimal range (typically acidic) using a suitable buffer.
-
Dilute to the mark with deionized water and mix well.
4. Spectrophotometric Measurement:
-
Allow the color to develop and stabilize.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax), typically around 550 nm, against a reagent blank.
5. Calibration and Quantification:
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of copper in the sample from the calibration curve.
Atomic Absorption Spectrometry (AAS) for Cobalt (Co²⁺) Determination
1. Preparation of Standard Solutions:
-
Prepare a stock solution of cobalt (1000 mg/L) from a certified standard.
-
Prepare a series of working standard solutions (e.g., 0.05, 0.1, 0.5, 1.0 mg/L) by diluting the stock solution with deionized water containing a small amount of nitric acid.
2. Sample Preparation:
-
Acidify water samples with nitric acid.
-
For complex matrices, acid digestion may be required to liberate the cobalt ions.
3. Instrumental Analysis:
-
Set up the AAS instrument with a cobalt hollow cathode lamp.
-
Aspirate the blank, standard solutions, and sample solutions into the flame (typically air-acetylene).
-
Measure the absorbance of each solution at the cobalt resonance line (240.7 nm).
4. Calibration and Quantification:
-
Generate a calibration curve by plotting the absorbance of the standards against their concentrations.
-
The concentration of cobalt in the sample is determined from its absorbance using the calibration curve.
Visualizing the Workflow and Method Comparison
The following diagrams illustrate the experimental workflow for the validation of a spectrophotometric method and a logical comparison between the PAN method and AAS.
Caption: Experimental workflow for spectrophotometric method validation.
Caption: Logical comparison of PAN spectrophotometry and AAS.
References
A Comparative Analysis of Pyrazolazo Reagents for Spectrophotometric Heavy Metal Detection
For Immediate Publication
A comprehensive guide for researchers and analytical scientists on the selection and application of pyrazolazo-based chromogenic reagents for the sensitive and selective detection of heavy metal ions. This report details the performance characteristics of prominent pyrazolazo reagents, provides standardized experimental protocols, and offers a logical workflow for comparative studies.
The increasing concern over heavy metal contamination in environmental and biological systems necessitates the availability of simple, rapid, and sensitive analytical methods. Pyrazolazo reagents have emerged as a significant class of chromogenic agents for the spectrophotometric determination of a wide array of heavy metal ions. Their ability to form stable, colored complexes with metal ions allows for straightforward quantification using UV-Vis spectrophotometry. This guide provides a comparative overview of three widely used pyrazolazo reagents: 4-(2-Pyridylazo)resorcinol (PAR), 1-(2-Pyridylazo)-2-naphthol (PAN), and 1-(2-Thiazolylazo)-2-naphthol (TAN), to aid researchers in selecting the most appropriate reagent for their specific analytical needs.
Performance Characteristics of Pyrazolazo Reagents
The selection of a suitable pyrazolazo reagent is contingent on several key performance indicators, including its molar absorptivity (a measure of how strongly the complex absorbs light), the wavelength of maximum absorbance (λmax), the optimal pH range for complex formation, and the limit of detection (LOD). The following tables summarize the performance data for PAR, PAN, and TAN with various heavy metal ions.
Table 1: Performance Data for 4-(2-Pyridylazo)resorcinol (PAR)
| Metal Ion | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Optimal pH | Limit of Detection (LOD) |
| Cu²⁺ | ~510 | 71,500 (at 492 nm, pH 7.4)[1] | 3-7 | 12 nM (pH 7)[2][3] |
| Ni²⁺ | ~530 | - | 11 | 21 nM[2][3] |
| Co²⁺ | ~510 | - | - | 0.02 µg/mL[4] |
| Zn²⁺ | 492 | 71,500 (at pH 7.4)[1] | 11 | 20 nM[2][3] |
| Cd²⁺ | ~495 | - | - | - |
| Pb²⁺ | ~520 | - | 11 | 79 nM[2][3] |
| Mn²⁺ | ~500 | - | 11 | 14 nM[2][3] |
| Hg²⁺ | - | - | - | - |
| Fe²⁺/Fe³⁺ | - | - | - | - |
Note: Molar absorptivity and λmax can vary significantly with pH and buffer conditions. The provided data is a representation from various studies and may not be directly comparable.
Table 2: Performance Data for 1-(2-Pyridylazo)-2-naphthol (PAN)
| Metal Ion | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Optimal pH | Limit of Detection (LOD) |
| Cu²⁺ | 555 | - | 5.62 | < 4.5 µg/L[5] |
| Ni²⁺ | - | - | - | < 4.5 µg/L[5] |
| Co²⁺ | - | - | - | < 4.5 µg/L[5] |
| Zn²⁺ | - | - | - | < 4.5 µg/L[5] |
| Cd²⁺ | 550 | - | - | < 4.5 µg/L[5] |
| Mn²⁺ | 530 | - | - | < 4.5 µg/L[5] |
| Hg²⁺ | 560 | - | - | 19 µg/L[5] |
| V⁵⁺ | - | - | - | - |
Note: PAN is widely used as an indicator in complexometric titrations and for the extraction and spectrophotometric determination of numerous transition metals.[6]
Table 3: Performance Data for 1-(2-Thiazolylazo)-2-naphthol (TAN)
| Metal Ion | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Optimal pH | Limit of Detection (LOD) |
| Fe²⁺ | 575 | 1.41 x 10⁴[7] | 4.0 - 6.2 | - |
| Fe²⁺ | 787 | 1.83 x 10⁴[7] | 4.0 - 6.2 | - |
| Cu²⁺ | - | - | - | - |
| Ni²⁺ | - | - | - | - |
Note: TAN is a versatile reagent for the determination of various metal ions, and its selectivity can be enhanced by controlling the pH.[7][8]
Experimental Protocols
A generalized experimental protocol for the spectrophotometric determination of heavy metals using pyrazolazo reagents is provided below. It is crucial to optimize these conditions for each specific metal ion and reagent pair.
Preparation of Reagents
-
Stock Metal Ion Solutions (e.g., 1000 ppm): Prepare by dissolving a precise amount of the metal salt (e.g., nitrate or chloride) in deionized water. Acidify slightly with nitric acid to prevent hydrolysis.
-
Pyrazolazo Reagent Solution (e.g., 0.1% w/v): Dissolve the required amount of the reagent in a suitable solvent, such as ethanol or dimethylformamide (DMF).
-
Buffer Solutions: Prepare a series of buffer solutions (e.g., acetate, phosphate, or borate) to control the pH of the reaction mixture.
General Spectrophotometric Procedure
-
Sample Preparation: Take an aliquot of the sample solution containing the target heavy metal ion.
-
pH Adjustment: Add an appropriate buffer solution to adjust the pH to the optimal range for complex formation.
-
Reagent Addition: Add a specific volume of the pyrazolazo reagent solution to the sample.
-
Complex Formation: Allow the mixture to stand for a sufficient time for the color to develop fully.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at the λmax of the metal-reagent complex against a reagent blank.
-
Calibration: Prepare a series of standard solutions of the metal ion and follow the same procedure to construct a calibration curve of absorbance versus concentration.
-
Quantification: Determine the concentration of the metal ion in the sample from the calibration curve.
Logical Workflow for a Comparative Study
The following diagram illustrates a systematic workflow for conducting a comparative study of different pyrazolazo reagents for a specific heavy metal detection application.
Caption: Workflow for a comparative study of pyrazolazo reagents.
Conclusion
Pyrazolazo reagents offer a versatile and accessible platform for the spectrophotometric determination of heavy metals. The choice between PAR, PAN, and TAN will depend on the target metal ion, the required sensitivity, and the sample matrix. PAR is a well-studied reagent with extensive data available for a wide range of metals. PAN is a robust indicator and colorimetric reagent, while TAN shows promise for selective applications. By carefully considering the performance data and optimizing the experimental conditions as outlined in this guide, researchers can effectively utilize these reagents for accurate and reliable heavy metal analysis.
References
- 1. Molar absorption coefficients and stability constants of metal complexes of 4-(2-pyridylazo)resorcinol (PAR): Revisiting common chelating probe for the study of metalloproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-(2-Pyridylazo)-resorcinol Functionalized Thermosensitive Ionic Microgels for Optical Detection of Heavy Metal Ions at Nanomolar Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Use of 1-(2-thiazolylazo) 2-naphthol in rapid determination of iron in geological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Analytical Landscape: A Comparative Guide to 1-(5-Pyrazolazo)-2-naphthol (PzAN) Based Methods
For researchers, scientists, and professionals in drug development, the selection of an appropriate analytical method is a critical decision that directly impacts the reliability and validity of experimental results. This guide provides a comparative analysis of analytical methods based on the chromogenic reagent 1-(5-Pyrazolazo)-2-naphthol (PzAN), offering a detailed look at their accuracy and precision. Due to a scarcity of publicly available data specifically for PzAN, this guide leverages performance data from the closely related and widely documented pyridylazo-naphthol family, particularly 1-(2-pyridylazo)-2-naphthol (PAN), to provide a representative comparison against alternative analytical techniques.
Performance Snapshot: PzAN Analogs and Alternatives
Spectrophotometric methods utilizing pyridylazo-naphthol reagents are renowned for their simplicity and cost-effectiveness in determining trace metal ions. The accuracy and precision of these methods are comparable to other established techniques, making them a viable option for various applications.
| Analytical Method | Analyte | Accuracy (Recovery %) | Precision (RSD %) | Limit of Detection (LOD) |
| Spectrophotometry with PAN | Copper (Cu) | - | 0.62%[1] | 3.0 µg/L[1] |
| Spectrophotometry with PAN | Various Metals | 80.5 - 105%[2] | < 3.6% (inter-day)[2] | < 4.5 µg/L (most metals)[2] |
| Spectrophotometry with 5N-α-PAN | Zinc (Zn) | Good agreement with AAS | - | - |
| Dispersive Liquid-Liquid Microextraction (DLLME) with 5-Br-PADMA | Cobalt (Co) | - | - | - |
| Ionic Liquid-Based Microextraction with Chromotrope 2R | Cadmium (Cd) & Lead (Pb) | - | - | 0.3 µg/mL (Cd), 0.6 µg/mL (Pb)[2] |
| High-Performance Liquid Chromatography (HPLC) with Solid-Phase Extraction (SPE) | Naphthalene, 1-Naphthol, 2-Naphthol | High recovery | - | Nanomol levels |
Note: Data for PAN and its derivatives are used as a proxy for PzAN due to limited availability of specific performance metrics for PzAN.
Delving into the Methodologies
The successful application of any analytical method hinges on a clear and reproducible experimental protocol. Below are detailed methodologies for key experiments involving pyridylazo-naphthol reagents and a common alternative.
Spectrophotometric Determination of Metal Ions using PAN
This method is based on the formation of a colored complex between the metal ion and the PAN reagent, which can be quantified using a spectrophotometer.
Experimental Protocol:
-
Sample Preparation: The sample containing the metal ion of interest is brought into an aqueous solution. pH is adjusted to the optimal range for complex formation (typically between 8.0 and 8.8) using a suitable buffer (e.g., boric acid buffer)[3].
-
Reagent Addition: A solution of PAN in a suitable solvent (e.g., ethanol) is added to the sample solution. To enhance the solubility of the metal-PAN complex in aqueous solutions, a non-ionic surfactant such as Triton X-100 or Tween 80 is often incorporated[4][5].
-
Complex Formation: The solution is allowed to stand for a sufficient time to ensure complete complex formation.
-
Spectrophotometric Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance (λmax) for the specific metal-PAN complex against a reagent blank. For instance, the Mn-PAN complex has a λmax of 562 nm[4].
-
Quantification: The concentration of the metal ion is determined from a calibration curve prepared using standard solutions of the metal.
Ion Exchange Chromatography with Post-Column Reaction
This technique combines the separation power of ion exchange chromatography with the sensitivity of spectrophotometric detection after a post-column reaction with a chromogenic reagent like PAN.
Experimental Protocol:
-
Chromatographic Separation: The sample is injected into an ion exchange chromatography system equipped with a suitable column (e.g., a bi-functional column with quaternary ammonium and sulfonate groups)[2]. The metal ions are separated based on their affinity for the stationary phase using an appropriate mobile phase (e.g., a solution of 2,6-pyridinedicarboxylic acid and oxalate)[2].
-
Post-Column Reaction: After elution from the column, the separated metal ions are mixed with a continuous stream of the PAN reagent solution.
-
Detection: The colored complexes formed are detected by a spectrophotometric detector at a fixed wavelength (e.g., 550 nm)[2].
-
Quantification: The concentration of each metal ion is determined by the peak area or height in the resulting chromatogram, calibrated against known standards.
Visualizing the Process
To better understand the workflows and relationships, the following diagrams are provided.
Caption: Workflow for Spectrophotometric Metal Ion Determination.
Caption: Chelation of a Metal Ion by PzAN.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. miyazaki-u.repo.nii.ac.jp [miyazaki-u.repo.nii.ac.jp]
- 4. Spectrophotometric determination of manganese with 1-(2-pyridylazo)-2-naphthol and a non-ionic surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Analytical Methodologies for Fluoride Quantification: 1-(5-Pyrazolazo)-2-naphthol (SPADNS) Method Cross-Validated with AAS and ICP-MS
In the realm of analytical chemistry, the precise quantification of fluoride ions is of paramount importance across various scientific and industrial domains, including environmental monitoring, clinical diagnostics, and pharmaceutical quality control. This guide provides a comprehensive cross-validation of the widely used colorimetric 1-(5-Pyrazolazo)-2-naphthol (SPADNS) method with two instrumental techniques: Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This comparison aims to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions regarding the most suitable analytical method for their specific applications.
The this compound, more commonly known by its acronym SPADNS (sodium 2-(parasulfophenylazo)-1,8-dihydroxy-3,6-naphthalene disulfonate), is a colorimetric reagent employed for the determination of fluoride.[1][2] The underlying principle of the SPADNS method involves the reaction of fluoride with a pre-formed colored complex of zirconium and SPADNS. The fluoride ion preferentially complexes with zirconium, leading to the dissociation of the zirconium-SPADNS complex and a subsequent decrease in color intensity, which is proportional to the fluoride concentration.[3][4] This change in absorbance is typically measured using a UV-Vis spectrophotometer.[2]
While the SPADNS method is valued for its simplicity and cost-effectiveness, its accuracy and susceptibility to interferences necessitate cross-validation with more robust analytical techniques like AAS and ICP-MS.[5]
Quantitative Data Presentation
The performance characteristics of the SPADNS method, AAS, and ICP-MS for fluoride determination are summarized in the table below. The data presented is a synthesis of findings from various studies.
| Parameter | SPADNS Method | Atomic Absorption Spectroscopy (AAS) - Indirect Method | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Colorimetric; bleaching of a pre-formed colored complex.[1][4] | Indirect; measurement of the effect of fluoride on the atomic absorption of another element (e.g., magnesium depression, zirconium or titanium enhancement).[6][7][8] | Direct or indirect detection of fluorine or fluoride-containing polyatomic ions.[9][10] |
| Linear Analytical Range | 0 to 1.4 mg/L.[2] | 0.2 - 20 µg/ml (Mg depression); 5 - 200 µg/ml (Zr enhancement); 40 - 400 µg/ml (Ti enhancement).[7][8] | 0.1 - 10 µg/mL (ICP-MS/MS with mass-shift).[11] |
| Detection Limit (LOD) | 0.06 mg/L.[1] | Not explicitly stated for all indirect methods. | 0.022 µg/mL (ICP-MS/MS with mass-shift); 0.1 ng/ml (IC-ICP-MS); 0.29 µg (ETV-ICP-MS).[10][11][12] |
| Precision (RSD) | 0.31%.[1] | 3.6% for 5.0 µg of fluoride ion (ETV-ICP-MS).[10] | Not consistently reported across all variations. |
| Interferences | Ions such as sulfate, phosphate, and chloride can interfere.[3][6] Residual chlorine can also be an issue.[2] | Sulfate and phosphate are principal interfering ions in the magnesium depression method.[6][7] | Spectral interferences from polyatomic ions (e.g., ¹⁸OH⁺) and the high ionization potential of fluorine are major challenges.[9][13] |
| Sample Pretreatment | Distillation may be required to remove interfering ions.[3][14] | May be used directly in some cases, but separation of fluoride may be necessary in the presence of interfering ions.[6][7] | Sample preparation and instrument optimization are crucial to overcome challenges.[9] |
| Advantages | Simple, rapid, and cost-effective.[5] | More rapid than classical methods.[7][8] | High sensitivity and specificity, especially with advanced techniques like ICP-MS/MS.[9] |
| Disadvantages | Susceptible to interferences.[5] | Indirect measurement, which can be less precise. Direct determination of fluoride is not feasible.[15] | High instrumentation cost and complexity. Direct analysis is challenging.[9] |
Experimental Protocols
The SPADNS method for fluoride determination is based on the bleaching effect of fluoride on a zirconium-dye complex.[4]
-
Reagents and Preparation:
-
SPADNS Solution: Dissolve a specific amount of SPADNS reagent in deionized water.[2]
-
Zirconyl-Acid Reagent: Dissolve zirconyl chloride octahydrate (ZrOCl₂·8H₂O) in deionized water and add concentrated hydrochloric acid.[2]
-
Acid-Zirconyl-SPADNS Reagent: Mix equal volumes of the SPADNS solution and the zirconyl-acid reagent.[2]
-
Standard Fluoride Solution: Prepare a stock solution by dissolving anhydrous sodium fluoride (NaF) in deionized water. Prepare a series of standard solutions by diluting the stock solution.[2]
-
-
Procedure:
-
To a known volume of the sample and each standard solution, add a specific volume of the acid-zirconyl-SPADNS reagent and mix well.[2]
-
Allow the reaction to proceed for a specific time to ensure complete color development and subsequent bleaching by fluoride.
-
Measure the absorbance of the solutions at a specific wavelength (typically 570 nm) using a UV-Vis spectrophotometer against a reference solution.[2]
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their known fluoride concentrations.
-
Determine the fluoride concentration in the sample by interpolating its absorbance on the calibration curve.
-
Direct determination of fluoride by AAS is not practical. Indirect methods are based on the influence of fluoride on the atomic absorption signal of another element. One common method is the depression of the magnesium signal.[6][7][8]
-
Instrumentation: An atomic absorption spectrophotometer equipped with a magnesium hollow cathode lamp and an air-acetylene flame.
-
Reagents and Preparation:
-
Magnesium Standard Solution: Prepare a standard solution of magnesium.
-
Standard Fluoride Solution: Prepare a series of standard fluoride solutions.
-
-
Procedure:
-
Prepare a series of solutions containing a constant concentration of magnesium and varying concentrations of fluoride standards.
-
Aspirate the solutions into the air-acetylene flame of the AAS.
-
Measure the absorbance of the magnesium resonance line (e.g., at 285.2 nm).
-
The presence of fluoride will depress the magnesium absorbance.
-
Create a calibration curve by plotting the decrease in magnesium absorbance against the fluoride concentration.
-
Measure the absorbance of the sample solution (with the same constant magnesium concentration added) and determine the fluoride concentration from the calibration curve.
-
Direct determination of fluorine by ICP-MS is challenging due to its high ionization potential and spectral interferences.[9][13] Advanced techniques like tandem ICP-MS (ICP-MS/MS) with a mass-shift strategy have been developed for accurate quantification.[11]
-
Instrumentation: An ICP-MS/MS instrument equipped with a reaction cell.
-
Reagents and Preparation:
-
Standard Fluoride Solution: Prepare a series of standard fluoride solutions in a suitable matrix.
-
Internal Standard: Use an appropriate internal standard to correct for matrix effects and instrumental drift.
-
-
Procedure (using a mass-shift strategy with BaF⁺ formation): [11][16]
-
Introduce the sample and standard solutions into the ICP-MS.
-
In the plasma, fluoride ions react with barium (introduced into the sample or as a reagent) to form the polyatomic ion BaF⁺.
-
The first quadrupole (Q1) is set to isolate the m/z of BaF⁺ (e.g., m/z 157 for ¹³⁸Ba¹⁹F⁺).
-
In the reaction cell, the isolated BaF⁺ reacts with a reaction gas (e.g., ammonia) to form a new, heavier product ion at a different mass-to-charge ratio. This "mass-shift" moves the analyte signal away from potential interferences.
-
The second quadrupole (Q2) is set to the m/z of the product ion, which is then detected.
-
Quantification is achieved by comparing the signal intensity of the product ion from the sample to a calibration curve generated from the standard solutions.
-
Mandatory Visualizations
Caption: Reaction mechanism of the SPADNS method for fluoride detection.
Caption: Experimental workflow for the cross-validation of analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. images.hach.com [images.hach.com]
- 4. cdn.hach.com [cdn.hach.com]
- 5. aapd.org [aapd.org]
- 6. Determination of fluoride by atomic absorption spectrometry | Semantic Scholar [semanticscholar.org]
- 7. research.monash.edu [research.monash.edu]
- 8. Determination of fluoride by atomic absorption spectrometry (Journal Article) | OSTI.GOV [osti.gov]
- 9. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of fluorine in aqueous samples by electrothermal vaporisation inductively coupled plasma mass spectrometry (ETV-ICP-MS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Indirect determination of trace amounts of fluoride in natural waters by ion chromatography: a comparison of on-line post-column fluorimetry and ICP-MS detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdn.hach.com [cdn.hach.com]
- 15. researchgate.net [researchgate.net]
- 16. Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
Determination of limit of detection (LOD) and limit of quantification (LOQ) for 1-(5-Pyrazolazo)-2-naphthol
For researchers and professionals in drug development and analytical sciences, establishing the limit of detection (LOD) and limit of quantification (LOQ) is a critical step in validating an analytical method. This guide provides a comparative overview and detailed protocols for determining these essential parameters for the chromogenic agent 1-(5-Pyrazolazo)-2-naphthol, a compound belonging to the family of azo dyes. Due to the limited availability of specific LOD and LOQ data for this exact molecule in public literature, this guide draws upon established methodologies and performance data from structurally similar and widely studied azo dyes, such as 1-(2-pyridylazo)-2-naphthol (PAN).
Comparative Performance of Analytical Methods for Azo Dyes
The determination of azo dyes is commonly performed using spectrophotometric and chromatographic techniques. The sensitivity of these methods, reflected in their LOD and LOQ values, can vary based on the analyte, matrix, and specific instrumental conditions. The following table summarizes performance data for analytical methods used for azo dyes, providing a benchmark for the expected performance of a method for this compound.
| Analytical Method | Analyte/Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| UV-Visible Spectrophotometry | Drotaverine | 0.42 µg/mL | - | [1] |
| Etoricoxib | 0.55 µg/mL | - | [1] | |
| Hydrogen Peroxide | 1.3013 µM | 3.9434 µM | [2] | |
| Dopamine | 2.32 µM | 3.633 µM | [2] | |
| Uric Acid | 15.65 µM | 47.42 µM | [2] | |
| High-Performance Liquid Chromatography (HPLC) | Tartrazine and Auramine O | 0.0325 µg/mL and 0.1052 µg/mL respectively | - | [3] |
| 22 Aromatic Amines from Azo Dyes | ~0.2-1 ng/mL | - | [4] | |
| N-isonicotynoyl-N´-(3-fluorobenzal)hydrazone | 2.43 µg/mL | 7.38 µg/mL | [5] | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Aromatic Amines from Azo Dyes in Textiles | 1.2 ppm (µg/g) | 12.0 ppm (µg/g) | [6] |
| X-ray Fluorescence | Trace Metals using PAN | ~1 ppm | - | [7] |
Experimental Protocol: LOD and LOQ Determination by UV-Visible Spectrophotometry
This protocol outlines a standard procedure for determining the LOD and LOQ of this compound based on the calibration curve method, as recommended by the International Conference on Harmonisation (ICH) guidelines.[8][9]
Objective: To determine the limit of detection (LOD) and limit of quantification (LOQ) of this compound in a given solvent using UV-Visible spectrophotometry.
Materials and Equipment:
-
This compound standard
-
Spectrophotometric grade solvent (e.g., ethanol, methanol, or a suitable buffer)
-
UV-Visible Spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks (various sizes)
-
Calibrated micropipettes
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a suitable amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
-
Preparation of Calibration Standards:
-
Prepare a series of at least six calibration standards by serial dilution of the stock solution. The concentrations should be in the lower range of the expected linear response of the spectrophotometer.
-
-
Construction of the Calibration Curve:
-
Measure the absorbance of each calibration standard and a blank (solvent only) at the wavelength of maximum absorbance (λmax) of this compound.
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The slope of the line is 'S'.
-
-
Determination of the Standard Deviation of the Response (σ):
-
This can be determined in one of the following ways:
-
Based on the Standard Deviation of the Blank: Measure the absorbance of the blank solution at least 10 times. Calculate the standard deviation of these measurements.
-
Based on the Standard Deviation of the y-Intercept of the Regression Line: Use the standard error of the y-intercept provided by the linear regression analysis software.[10]
-
-
-
Calculation of LOD and LOQ:
Workflow for LOD and LOQ Determination
Caption: Workflow for determining LOD and LOQ using the calibration curve method.
Logical Framework for Method Selection
The choice of an analytical method depends on various factors including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. Development and validation of UV-Visible spectrophotometric baseline manipulation methodology for simultaneous analysis of drotraverine and etoricoxib in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Detection of azo dyes and aromatic amines in women under garment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-crystallization with 1-(2-pyridylazo)-2-naphthol, and X-ray fluorescence, for trace metal analysis of water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. arts-sciences.und.edu [arts-sciences.und.edu]
- 11. thebricks.com [thebricks.com]
Performance Evaluation of 1-(5-Pyrazolazo)-2-naphthol as a Chelating Agent: A Comparative Guide
Introduction
Azo dyes are a significant class of organic compounds extensively utilized in analytical chemistry for the determination of metal ions. Their ability to form stable, colored complexes with metal ions makes them excellent chromogenic reagents for spectrophotometric analysis. This guide focuses on the performance evaluation of 1-(5-Pyrazolazo)-2-naphthol, a member of this family. Due to the limited availability of specific quantitative performance data for this particular pyrazole-based chelating agent, this guide will draw comparisons with its extensively studied structural analogue, 1-(2-pyridylazo)-2-naphthol (PAN), along with other common chelating agents such as 4-(2-pyridylazo)resorcinol (PAR) and Dithizone. These compounds share a similar tridentate chelating mechanism, making their performance characteristics a relevant benchmark.
The core structure of these azo dyes features a hydroxyl group, an azo group, and a heterocyclic nitrogen atom, which together form a tridentate ligand system capable of binding to a central metal ion. This interaction results in the formation of a stable chelate ring, which is fundamental to their function in sequestering and detecting metal ions.
Comparative Performance of Chelating Agents
The efficacy of a chelating agent for spectrophotometric analysis is determined by several key parameters, including the wavelength of maximum absorbance (λmax) of the metal complex, the molar absorptivity (ε), which relates to the sensitivity of the method, the optimal pH range for complex formation, and the stability constant (log β) of the complex. The following tables summarize these performance indicators for PAN, PAR, and Dithizone with various metal ions.
Table 1: Spectrophotometric Characteristics of Metal-Chelate Complexes
| Metal Ion | Chelating Agent | Optimal pH | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| Co(II) | 1-(1-methyl-1H-pyrazol-3-yl-azo)-naphthalen-2-ol* | 9.0 | 490 | Not Reported |
| Cu(II) | PAN | 5.6 | 555[1] | Not Reported |
| PAR | 5.0 - 8.0 | 510 | 6.5 x 10⁴ | |
| Zn(II) | PAN | 6.0 | 555 | Not Reported |
| PAR | 7.0 - 8.0 | 492 | 7.15 x 10⁴[2] | |
| Dithizone | 8.0 - 10.0[3] | 535 | 9.6 x 10⁴ | |
| Mn(II) | PAN | >9.0 | 562 | 4.4 x 10⁴[4] |
| PAR | >9.0 | 498 | 5.6 x 10⁴ | |
| Ni(II) | PAN | 4.0 - 6.0 | 570 | 4.5 x 10⁴ |
| PAR | 8.0 - 10.0 | 505 | 6.8 x 10⁴ | |
| Cd(II) | PAN | 8.0 - 9.0 | 550[5] | Not Reported |
| PAR | >9.0 | 496 | 7.2 x 10⁴ | |
| Dithizone | >10.0 | 520 | 8.8 x 10⁴ | |
| Pb(II) | Dithizone | 8.5 - 11.0 | 520 | 6.8 x 10⁴ |
*Data for a structurally similar pyrazolazo compound.
Table 2: Overall Stability Constants (log β) of Metal-Chelate Complexes
| Metal Ion | PAN (log β) | PAR (log β) |
| Cu(II) | 21.8 | 18.2 |
| Zn(II) | 21.5[6] | 12.5 |
| Mn(II) | 16.8[4] | 9.3 |
| Ni(II) | 24.2 | 13.8 |
| Co(II) | >25 | 14.2 |
Experimental Protocols
The following is a generalized experimental protocol for the spectrophotometric determination of a metal ion, such as zinc, using an azo-dye chelating agent like PAN. This protocol outlines the fundamental steps involved in forming the metal-chelate complex and measuring its absorbance.
Protocol: Spectrophotometric Determination of Zinc(II) using 1-(2-pyridylazo)-2-naphthol (PAN)
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Zinc(II) by dissolving a known mass of high-purity zinc metal in dilute hydrochloric acid and diluting to a precise volume with deionized water.
-
Prepare a working standard solution by appropriate dilution of the stock solution.
-
Prepare a solution of PAN in a suitable organic solvent, such as ethanol or methanol.
-
Prepare a buffer solution to maintain the optimal pH for complex formation (e.g., a borate buffer for pH 6.0).
-
-
Sample Preparation:
-
Take an aliquot of the sample solution containing an unknown concentration of Zinc(II) in a volumetric flask.
-
Add the buffer solution to adjust the pH to the optimal range for the Zinc-PAN complex formation.[7]
-
If interfering ions are present, add an appropriate masking agent.
-
-
Complex Formation and Extraction:
-
Add an excess of the PAN solution to the sample to ensure complete complexation of the Zinc(II) ions.
-
For solvent extraction, add a known volume of an immiscible organic solvent (e.g., chloroform or carbon tetrachloride).
-
Shake the mixture vigorously for several minutes to facilitate the transfer of the metal-chelate complex into the organic phase.
-
Allow the layers to separate and collect the organic phase containing the colored complex.
-
-
Spectrophotometric Measurement:
-
Calibrate the spectrophotometer using a blank solution (organic solvent).
-
Measure the absorbance of the extracted Zinc-PAN complex at its wavelength of maximum absorbance (λmax ≈ 555 nm).
-
Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known Zinc(II) concentrations treated with the same procedure.
-
-
Data Analysis:
-
Plot the absorbance versus the concentration of the standard solutions to generate a calibration curve.
-
Determine the concentration of Zinc(II) in the sample by interpolating its absorbance on the calibration curve.
-
Visualizations
The following diagrams illustrate the logical relationships in the chelation process and the experimental workflow.
Caption: General mechanism of metal ion chelation by an azo-dye ligand.
Caption: Experimental workflow for spectrophotometric metal determination.
Conclusion
While specific performance data for this compound is not widely published, its structural characteristics place it within the family of highly effective azo-dye chelating agents. By examining its close analogue, 1-(2-pyridylazo)-2-naphthol (PAN), and other related compounds like PAR, it is evident that these reagents offer high sensitivity and form stable complexes with a wide range of transition metal ions. The performance of these chelating agents is heavily dependent on pH, and their selectivity can be enhanced through the use of masking agents. The pyrazole moiety in this compound may offer unique selectivity or stability profiles compared to the more common pyridine-based analogues, warranting further investigation to fully characterize its potential as a valuable analytical reagent. The established protocols and known performance of similar compounds provide a strong foundation for the future development and application of this compound in the field of analytical chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Molar absorption coefficients and stability constants of metal complexes of 4-(2-pyridylazo)resorcinol (PAR): Revisiting common chelating probe for the study of metalloproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Spectrophotometric determination of manganese with 1-(2-pyridylazo)-2-naphthol and a non-ionic surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Extraction of Certain Transition Metal Ions with 1-(2-Pyridylazo)-2-naphthol. A Study of Complex Formation and Distribution Equilibria. (Journal Article) | OSTI.GOV [osti.gov]
- 7. sphinxsai.com [sphinxsai.com]
Pyrazolazo Dyes: A Superior Class of Chromogenic Reagents for Analytical Applications
For researchers, scientists, and drug development professionals seeking highly sensitive and selective chromogenic reagents, pyrazolazo dyes offer significant advantages over other established classes of dyes. Their unique chemical architecture and versatile reactivity result in superior performance in various analytical applications, from the quantification of metal ions to the determination of pharmaceutical compounds.
This guide provides a comprehensive comparison of pyrazolazo dyes with other common chromogenic reagents, supported by experimental data and detailed protocols. We will delve into the key performance characteristics that set pyrazolazo dyes apart and illustrate their reaction mechanisms and experimental workflows.
Performance Comparison of Chromogenic Reagents
The efficacy of a chromogenic reagent is determined by several key parameters, including its molar absorptivity (a measure of sensitivity), the stability of the resulting colored complex, and its selectivity towards the target analyte. The following tables summarize the performance of a representative pyrazolazo dye against other widely used chromogenic reagents for the determination of Zinc(II) and other metal ions.
Table 1: Performance Comparison for Zinc(II) Determination
| Chromogenic Reagent Class | Reagent | Molar Absorptivity (ε) at λmax (L·mol⁻¹·cm⁻¹) | Optimal pH |
| Pyrazolazo Dye | 1-(2-Pyridylazo)-2-naphthol (PAN) | 5.0 x 10⁴ at 554 nm [1] | 7.0 [1] |
| Pyridylazo Dye | 4-(2-Pyridylazo)resorcinol (PAR) | 1.3 x 10⁵ at 554 nm[2] | 8.5[3] |
| Dithizone | Dithizone | Not specified | 4.0 - 5.5[4] |
| Hydroxyquinoline | 8-Hydroxyquinoline | 1.578 x 10³ at 384 nm[5] | Not specified |
Table 2: Performance Comparison for Various Metal Ions
| Chromogenic Reagent Class | Reagent | Analyte | Molar Absorptivity (ε) at λmax (L·mol⁻¹·cm⁻¹) |
| Pyrazolazo Dye | 2-(3′-phenyl-5′-pyrazolyl azo) resorcinol | Co(II) | Not specified |
| Triarylmethane Dye | Chrome Azurol S | Al(III) | Not specified |
| Dithizone | Dithizone | Pb(II) | Not specified |
Key Advantages of Pyrazolazo Dyes
Pyrazolazo dyes exhibit several distinct advantages that make them a preferred choice for many analytical applications:
-
High Sensitivity: As evidenced by their high molar absorptivity values, pyrazolazo dyes form intensely colored complexes with analytes, enabling the detection and quantification of trace amounts.
-
Excellent Stability: The metal complexes of pyrazolazo dyes are often very stable, allowing for reproducible and reliable measurements over time.[3] For example, the complexes of some pyrazolazo dyes with Cu(II), Ni(II), and Zn(II) are stable for more than 48 hours.
-
Good Selectivity: By modifying the substituents on the pyrazole and phenyl rings, the selectivity of the dye for a specific analyte can be fine-tuned. The use of masking agents can further enhance this selectivity.
-
Versatility: Pyrazolazo dyes can be functionalized to be soluble in various solvents, making them adaptable to different extraction and analysis techniques. Water-soluble versions have also been developed, eliminating the need for organic solvents.[2]
-
Tunable Properties: The absorption maxima and other spectrophotometric properties of pyrazolazo dyes can be rationally designed through chemical synthesis, allowing for the development of reagents for specific analytical needs.
Experimental Protocols
To illustrate the practical application of pyrazolazo dyes, a detailed experimental protocol for the spectrophotometric determination of zinc in a pharmaceutical preparation (insulin) is provided below.
Spectrophotometric Determination of Zinc in Insulin using 1-(2-Pyridylazo)-2-naphthol (PAN)
1. Reagents and Solutions:
-
Zinc Standard Solution (1 mg/mL): Prepare by dissolving a known weight of zinc metal in dilute acid and diluting to a specific volume.
-
1-(2-Pyridylazo)-2-naphthol (PAN) Solution (0.1% w/v): Dissolve 0.1 g of PAN in 100 mL of a suitable organic solvent (e.g., ethanol).
-
Cetyltrimethylammonium Bromide (CTMAB) Solution (10% w/v): Dissolve 10 g of CTMAB in 100 mL of deionized water.
-
Phosphate Buffer (pH 7.0): Prepare by mixing appropriate volumes of 0.1 M monosodium phosphate and 0.1 M disodium phosphate solutions.
-
Insulin Sample Preparation: Accurately weigh a portion of the insulin preparation and dissolve it in a known volume of deionized water.
2. Calibration Curve:
-
Pipette a series of standard zinc solutions (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 µg/mL) into separate 25 mL volumetric flasks.
-
To each flask, add 10 mL of the CTMAB solution, 2 mL of the phosphate buffer (pH 7.0), and 0.5 mL of the PAN solution.
-
Dilute each solution to the 25 mL mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for 5 minutes for color development.
-
Measure the absorbance of each solution at 554 nm against a reagent blank (prepared in the same manner but without the zinc standard).
-
Plot a graph of absorbance versus zinc concentration to obtain the calibration curve.
3. Sample Analysis:
-
Pipette a suitable aliquot of the prepared insulin solution into a 25 mL volumetric flask.
-
Follow steps 2-5 from the calibration curve procedure.
-
Determine the concentration of zinc in the sample solution from the calibration curve.
-
Calculate the amount of zinc in the original insulin preparation.
Visualizing the Workflow and Reaction
To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.
The reaction between the pyrazolazo dye and the metal ion is a complexation reaction. The dye acts as a ligand, donating electrons to the metal ion to form a colored coordination complex.
Conclusion
Pyrazolazo dyes represent a powerful and versatile class of chromogenic reagents with clear advantages in terms of sensitivity, stability, and selectivity. Their adaptability for various analytical challenges makes them an invaluable tool for researchers in academia and industry, particularly in the fields of environmental monitoring, clinical diagnostics, and pharmaceutical quality control. The continued development of new pyrazolazo derivatives promises even greater performance and a wider range of applications in the future.
References
A Comparative Review of Analytical Methods Based on Pyrazolylazo Naphthol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review and comparison of analytical methods utilizing pyrazolylazo naphthol derivatives as chromogenic reagents for the spectrophotometric determination of metal ions. The performance of these reagents is compared with alternative analytical techniques, supported by experimental data to aid in method selection and development.
Introduction to Pyrazolylazo Naphthol Derivatives in Analytical Chemistry
Pyrazolylazo naphthol derivatives are a class of organic compounds that have garnered significant attention as versatile chromogenic reagents in analytical chemistry. Their molecular structure, featuring a pyrazole ring linked to a naphthol moiety through an azo group, allows them to form stable, colored complexes with a variety of metal ions. This property makes them highly suitable for the quantitative determination of metals using spectrophotometry, a technique valued for its simplicity, sensitivity, and cost-effectiveness.[1] The most well-known member of this family is 1-(2-pyridylazo)-2-naphthol (PAN), which has been extensively studied for the determination of numerous metals, including zinc, copper, cadmium, and manganese.[2][3][4][5] The formation of these metal-ligand complexes results in a significant color change, and the intensity of this color, measured as absorbance, is directly proportional to the concentration of the metal ion in the sample.
The analytical utility of these derivatives can be fine-tuned by introducing various substituents onto the pyrazole or naphthol rings. These modifications can influence the reagent's sensitivity, selectivity, and the optimal conditions for complex formation, such as pH. This guide will delve into the analytical performance of several key pyrazolylazo naphthol derivatives, provide detailed experimental protocols, and compare their efficacy against other analytical methods.
Analytical Performance of Pyrazolylazo Naphthol Derivatives
The effectiveness of a pyrazolylazo naphthol derivative as an analytical reagent is determined by several key performance indicators. These include the wavelength of maximum absorbance (λmax) of the metal complex, the molar absorptivity (ε), which is a measure of how strongly the complex absorbs light at a specific wavelength, the optimal pH range for complex formation, the stoichiometry of the metal-ligand complex, and the detection limit of the method. The following tables summarize these quantitative parameters for selected pyrazolylazo naphthol derivatives in the determination of various metal ions.
| Reagent Name | Metal Ion | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Optimal pH | Stoichiometry (Metal:Ligand) | Detection Limit | Reference |
| 1-(2-Pyridylazo)-2-naphthol (PAN) | Zn(II) | 554 | 5.0 x 10⁴ | 7.0 | 1:2 | - | [6] |
| 1-(2-Pyridylazo)-2-naphthol (PAN) | Zn(II) | 555 | 5.6 x 10⁴ | 8.0-9.5 | - | 0.0011 µg/cm² | [2] |
| 1-(2-Pyridylazo)-2-naphthol (PAN) | Cd(II) | 555 | 4.94 x 10⁴ | 9.0 | 1:2 | 0.009 µg/mL | [4] |
| 2-(5-Nitro-2-pyridylazo)-1-naphthol (5N-α-PAN) | Zn(II) | 623 | 7.8 x 10⁴ | 8.0-8.8 | - | - | [7] |
Table 1: Analytical Data for Pyrazolylazo Naphthol Derivatives in Metal Ion Determination
Comparison with Alternative Analytical Methods
While spectrophotometric methods using pyrazolylazo naphthol derivatives are widely used, it is essential to consider their performance in the context of other available analytical techniques for metal ion determination. The choice of method often depends on factors such as the required sensitivity, selectivity, sample matrix, cost, and available instrumentation.
| Analytical Method | Principle | Advantages | Disadvantages |
| Spectrophotometry with Pyrazolylazo Naphthol Derivatives | Formation of a colored complex between the metal ion and the organic reagent, followed by measurement of light absorbance. | Simple, rapid, cost-effective, good sensitivity.[1] | Potential for interference from other metal ions, may require masking agents or extraction steps for improved selectivity.[2] |
| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by free atoms in the gaseous state. | High sensitivity and selectivity, well-established for a wide range of metals.[8] | Requires specialized and more expensive equipment, not suitable for simultaneous multi-element analysis (flame AAS). |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Uses an inductively coupled plasma to ionize the sample, and a mass spectrometer to separate and quantify the ions. | Extremely high sensitivity (ppt level), capable of multi-element and isotopic analysis.[8] | High capital and operational costs, requires highly trained personnel. |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Uses an inductively coupled plasma to excite atoms and ions, which then emit light at characteristic wavelengths. | Excellent for multi-element analysis, high throughput. | Higher detection limits compared to ICP-MS, potential for spectral interferences. |
Table 2: Comparison of Analytical Methods for Metal Ion Determination
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative pyrazolylazo naphthol derivative and a general procedure for its application in the spectrophotometric determination of a metal ion.
Synthesis of 1-(2-Pyridylazo)-2-naphthol (PAN)
The synthesis of PAN is a two-step process involving diazotization of an amine followed by a coupling reaction.
Step 1: Diazotization of 2-Aminopyridine
-
Dissolve 2-aminopyridine in a solution of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the low temperature and stirring continuously. The formation of the diazonium salt is indicated by a color change.
Step 2: Azo Coupling with 2-Naphthol
-
Dissolve 2-naphthol in an aqueous sodium hydroxide solution.
-
Cool this alkaline solution in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the alkaline 2-naphthol solution with vigorous stirring.
-
A colored precipitate of 1-(2-pyridylazo)-2-naphthol (PAN) will form.
-
Allow the reaction to proceed for a period, then filter the precipitate, wash it with cold water, and dry it.
-
The crude product can be recrystallized from a suitable solvent like ethanol to obtain pure PAN.
Spectrophotometric Determination of Zinc(II) using PAN
This protocol outlines the general steps for the determination of zinc in a sample solution.
-
Preparation of Standard Solutions: Prepare a stock solution of a known concentration of zinc(II) ions. From this stock solution, prepare a series of standard solutions with decreasing zinc concentrations through serial dilution.
-
Sample Preparation: Prepare the sample solution containing an unknown concentration of zinc. If necessary, perform digestion or extraction to bring the zinc into a suitable solvent and remove interfering substances.
-
Complex Formation:
-
Take a known volume of each standard solution and the sample solution in separate volumetric flasks.
-
Add a buffer solution to adjust the pH to the optimal range for the Zn(II)-PAN complex formation (e.g., pH 7).[6]
-
Add a solution of PAN in a suitable solvent (e.g., ethanol).
-
In some procedures, a surfactant like cetyltrimethylammonium bromide (CTMAB) is added to solubilize the water-insoluble complex.[6]
-
Dilute the solutions to the mark with deionized water and mix well.
-
-
Spectrophotometric Measurement:
-
Allow the color to develop and stabilize for a specific period.
-
Measure the absorbance of each standard and the sample solution at the wavelength of maximum absorbance (λmax) for the Zn(II)-PAN complex (e.g., 554 nm) using a spectrophotometer.[6] Use a reagent blank (containing all reagents except the metal ion) to zero the instrument.
-
-
Calibration and Quantification:
-
Plot a calibration curve of absorbance versus the concentration of the zinc standards.
-
Determine the concentration of zinc in the sample solution by interpolating its absorbance value on the calibration curve.
-
Visualizing the Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and analytical application of pyrazolylazo naphthol derivatives.
Caption: Workflow for the synthesis of 1-(2-pyridylazo)-2-naphthol (PAN).
Caption: General workflow for spectrophotometric metal analysis.
Caption: Chelation reaction between a metal ion and the reagent.
Conclusion
Pyrazolylazo naphthol derivatives are valuable and versatile reagents for the spectrophotometric determination of a wide range of metal ions. Their ease of synthesis, coupled with the simplicity and sensitivity of the colorimetric methods, ensures their continued relevance in analytical laboratories. While more sophisticated techniques like AAS and ICP-MS offer lower detection limits and multi-element capabilities, the cost-effectiveness and accessibility of spectrophotometry make it an attractive option for many applications. The continued development of new substituted pyrazolylazo naphthol derivatives holds the promise of further improvements in selectivity and sensitivity, expanding their analytical utility. This guide provides a foundational understanding and practical data to assist researchers in leveraging these powerful analytical tools.
References
- 1. ijmr.net.in [ijmr.net.in]
- 2. bohrium.com [bohrium.com]
- 3. Spectrophotometric determination of metal complexes of 1-(2 pyridylazo)-2-naphthol in micellar medium. | [Journal of Chemical Society of Pakistan • 2003] | PSA • ID 22430 [psa.pastic.gov.pk]
- 4. researchgate.net [researchgate.net]
- 5. journals.najah.edu [journals.najah.edu]
- 6. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 7. miyazaki-u.repo.nii.ac.jp [miyazaki-u.repo.nii.ac.jp]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-(5-Pyrazolazo)-2-naphthol: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 1-(5-Pyrazolazo)-2-naphthol, a chemical compound utilized in various research and development applications, is crucial for maintaining laboratory safety and ensuring environmental compliance. This guide provides a detailed, step-by-step procedure for its disposal, in line with current regulatory frameworks. Adherence to these protocols is essential for minimizing risks and upholding responsible chemical management practices.
Immediate Safety and Spill Response
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent contamination. This compound is a combustible solid that can cause skin, eye, and respiratory irritation.[1][2]
Minor Spills:
-
Remove Ignition Sources: Immediately eliminate any potential sources of ignition in the vicinity.
-
Ensure Proper Ventilation: Work in a well-ventilated area to avoid inhalation of dust.
-
Wear Personal Protective Equipment (PPE): At a minimum, this should include chemical safety goggles, gloves, and a lab coat. For larger spills or where dust generation is likely, a particulate respirator is recommended.
-
Clean-Up Procedure: Use a dry clean-up method.[3] Gently sweep or scoop the material to avoid generating dust.
-
Containment: Place the spilled material into a suitable, clearly labeled container for hazardous waste disposal.[3]
Major Spills: For significant spills, the primary concern is the safety of laboratory personnel.
-
Evacuate the Area: Alert personnel in the immediate vicinity and evacuate the area.
-
Contact Emergency Responders: Notify your institution's environmental health and safety (EHS) department or emergency responders, providing them with the location and nature of the hazard.[3]
Regulatory Framework for Hazardous Waste Disposal
The disposal of chemical waste, including this compound, is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][4] It is imperative that all disposal activities comply with federal, state, and local regulations.[4] Laboratories are categorized based on the quantity of hazardous waste they generate, which dictates specific handling and storage requirements.
| Generator Category | Monthly Hazardous Waste Generation | On-site Accumulation Time Limit (CAA) |
| Large Quantity Generator (LQG) | > 1,000 kg (2,200 lbs) | 90 days |
| Small Quantity Generator (SQG) | 100 - 1,000 kg (220 - 2,200 lbs) | 180 days |
| Very Small Quantity Generator (VSQG) | < 100 kg (220 lbs) | No time limit |
Note: This table summarizes federal guidelines. State regulations may be more stringent.
Step-by-Step Disposal Protocol
-
Waste Identification and Determination:
-
Segregation of Waste:
-
Store this compound waste separately from incompatible materials, particularly strong oxidizing agents, to prevent violent reactions.[3]
-
Follow general laboratory guidelines for segregating chemical waste streams, such as keeping acids and bases separate.
-
-
Containment and Labeling:
-
Container Selection: Use a container that is chemically compatible with this compound and is in good condition with a secure, leak-proof lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., irritant, combustible).
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
The designated waste container should be kept at or near the point of generation, in an area under the control of laboratory personnel.[5] This is known as a Satellite Accumulation Area (SAA).
-
Up to 55 gallons of hazardous waste may be accumulated in an SAA.[5]
-
The container must be kept closed at all times except when adding waste.
-
-
Transfer to a Central Accumulation Area (CAA):
-
Once the waste container is full, it must be moved from the SAA to your facility's Central Accumulation Area (CAA) within three days.
-
The date the container is moved to the CAA should be marked on the label, as this starts the accumulation time clock (see table above).
-
-
Final Disposal:
-
Disposal must be conducted through your institution's EHS department, which will arrange for pick-up by a licensed hazardous waste transporter.
-
This waste will then be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Never dispose of this compound down the drain or in regular trash.[1][5]
-
Experimental Workflow and Disposal Decision Process
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
